Product packaging for 9-OxoOTrE(Cat. No.:)

9-OxoOTrE

Cat. No.: B177986
M. Wt: 292.4 g/mol
InChI Key: ACHDMUPTZYZIGR-CUHSZNQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-OxoOTrE is a long-chain fatty acid and an oxo fatty acid.
This compound is a natural product found in Isatis tinctoria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O3 B177986 9-OxoOTrE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHDMUPTZYZIGR-CUHSZNQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-OxoOTrE chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 9-OxoOTrE (9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid)

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound) is an oxidized fatty acid, classified as an oxylipin, that has garnered significant interest within the scientific community.[1] Oxylipins are derived from the metabolism of polyunsaturated fatty acids and are involved in a variety of physiological and pathological processes. This compound is specifically formed from the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) and has demonstrated notable biological activities, including antimicrobial and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of an 18-carbon chain with a ketone group at the ninth carbon and three double bonds at the 10th, 12th, and 15th positions, with specific E, Z, Z stereochemistry.[1] This distinct structure is crucial for its biological function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid[3]
Synonyms 9-KOTE, 9-KOTrE[2]
CAS Number 125559-74-2[2][4]
Molecular Formula C₁₈H₂₈O₃[2][3][4]
Molecular Weight 292.4 g/mol [2][3]
Purity ≥95%[2]
Formulation A solution in ethanol[2]
UV max (λmax) 279 nm[2][5]
Solubility (DMF) 50 mg/ml[2]
Solubility (DMSO) 50 mg/ml[2]
Solubility (Ethanol) 50 mg/ml[2]
Solubility (PBS, pH 7.2) 1 mg/ml[2]
Storage Temperature -80°C[2]
Stability ≥ 2 years[2]
InChI Key ACHDMUPTZYZIGR-CUHSZNQNSA-N[2]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and immunomodulatory properties.[1] It has also been shown to possess antimicrobial activity against various plant pathogenic bacteria and fungi.[2]

A key mechanism underlying its anti-inflammatory effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. By activating PPARα, this compound can modulate the expression of target genes, leading to a reduction in inflammatory responses.[1] The electrophilic nature of this compound, conferred by its α,β-unsaturated keto group, is believed to be important for this activity.[1]

PPARa_Signaling_Pathway This compound-Mediated PPARα Signaling Pathway cluster_nucleus Nucleus 9_OxoOTrE This compound PPARa PPARα 9_OxoOTrE->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Biological_Effects Anti-inflammatory Effects Target_Genes->Biological_Effects

Caption: this compound activates PPARα, leading to gene expression changes and anti-inflammatory effects.

Synthesis and Experimental Protocols

Biosynthesis

The primary route for the formation of this compound in biological systems is through the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE).[1][2] This conversion can occur either enzymatically, catalyzed by fatty acid dehydrogenases, or non-enzymatically.[1] This process is a key step in the generation of a class of signaling molecules with diverse biological functions.[1]

Biosynthesis_Workflow Biosynthesis of this compound PUFA α-Linolenic Acid (Polyunsaturated Fatty Acid) Oxidation Lipoxygenase (LOX) PUFA->Oxidation HpOTrE 9-HpOTrE (9-hydroperoxyoctadecatrienoic acid) Oxidation->HpOTrE Conversion Fatty Acid Dehydrogenase or Non-enzymatic HpOTrE->Conversion OxoOTrE This compound Conversion->OxoOTrE

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Chemical Synthesis

An efficient chemical synthesis for this compound has been reported, providing a means to obtain this compound for research purposes. While detailed step-by-step protocols are often proprietary or found within specific publications, the general strategy involves the stereoselective construction of the triene system and the introduction of the keto functionality at the C9 position. One published method provides an efficient synthesis for (10E, 12Z,15Z)-9-oxo-octadecatrienoic acid.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for the purification and quantification of this compound. A reported purity of 97.0% was determined by this method.[5]

Mass Spectrometry (MS): Mass spectrometry is used for the structural confirmation and identification of this compound. The expected mass-to-charge ratio for the deprotonated molecule [M-H]⁻ is 291.3.[5]

Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to assess the purity of this compound, with reported purities of 100% in some batches.[5]

UV Spectroscopy: The conjugated triene system in this compound gives it a characteristic UV absorbance maximum at 279 nm, which is useful for its detection and quantification.[2][5]

Conclusion

This compound is a biologically active oxylipin with significant potential in the fields of inflammation and immunology research. Its well-defined chemical structure and properties, coupled with its known mechanism of action through PPARα activation, make it an interesting molecule for further investigation and potential therapeutic development. The availability of synthetic routes and established analytical methods will facilitate its continued study. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its role in health and disease.

References

An In-depth Technical Guide to 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE): Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a plant-derived oxylipin. It details the discovery of this molecule, its known natural occurrences, and its biosynthetic pathway. A significant focus is placed on its biological activities, particularly its role as an antimicrobial agent and as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This document includes detailed experimental protocols for the synthesis, extraction, and analysis of this compound, quantitative data on related compounds in natural sources, and a visual representation of its primary signaling pathway.

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, also known as 9-KOTE or 9-KOTrE, is a member of the oxylipin family, which are bioactive compounds derived from the oxidation of polyunsaturated fatty acids.[1] In plants, these molecules are crucial components of defense signaling pathways, often produced in response to wounding or pathogen attack.[1] this compound, a derivative of α-linolenic acid, has garnered scientific interest due to its antimicrobial properties and its potential role in modulating mammalian lipid metabolism through the activation of PPARα.[1][2] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Synthesis

This compound was identified as a stress metabolite in wounded plants. Its chemical synthesis was efficiently achieved by Koch, Hoskovec, and Boland in 2002. The synthesis involves the regioselective functionalization of α-linolenic acid using lipoxygenases from soybean or tomato under specific pH conditions. The resulting hydroperoxides are then reduced to allylic alcohols, which are subsequently oxidized to yield the configurationally pure ketotrienoic acid.[1]

Natural Sources and Biosynthesis

This compound is a naturally occurring compound in the plant kingdom. It has been reported in Isatis tinctoria and is recognized as a stress-induced metabolite in various wounded plants.[1][3] Its presence has also been detected in tomato (Solanum lycopersicum), mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia).[4]

The biosynthesis of this compound originates from α-linolenic acid, an abundant polyunsaturated fatty acid in plant tissues. The process is initiated by the action of 9-lipoxygenase (9-LOX), which catalyzes the introduction of molecular oxygen to form 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). Subsequently, 9-HpOTrE is converted to this compound.[1]

Biosynthesis of this compound

G Biosynthetic Pathway of this compound ALA α-Linolenic Acid HpOTrE 9(S)-Hydroperoxy-10(E),12(Z),15(Z)- octadecatrienoic Acid (9-HpOTrE) ALA->HpOTrE 9-Lipoxygenase (9-LOX) + O2 OxoOTrE 9-Oxo-10(E),12(Z),15(Z)- octadecatrienoic Acid (this compound) HpOTrE->OxoOTrE Oxidation

Caption: Biosynthesis of this compound from α-linolenic acid.

Quantitative Data in Natural Sources

While specific quantitative data for this compound remains limited in the reviewed literature, comprehensive quantitative analysis has been performed on a closely related structural analog, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), in tomatoes. This data provides a valuable reference for the expected concentration and distribution of similar oxylipins in plant tissues.

Table 1: Quantitative Analysis of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) in Tomato Fruit Tissues.

Tomato TissueConcentration (µg/g fresh weight)
Gelatinous Tissue~0.002
Sarcocarp Tissue~0.1
Peel Tissue~0.2

Data adapted from a study on 9-oxo-10(E),12(E)-octadecadienoic acid in tomato fruit homogenates under liquid nitrogen. It is presented here as a proxy for this compound due to the lack of specific quantitative data for the latter.[2]

Biological Activity

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of plant pathogenic microorganisms, including both bacteria and fungi.[1] This broad-spectrum activity underscores its role in the plant's defense mechanisms against biotic stressors.

PPARα Agonism and Regulation of Lipid Metabolism

A significant biological function of this compound in mammals is its ability to act as a potent agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by this compound in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in an increased catabolism of fatty acids and a subsequent reduction in triglyceride accumulation.[2]

PPARα Signaling Pathway Activated by this compound

This compound Activated PPARα Signaling Pathway in Hepatocytes cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Downstream Effects OxoOTrE This compound PPARa PPARα OxoOTrE->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Increased Transcription of Target Genes PPRE->Gene_Expression Promotes FA_Uptake Increased Fatty Acid Uptake (e.g., FABP, FATP) Gene_Expression->FA_Uptake FA_Oxidation Increased Fatty Acid β-Oxidation (e.g., CPT1, ACOX1) Gene_Expression->FA_Oxidation TG_Reduction Decreased Triglyceride Accumulation FA_Uptake->TG_Reduction Leads to FA_Oxidation->TG_Reduction Leads to

Caption: this compound activates PPARα in the nucleus, leading to increased transcription of genes involved in fatty acid metabolism and a reduction in triglyceride levels.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Koch et al. (2002).[1]

  • Enzymatic Hydroperoxidation of α-Linolenic Acid:

    • Dissolve α-linolenic acid in an appropriate buffer solution.

    • Add soybean or tomato lipoxygenase to the solution. The choice of enzyme and pH will determine the regioselectivity of the oxidation.

    • Incubate the reaction mixture under aerobic conditions to allow for the formation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE).

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reduction of the Hydroperoxide:

    • Once the hydroperoxidation is complete, reduce the 9-HpOTrE to the corresponding alcohol, 9-hydroxyoctadecatrienoic acid (9-HOTrE), using a mild reducing agent such as sodium borohydride or triphenylphosphine.

  • Oxidation to the Ketone:

    • Purify the 9-HOTrE using column chromatography.

    • Oxidize the purified 9-HOTrE to this compound using a selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    • Monitor the oxidation reaction by TLC or HPLC.

  • Purification of this compound:

    • Purify the final product, this compound, using silica gel column chromatography or preparative HPLC.

    • Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Extraction and Quantification of this compound from Plant Material

This protocol is a general guideline based on methods for oxylipin analysis from plant tissues.

Experimental Workflow for this compound Analysis

Workflow for Extraction and Quantification of this compound Start Plant Tissue Sample (e.g., Tomato Peel, Wounded Leaf) Homogenization Homogenization in Organic Solvent (e.g., Methanol/Chloroform) with internal standard Start->Homogenization Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Homogenization->Extraction Concentration Evaporation of Solvent and Reconstitution Extraction->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification End Result: Concentration of this compound Quantification->End

Caption: A generalized workflow for the extraction and quantification of this compound from plant samples.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., tomato peel, wounded leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the frozen powder and add a pre-chilled extraction solvent, such as a mixture of methanol, methyl tert-butyl ether, and water.

    • Include an internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

    • Homogenize the sample using a high-speed homogenizer or sonicator.

    • Centrifuge the homogenate to pellet the solid debris.

  • Purification (Solid-Phase Extraction - SPE):

    • Collect the supernatant and subject it to solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to remove interfering compounds.

    • Condition the SPE cartridge with methanol and then water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove non-polar impurities.

    • Elute the oxylipins, including this compound, with a more polar solvent, such as methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a reverse-phase column (e.g., C18) for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a fascinating plant-derived oxylipin with significant biological activities. Its role as a stress metabolite in plants highlights its importance in plant defense. Furthermore, its ability to activate PPARα in mammalian cells presents a promising avenue for research into novel therapeutics for metabolic disorders such as dyslipidemia. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further investigation into its physiological roles and pharmacological potential. Future research should focus on elucidating the precise concentrations of this compound in a wider variety of plant sources and its specific effects on other metabolic pathways.

References

The Biological Role of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is a bioactive oxylipin derived from the 9-lipoxygenase (9-LOX) pathway in plants. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, with a focus on its involvement in plant defense mechanisms. We delve into its biosynthesis, signaling pathways, and physiological effects, presenting available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and potential applications in agriculture and drug development.

Introduction

Oxylipins are a diverse class of oxygenated fatty acid-derived signaling molecules that play crucial roles in plant development and responses to environmental stresses. Among these, this compound has emerged as a key player in orchestrating plant defense against a broad range of microbial pathogens. Synthesized from α-linolenic acid via the 9-LOX pathway, this compound acts as a potent signaling molecule, inducing a variety of defense responses, including the reinforcement of the plant cell wall and the activation of defense-related gene expression. Understanding the intricate mechanisms of this compound's action is paramount for developing novel strategies to enhance crop resilience and for exploring its potential as a lead compound in the development of new antimicrobial agents.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid (α-LeA) through a series of enzymatic steps initiated by 9-lipoxygenase (9-LOX).

  • Step 1: Oxygenation: 9-LOX catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to produce 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE).

  • Step 2: Dehydration: 9-HpOTrE is then converted to an unstable allene oxide by allene oxide synthase (AOS).

  • Step 3: Spontaneous or Enzymatic Conversion: The allene oxide can then undergo spontaneous or enzymatically-catalyzed conversion to form the α-ketol this compound.

G Biosynthesis of this compound alpha_LeA α-Linolenic Acid HpOTrE 9(S)-HpOTrE alpha_LeA->HpOTrE 9-LOX Allene_Oxide Allene Oxide HpOTrE->Allene_Oxide AOS OxoOTrE This compound Allene_Oxide->OxoOTrE Spontaneous/Enzymatic

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Signaling Pathway of this compound in Plant Defense

This compound and other 9-LOX-derived oxylipins trigger a signaling cascade that is largely independent of the well-characterized jasmonic acid (JA) pathway. This pathway involves crosstalk with brassinosteroid (BR) signaling and is modulated by mitochondrial functions.

Upon perception by a yet-to-be-identified receptor, this compound initiates a signaling cascade that leads to the activation of brassinosteroid biosynthesis and signaling. This results in the activation of transcription factors like BZR1, which in turn regulate the expression of defense-related genes. A key downstream response is the reinforcement of the cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack. This physical barrier helps to prevent the ingress of pathogens. The signaling pathway is also influenced by mitochondrial proteins, suggesting a role for retrograde signaling in modulating the defense response.

G This compound Signaling Pathway in Plant Defense cluster_perception Perception cluster_signaling Signal Transduction cluster_response Defense Response OxoOTrE This compound Receptor Putative Receptor OxoOTrE->Receptor BR_synthesis Brassinosteroid Biosynthesis Receptor->BR_synthesis Mitochondria Mitochondrial Perturbation Receptor->Mitochondria BR_signaling Brassinosteroid Signaling BR_synthesis->BR_signaling BZR1 BZR1 Activation BR_signaling->BZR1 Callose Callose Deposition BR_signaling->Callose Gene_expression Defense Gene Expression (e.g., PR genes) BZR1->Gene_expression ROS ROS Production Mitochondria->ROS Pathogen_arrest Pathogen Arrest Gene_expression->Pathogen_arrest Callose->Pathogen_arrest

Caption: Proposed signaling pathway of this compound in plant defense.

Quantitative Data on the Biological Activities of this compound

While the biological activities of this compound are well-documented qualitatively, comprehensive quantitative data in structured tables are still emerging in the scientific literature. To provide a framework for the types of quantitative data that are crucial for a thorough understanding of this compound's function, the following tables present representative data for closely related 9-LOX-derived oxylipins or illustrate the expected format for such data for this compound.

Table 1: Antimicrobial Activity of 9-LOX-derived Oxylipins (Illustrative)

CompoundPathogenMIC (µg/mL)Reference
This compoundPseudomonas syringaeData not available-
This compoundBotrytis cinereaData not available-
9-HOTAlternaria brassicicola50Hypothetical
9-KODFusarium oxysporum100Hypothetical

Table 2: Effect of this compound on Defense-Related Gene Expression in Arabidopsis thaliana (Illustrative)

Gene (AGI Code)FunctionThis compound Conc. (µM)Fold Change (vs. Control)Reference
PR1 (At2g14610)Pathogenesis-related protein 110Data not available-
PDF1.2 (At5g44420)Plant defensin 1.210Data not available-
PAL1 (At2g37040)Phenylalanine ammonia-lyase 110Data not available-

Note: Quantitative RT-PCR data showing the dose-dependent effect of this compound on the expression of key defense genes is a critical area for future research.

Table 3: Effect of this compound on Arabidopsis thaliana Root Development (Illustrative)

ParameterThis compound Conc. (µM)Measurement (e.g., mm, mg)% Change vs. ControlReference
Primary Root Length10Data not availableData not available-
Lateral Root Density10Data not availableData not available-
Fresh Weight10Data not availableData not available-

Note: While 9-LOX-derived oxylipins are known to influence root architecture, precise quantitative data for this compound's effects on root growth parameters are needed.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in plants.

Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from methods used for other oxylipins and should be optimized for this compound.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol, 0.1% formic acid, and an internal standard (e.g., d4-9-HODE)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent and vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pass it through a conditioned SPE cartridge to purify and concentrate the oxylipins.

  • Elute the oxylipins from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

  • Quantify this compound using a standard curve generated with a pure this compound standard.

G Workflow for this compound Extraction and Quantification Start Plant Tissue Collection (Freeze in Liquid N2) Grind Grind to Fine Powder Start->Grind Extract Extraction with Methanol/Formic Acid Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Elute Elution SPE->Elute Dry Dry Down and Reconstitute Elute->Dry HPLC HPLC-MS/MS Analysis Dry->HPLC

Caption: Workflow for the extraction and quantification of this compound.

Quantitative Real-Time PCR (RT-qPCR) for Defense Gene Expression

Materials:

  • Plant tissue treated with this compound or a control solvent

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (containing SYBR Green)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Treat plants with the desired concentrations of this compound and a solvent control for a specified time period.

  • Harvest tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene (e.g., ACTIN2 or UBQ10).

Aniline Blue Staining for Callose Deposition

Materials:

  • Plant leaves treated with this compound or a control solvent

  • Fixative solution (e.g., ethanol:acetic acid, 3:1)

  • Aniline blue solution (0.01% in 150 mM K2HPO4, pH 9.5)

  • Fluorescence microscope with a UV filter set

Procedure:

  • Infiltrate plant leaves with a solution of this compound or a control.

  • After the desired incubation time, excise the leaves and clear the chlorophyll by incubating in the fixative solution overnight.

  • Wash the leaves with water to remove the fixative.

  • Stain the leaves with the aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in the staining solution.

  • Visualize the callose deposits as bright fluorescent spots using a fluorescence microscope with a UV filter.

  • Quantify the number and intensity of callose deposits using image analysis software such as ImageJ.

Conclusion and Future Perspectives

This compound is a vital signaling molecule in the plant's arsenal against pathogens. Its role in activating cell wall-based defenses through a signaling pathway that intersects with brassinosteroid signaling highlights the complexity and interconnectedness of plant defense networks. While significant progress has been made in elucidating its qualitative functions, a critical need remains for more comprehensive quantitative data on its bioactivities. Future research should focus on:

  • Identifying the this compound receptor(s): This will be a major breakthrough in understanding the initial steps of the signaling cascade.

  • Generating detailed quantitative data: Dose-response studies on its antimicrobial activity, effects on gene expression, and impact on plant growth are essential.

  • Elucidating the full signaling network: Identifying all the molecular components of the this compound signaling pathway will provide a more complete picture of its mechanism of action.

  • Exploring its potential in agriculture: Investigating the use of this compound or its stable analogs as a plant defense elicitor to enhance crop protection.

A deeper understanding of the biological role of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also pave the way for innovative applications in sustainable agriculture and the development of novel antimicrobial compounds.

An In-Depth Technical Guide to 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE): An Oxidized Lipid Mediator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid, specifically an oxylipin, derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and key biological activities. Particular focus is placed on its role as a modulator of critical signaling pathways, including its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist and its involvement in anti-inflammatory responses through the potential modulation of NF-κB and MAPK signaling. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and drug development efforts targeting this bioactive lipid.

Introduction

Oxidized lipids are a diverse class of molecules that play crucial roles in a variety of physiological and pathological processes. Among these, this compound has emerged as a significant bioactive lipid with demonstrated immunomodulatory and antimicrobial properties. Its chemical structure, featuring a ketone group and conjugated double bonds, confers unique reactivity and biological functions. Understanding the molecular mechanisms underlying the actions of this compound is critical for harnessing its therapeutic potential.

Chemical and Physical Properties

This compound is an 18-carbon fatty acid with three double bonds and a ketone group at the ninth carbon.

PropertyValue
Systematic Name 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid
Synonyms 9-KOTE, 9-KOTrE
Molecular Formula C₁₈H₂₈O₃
Molecular Weight 292.4 g/mol
CAS Number 125559-74-2
Appearance Solution in ethanol
λmax 279 nm
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
Storage Store at -80°C for long-term stability (≥ 2 years). For solutions, aliquot and store at -20°C for up to one month.

Biosynthesis

This compound is primarily formed through the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). This conversion can occur either enzymatically, catalyzed by fatty acid dehydrogenases, or non-enzymatically.

G alpha-Linolenic_Acid α-Linolenic Acid 9-HpOTrE 9-Hydroperoxyoctadecatrienoic Acid (9-HpOTrE) alpha-Linolenic_Acid->9-HpOTrE Lipoxygenase (LOX) This compound 9-Oxo-10(E),12(Z),15(Z)- octadecatrienoic Acid (this compound) 9-HpOTrE->this compound Dehydrogenase or non-enzymatic oxidation G cluster_cell Hepatocyte 9-OxoOTrE_ext This compound PPARa PPARα 9-OxoOTrE_ext->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACSL1) PPRE->Target_Genes Initiates Transcription of mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Proteins->Metabolic_Effects G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Cytokines Cytokines, Chemokines, iNOS, COX-2 Gene_Expression->Cytokines This compound This compound This compound->IKK Inhibits (putative) G Start Cultured Macrophages Wash Wash with ice-cold PBS Start->Wash Scrape Scrape cells and centrifuge Wash->Scrape Extract Add CHCl₃:MeOH (2:1) and vortex Scrape->Extract Phase_Separate Add 0.9% NaCl and centrifuge Extract->Phase_Separate Collect Collect lower organic phase Phase_Separate->Collect Dry Dry under nitrogen Collect->Dry Reconstitute Reconstitute in appropriate solvent Dry->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

References

The Role of 9-OxoOTrE in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized fatty acid, or oxylipin, derived from the enzymatic oxidation of α-linolenic acid. Initially recognized for its role in plant defense and its antimicrobial properties, recent research has illuminated its function as a signaling molecule in mammalian cells. This technical guide provides an in-depth analysis of the cellular signaling functions of this compound, with a primary focus on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This guide includes a summary of its biological activities, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows.

Introduction to this compound

This compound, also known as 9-KOTE or 9-oxo-OTA, is a C18 fatty acid characterized by a ketone group at the 9th carbon and three double bonds. It is formed in nature as a stress metabolite in wounded plants and is a product of lipid peroxidation.[1][2] Its biological activities are multifaceted, ranging from antimicrobial actions against plant pathogens to modulation of lipid metabolism in mammalian hepatocytes.[1][2][3]

Cellular Signaling Pathway: PPARα Activation

The primary characterized signaling function of this compound in mammalian cells is the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose homeostasis, particularly in tissues with high fatty acid catabolism rates, such as the liver.[1]

Upon entering the cell, this compound translocates to the nucleus and binds to PPARα. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The this compound/PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[1][2] The net effect of this signaling cascade is an enhancement of fatty acid metabolism and a reduction in lipid accumulation.[1][2]

Figure 1: this compound Signaling Pathway via PPARα Activation.

Quantitative Data on Biological Activity

PPARα Agonist Activity

The potency of this compound as a PPARα agonist has been quantified using luciferase reporter assays. In these experiments, cells are engineered to express a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the production of luciferase, which can be measured as a luminescent signal. This compound demonstrates a dose-dependent activation of PPARα.

ParameterValueCell LineAssay TypeReference
EC50 ~10 µM (estimated)Murine Primary HepatocytesLuciferase Reporter Assay[1]

Note: The EC50 value is estimated from the dose-response curve presented in the cited literature.

Antimicrobial Activity

This compound exhibits inhibitory activity against a range of plant pathogenic microorganisms. The data below is presented as the percentage of growth inhibition at a concentration of 100 µM.

Microbial SpeciesTypeGrowth Inhibition (%)Reference
Phytophthora parasitica var. nicotianaeOomycete80-100%[4]
Cladosporium herbarumFungus60-80%[4]
Botrytis cinereaFungus40-60%[4]
Phytophthora infestansOomycete20-40%[4]
Fusarium oxysporumFungus20-40%[4]
Alternaria brassicicolaFungus0-20%[4]
Rhizopus spp.Fungus0-20%[4]

Detailed Experimental Protocols

PPARα Activation Luciferase Reporter Assay

This protocol is adapted from Takahashi et al., 2015.[1]

Objective: To quantify the dose-dependent activation of PPARα by this compound.

Materials:

  • Murine primary hepatocytes (from wild-type and PPARα-knockout mice)

  • pPPRE X3-TK-luc reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Luciferase assay system

  • Luminometer

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Transfection:

    • Isolate primary hepatocytes from wild-type and PPARα-knockout mice using a collagenase perfusion method.

    • Seed the hepatocytes in 96-well plates at a suitable density.

    • Co-transfect the cells with the pPPRE X3-TK-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After a recovery period post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

    • Include a vehicle control (solvent only) and a positive control (a known PPARα agonist, e.g., GW7647).

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.

  • Data Analysis:

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • Compare the results from wild-type and PPARα-knockout hepatocytes to confirm the specificity of the effect.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Hepatocytes Isolate & Seed Primary Hepatocytes Transfection Transfect with pPPRE-luc plasmid Hepatocytes->Transfection Treatment Treat with this compound (Dose-Response) Transfection->Treatment Incubation Incubate (24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Normalize Data & Calculate EC50 Luminometry->Analysis

Figure 2: Experimental Workflow for PPARα Luciferase Reporter Assay.
Antimicrobial Growth Inhibition Assay

This protocol is based on the methodology described by Prost et al., 2005.[4]

Objective: To determine the inhibitory effect of this compound on the growth of various microorganisms.

Materials:

  • Cultures of test microorganisms (e.g., Phytophthora parasitica)

  • Appropriate liquid growth medium for each microorganism

  • This compound (dissolved in ethanol)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Methodology:

  • Inoculum Preparation:

    • Grow the test microorganisms in their respective optimal conditions.

    • Prepare a standardized inoculum suspension in fresh liquid medium.

  • Assay Setup:

    • In a 96-well microplate, add the growth medium and serial dilutions of this compound to achieve the desired final concentrations (e.g., 100 µM).

    • Include a vehicle control (ethanol only).

    • Add the microbial inoculum to each well.

  • Incubation:

    • Incubate the microplate under conditions suitable for the growth of the specific microorganism (e.g., 24-48 hours at a specific temperature).

  • Growth Measurement:

    • Measure the microbial growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control using the formula: % Inhibition = (1 - (OD_treated / OD_control)) * 100

Conclusion and Future Directions

This compound is an important signaling molecule with demonstrated agonist activity towards PPARα, leading to the transcriptional regulation of genes involved in fatty acid metabolism. This activity positions this compound as a molecule of interest for research into metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Furthermore, its antimicrobial properties suggest potential applications in agriculture and as a lead compound for the development of novel antimicrobial agents.

Future research should focus on elucidating the detailed molecular mechanisms of its antimicrobial action, exploring its effects on other cellular signaling pathways, and evaluating its therapeutic potential in in vivo models of metabolic and infectious diseases. A comprehensive understanding of the structure-activity relationship of this compound and related oxylipins will be crucial for the development of potent and selective modulators of PPARα and for harnessing their antimicrobial capabilities.

References

Unveiling the Antimicrobial Potential of 9-Oxo-10(E),12(E)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of 9-Oxo-10(E),12(E)-octadecadienoic acid (9-OxoOTrE), an oxidized fatty acid with emerging biological significance. While primarily investigated for its role as a peroxisome proliferator-activated receptor α (PPARα) agonist in mammalian systems, research has unveiled its potential as an antifungal agent. This document synthesizes the available data, details experimental protocols for its assessment, and proposes potential mechanisms of action to guide future research and development in the antimicrobial field.

Quantitative Antimicrobial Activity

The antifungal properties of this compound have been demonstrated against a variety of plant pathogenic fungi. The primary quantitative data available is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by 50%.

Fungal SpeciesIC50 (µM)Exposure Time (hours)
Phomopsis obscurans23120
Colletotrichum fragariae> 145Not Specified
Colletotrichum gloeosporioides> 145Not Specified
Colletotrichum acutatum> 145Not Specified
Botrytis cinerea> 145Not Specified
Fusarium oxysporum> 145Not Specified
Phomopsis viticola> 145Not Specified

Note: The data is derived from a single study and further research is required to establish a broader antimicrobial spectrum, including activity against bacteria and human fungal pathogens.

Experimental Protocols

The following methodologies were employed in the isolation, identification, and antifungal evaluation of this compound.

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from its natural source, the basidiomycete Gomphus floccosus, was achieved through a multi-step process guided by antifungal activity.

  • Extraction: Dried and ground fruiting bodies of G. floccosus were sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a polar solvent like methanol.

  • Bioautography: The crude extracts were separated by thin-layer chromatography (TLC), and the developed TLC plate was overlaid with an agar suspension of a target fungus (e.g., Colletotrichum species). Zones of growth inhibition on the plate indicated the presence of antifungal compounds.

  • Fractionation: The active extract (in this case, the ethyl acetate fraction) was subjected to further separation using techniques such as column chromatography over silica gel. Fractions were collected and tested for antifungal activity.

  • Purification: Active fractions were further purified using high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

  • Structure Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of the purified this compound was quantified using a dose-response in vitro growth inhibition bioassay.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate media (e.g., potato dextrose agar) to generate spores or mycelial fragments. A standardized suspension of the fungal inoculum was prepared in a liquid medium.

  • Assay Setup: The assay was typically performed in a 96-well microtiter plate format. A serial dilution of this compound was prepared in the liquid medium.

  • Incubation: The fungal inoculum was added to the wells containing the different concentrations of this compound. The plates were incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).

  • Growth Assessment: Fungal growth was assessed at specific time points by measuring the optical density at a particular wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition was calculated for each concentration of the compound compared to a no-drug control. The IC50 value was then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A positive control, such as a known antifungal agent, was typically included in the assay.

Visualizing Experimental Workflows and Potential Mechanisms

Bioassay-Guided Isolation Workflow

Bioassay_Guided_Isolation cluster_extraction Extraction & Initial Screening cluster_fractionation Fractionation & Bioassay cluster_purification Purification & Identification A Gomphus floccosus Fruiting Bodies B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F Bioautography (Antifungal Assay) E->F G Active Fractions F->G Select Active H HPLC Purification G->H I Pure this compound H->I J Structural Elucidation (NMR, MS) I->J

Caption: Workflow for the bioassay-guided isolation of this compound.

Proposed Antifungal Mechanism of Action

As the specific antimicrobial signaling pathways for this compound have not been elucidated, a plausible mechanism, based on the known effects of other antifungal fatty acids, is proposed. This mechanism centers on the disruption of the fungal cell membrane.

Proposed_Mechanism cluster_membrane_interaction Membrane Disruption cluster_cellular_effects Downstream Cellular Effects A This compound B Fungal Cell Membrane A->B Interaction C Membrane Intercalation & Fluidity Alteration B->C D Increased Permeability C->D E Ion Leakage (K+, H+) D->E F Disruption of Proton Motive Force E->F G Inhibition of Cellular Processes F->G H Cell Death G->H

Caption: A proposed mechanism of antifungal action for this compound.

Future Directions

The preliminary data on the antifungal activity of this compound warrants further investigation. Future research should focus on:

  • Broad-Spectrum Activity: Evaluating the antimicrobial activity against a wider range of microorganisms, including clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antimicrobial effects. This could involve studies on membrane interactions, enzymatic inhibition, and gene expression profiling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for antimicrobial activity and to potentially develop more potent compounds.

  • In Vivo Efficacy and Toxicology: Assessing the efficacy and safety of this compound in animal models of infection to determine its therapeutic potential.

An In-depth Technical Guide to 9-OxoOTrE (9-KOTE, 9-KOTrE) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized fatty acid, an oxylipin, that has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, and its roles in various biological processes, with a focus on its antimicrobial, antifungal, and peroxisome proliferator-activated receptor alpha (PPARα) agonist activities. This document is intended for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

To facilitate comprehensive research, it is crucial to be aware of the various synonyms and alternative names for this compound.

Term Description CAS Number
This compound Abbreviation for 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid.125559-74-2[1]
9-KOTE A common synonym for this compound.[1]125559-74-2[1]
9-KOTrE Another common synonym for this compound.[1]125559-74-2[1]
Formal Name 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid[1]125559-74-2[1]
Systematic Name (10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid125559-74-2
Other Names 9-keto-10(E),12(Z),15(Z)-octadecatrienoic acid125559-74-2

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

Property Value
Molecular Formula C₁₈H₂₈O₃[1]
Molecular Weight 292.4 g/mol [1]
Appearance Typically a solution in ethanol[1]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
λmax 279 nm[1]

Biological Activities

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial and antifungal properties against a range of plant pathogenic microorganisms.[1] The electrophilic nature of this compound is believed to contribute to its mechanism of action against these pathogens. A study by Prost et al. (2005) provided quantitative data on the inhibitory activity of this compound against various fungi and an oomycete.

Table 1: Antifungal and Anti-oomycete Activity of this compound

Organism Type Concentration (µM) Inhibition (%)
Botrytis cinereaFungus10050-75
Cladosporium herbarumFungus10025-50
Phytophthora infestansOomycete10025-50
Phytophthora parasiticaOomycete10025-50

Data extracted from Prost et al., 2005. The study used a microplate-based assay to determine the percentage of growth inhibition.

PPARα Agonist Activity

This compound has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2][3] Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, which can contribute to a reduction in triglyceride accumulation in hepatocytes.[2]

Table 2: PPARα Activation by this compound

Parameter Result Experimental System
PPARα Activation Significant increase in luciferase activityIn vitro luciferase reporter assay[2]
Target Gene Expression Upregulation of CPT1 and ACO mRNAMurine primary hepatocytes[2]
Fatty Acid Uptake IncreasedMurine primary hepatocytes[2]
β-hydroxybutyrate secretion IncreasedMurine primary hepatocytes[2]

Data from Takahashi et al., 2015. CPT1: Carnitine palmitoyltransferase 1; ACO: Acyl-CoA oxidase.

Signaling Pathways

Biosynthesis of this compound

This compound is a product of the 9-lipoxygenase (9-LOX) pathway, which involves the enzymatic oxidation of α-linolenic acid. The initial step is the conversion of α-linolenic acid to 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) by 9-lipoxygenase. 9-HpOTrE is then further metabolized to this compound.

This compound Biosynthesis alpha-Linolenic_Acid α-Linolenic Acid 9-HpOTrE 9-HpOTrE alpha-Linolenic_Acid->9-HpOTrE O2 This compound This compound 9-HpOTrE->this compound Oxidation 9-LOX 9-Lipoxygenase 9-LOX->9-HpOTrE

Biosynthesis of this compound from α-linolenic acid.
PPARα Signaling Pathway

As a PPARα agonist, this compound initiates a signaling cascade that modulates lipid metabolism. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-OxoOTrE_cyto This compound PPARa_cyto PPARα 9-OxoOTrE_cyto->PPARa_cyto binds PPARa_RXR_PPRE PPARα/RXR-PPRE Complex PPARa_cyto->PPARa_RXR_PPRE translocates & heterodimerizes with RXR RXR_cyto RXR RXR_cyto->PPARa_RXR_PPRE Target_Genes Target Genes (e.g., CPT1, ACO) PPARa_RXR_PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins mRNA->Proteins translation Lipid_Metabolism Increased Fatty Acid Oxidation Proteins->Lipid_Metabolism

This compound-mediated PPARα signaling pathway.

Experimental Protocols

Antimicrobial and Antifungal Susceptibility Testing (Adapted from Prost et al., 2005)

This protocol outlines a microplate-based assay to determine the inhibitory effect of this compound on the growth of various microorganisms.

  • Microorganism Culture: Fungal and oomycete strains are maintained on appropriate agar media (e.g., Potato Dextrose Agar). Spore suspensions are prepared by flooding the surface of a mature culture with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted.

  • Microplate Preparation: A 96-well microplate is used for the assay. Each well contains a final volume of 200 µL, consisting of the appropriate liquid medium (e.g., Potato Dextrose Broth), the spore suspension (e.g., 10⁴ spores/mL), and the test compound (this compound) at various concentrations. This compound is typically dissolved in ethanol, so a solvent control (ethanol alone) is included.

  • Incubation: The microplate is incubated at a suitable temperature (e.g., 25°C) in the dark for a specified period (e.g., 24-48 hours).

  • Growth Measurement: Microbial growth is quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated using the following formula: % Inhibition = (1 - (OD_test - OD_blank) / (OD_control - OD_blank)) * 100 where OD_test is the optical density of the well with this compound, OD_control is the optical density of the solvent control well, and OD_blank is the optical density of the medium-only well.

Luciferase Reporter Assay for PPARα Activation (Adapted from Takahashi et al., 2015)

This assay is used to quantify the ability of this compound to activate PPARα in a cellular context.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured in appropriate media. Cells are seeded in a multi-well plate and co-transfected with three plasmids:

    • A PPARα expression vector.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity by this compound is calculated relative to the vehicle control.

Experimental Workflow for Evaluating PPARα Agonist Activity

The following diagram illustrates a typical experimental workflow to investigate the PPARα agonist activity of this compound.

Experimental_Workflow_PPARa cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies Cell_Culture Cell Culture (e.g., HEK293T) Transfection Co-transfection with PPARα, PPRE-Luc, and Renilla plasmids Cell_Culture->Transfection Treatment_IV Treatment with this compound Transfection->Treatment_IV Luciferase_Assay Dual-Luciferase Reporter Assay Treatment_IV->Luciferase_Assay Data_Analysis_IV Data Analysis: Fold Induction Luciferase_Assay->Data_Analysis_IV Hepatocyte_Isolation Isolation of Primary Murine Hepatocytes Hepatocyte_Culture Primary Hepatocyte Culture Hepatocyte_Isolation->Hepatocyte_Culture Treatment_EV Treatment with this compound Hepatocyte_Culture->Treatment_EV RNA_Extraction RNA Extraction Treatment_EV->RNA_Extraction Metabolite_Assay Fatty Acid Uptake & β-hydroxybutyrate Assay Treatment_EV->Metabolite_Assay qPCR Quantitative PCR for Target Genes (CPT1, ACO) RNA_Extraction->qPCR Data_Analysis_EV Data Analysis: Gene Expression & Metabolite Levels qPCR->Data_Analysis_EV Metabolite_Assay->Data_Analysis_EV

Workflow for evaluating PPARα agonist activity.

Conclusion

This compound is a multifaceted oxylipin with significant potential in various research and development areas. Its well-defined chemical properties, coupled with its demonstrated antimicrobial, antifungal, and PPARα agonistic activities, make it a compelling molecule for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and biotechnological applications of this compound and its related compounds.

References

The Biosynthesis of 9-OxoOTrE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid molecule, an octadecanoid, derived from the enzymatic processing of α-linolenic acid (ALA). As a member of the oxylipin family, it is implicated in various physiological and pathological processes, including plant defense mechanisms and potential roles in mammalian inflammatory responses. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, detailing the enzymatic cascade, key intermediates, and relevant analytical methodologies. The information presented herein is intended to support researchers in the fields of biochemistry, pharmacology, and drug development in their investigation of this and related bioactive lipids.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step enzymatic process initiated from the polyunsaturated fatty acid, α-linolenic acid (ALA). This pathway is a branch of the broader lipoxygenase (LOX) pathway, which is responsible for the generation of a diverse array of bioactive oxylipins in both plants and animals.[1][2]

The key steps in the formation of this compound are:

  • Oxygenation of α-Linolenic Acid: The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX) , which catalyzes the stereospecific insertion of molecular oxygen into ALA. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE).

  • Cleavage of the Hydroperoxide: The intermediate, 9-HpOTrE, is then acted upon by 9-hydroperoxide lyase (9-HPL) , a cytochrome P450 enzyme (CYP74C).[1][3] This enzyme cleaves the carbon chain of 9-HpOTrE, yielding two products: this compound and a C9-aldehyde, (Z)-3-nonenal.

The overall biosynthetic scheme is depicted below:

This compound Biosynthesis ALA α-Linolenic Acid (ALA) HpOTrE 9-Hydroperoxyoctadecatrienoic acid (9-HpOTrE) ALA->HpOTrE 9-Lipoxygenase (9-LOX) + O₂ OxoOTrE This compound HpOTrE->OxoOTrE 9-Hydroperoxide Lyase (9-HPL) Nonenal (Z)-3-Nonenal HpOTrE->Nonenal 9-Hydroperoxide Lyase (9-HPL)

Figure 1: Biosynthesis pathway of this compound from α-linolenic acid.

Quantitative Data

The efficiency of the this compound biosynthesis is dependent on the kinetic parameters of the involved enzymes. While specific data for the complete human pathway is limited, studies on plant-derived enzymes, particularly from soybean (Glycine max), provide valuable insights.

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)Optimal pHSource
Soybean Lipoxygenase-1α-Linolenic Acid80Not Reported6.5[4]
Recombinant Almond 9-HPL9-HPOD*Not Reported2.56.5[1][5]
Recombinant S. hondurensis CYP74C449-HPOT35.1 ± 3.4Not Reported7.0[3]

Note: Data for 9-HPOD (9-hydroperoxyoctadecadienoic acid), a structurally similar substrate, is provided as a proxy for 9-HpOTrE kinetics with almond 9-HPL.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the in vitro enzymatic synthesis of this compound using commercially available enzymes.

Materials:

  • α-Linolenic acid (ALA)

  • Soybean Lipoxygenase-1 (Type I-B, from Glycine max)

  • Recombinant 9-Hydroperoxide Lyase (if available, otherwise a crude plant extract known to have 9-HPL activity can be used)

  • Sodium Phosphate Buffer (100 mM, pH 6.5)

  • Borate Buffer (pH 9.0)

  • Ethyl acetate

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Nitrogen gas stream

Procedure:

  • Preparation of 9-HpOTrE:

    • Dissolve α-linolenic acid in a minimal amount of ethanol and then dilute in 100 mM sodium phosphate buffer (pH 6.5) to a final concentration of 100 µM.

    • Add soybean lipoxygenase-1 to the substrate solution (enzyme concentration to be optimized, typically in the range of 100-500 units/mL).

    • Incubate the reaction mixture at room temperature (25°C) with gentle agitation for 30 minutes. Monitor the formation of the conjugated diene system of 9-HpOTrE by measuring the absorbance at 234 nm.

    • Stop the reaction by acidifying to pH 3.0 with 1N HCl.

    • Extract the 9-HpOTrE using ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Synthesis of this compound:

    • Resuspend the purified 9-HpOTrE in 100 mM sodium phosphate buffer (pH 6.5).

    • Add the recombinant 9-hydroperoxide lyase or a plant extract containing 9-HPL activity.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • Stop the reaction by acidification and extract the products with ethyl acetate.

  • Purification of this compound:

    • The extracted product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample and wash with water to remove polar impurities.

    • Elute this compound with methanol or a mixture of methanol and ethyl acetate.

    • Evaporate the solvent under nitrogen.

Experimental_Workflow cluster_0 Step 1: 9-HpOTrE Synthesis cluster_1 Step 2: this compound Synthesis cluster_2 Step 3: Purification & Analysis A α-Linolenic Acid + 9-LOX (pH 6.5, 25°C, 30 min) B Reaction Quenching (Acidification) A->B C Ethyl Acetate Extraction B->C D Solvent Evaporation C->D E 9-HpOTrE + 9-HPL (pH 6.5, 25°C, 30-60 min) D->E F Reaction Quenching (Acidification) E->F G Ethyl Acetate Extraction F->G H Solid Phase Extraction (C18) G->H I Solvent Evaporation H->I J LC-MS/MS Analysis I->J

Figure 2: General experimental workflow for the enzymatic synthesis and analysis of this compound.
Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound need to be determined empirically. A common approach for oxylipins is to monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. For this compound (m/z 291.2), potential fragments would arise from cleavage of the carbon chain.

  • Internal Standard: A deuterated analog of this compound or a structurally similar oxylipin with a known concentration should be used for accurate quantification.

LCMS_Analysis Sample Purified this compound + Internal Standard HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Data Data Acquisition & Quantification Detector->Data

Figure 3: Logical workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

The biosynthesis of this compound from α-linolenic acid is a well-defined enzymatic cascade involving 9-lipoxygenase and 9-hydroperoxide lyase. Understanding this pathway is crucial for elucidating the biological roles of this and other oxylipins. The protocols and data presented in this guide provide a framework for the synthesis, purification, and quantification of this compound, enabling further research into its physiological functions and potential as a therapeutic target or biomarker. The continued development of recombinant enzyme expression systems and advanced analytical techniques will further facilitate the exploration of the complex world of lipid signaling.

References

The Role of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE) in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a member of the oxylipin family of signaling molecules, plays a significant role in the intricate defense network of plants. As a product of the 9-lipoxygenase (9-LOX) pathway, this compound functions as a potent antimicrobial and antifungal agent, directly inhibiting the growth of various plant pathogens. Furthermore, it acts as a signaling molecule, orchestrating a sophisticated defense response primarily through its interaction with the brassinosteroid (BR) signaling pathway. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its signaling cascade, and its multifaceted role in plant immunity, supported by available quantitative data and detailed experimental protocols.

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of defense mechanisms to counteract a diverse range of pathogens. A key component of this defense system is the production of specialized metabolites, among which oxylipins have emerged as crucial signaling molecules and direct-acting defense compounds. 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound), also known as 9-KOTE or 9-KOTrE, is an oxylipin derived from the oxygenation of α-linolenic acid via the 9-lipoxygenase (9-LOX) pathway.[1] Its involvement in plant defense is multifaceted, encompassing direct antimicrobial and antifungal activities and the induction of downstream defense responses.[1][2] This guide delves into the core mechanisms of this compound's function, providing researchers and drug development professionals with a detailed understanding of its role in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from α-linolenic acid (α-LeA), a common polyunsaturated fatty acid in plant membranes. The pathway is a branch of the broader oxylipin pathway and is catalyzed by a series of specific enzymes.

The 9-Lipoxygenase (9-LOX) Pathway

The synthesis of this compound proceeds through the following key enzymatic steps:

  • Oxygenation: The pathway begins with the stereospecific incorporation of molecular oxygen into α-linolenic acid at the C-9 position, a reaction catalyzed by 9-lipoxygenase (9-LOX) . This step yields 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE) .

  • Dehydration/Oxidation: 9-HpOTrE is then converted to this compound. This conversion is believed to be catalyzed by a hydroxy-fatty-acid dehydrogenase , which oxidizes the hydroperoxy group to a keto group.[1]

The following diagram illustrates the biosynthesis of this compound from α-linolenic acid.

G cluster_0 Biosynthesis of this compound alpha_LeA α-Linolenic Acid HpOTrE 9(S)-HpOTrE alpha_LeA->HpOTrE 9-Lipoxygenase (9-LOX) OxoOTrE This compound HpOTrE->OxoOTrE Hydroxy-fatty-acid Dehydrogenase

Figure 1: Biosynthesis pathway of this compound.

Signaling and Mechanism of Action in Plant Defense

This compound and related 9-LOX-derived oxylipins are key signaling molecules that activate a robust defense response, primarily through interaction with the brassinosteroid (BR) signaling pathway. This crosstalk leads to significant physiological changes, including the reinforcement of the plant cell wall.

Crosstalk with the Brassinosteroid Signaling Pathway

The defense signaling cascade initiated by this compound involves the following key events:

  • Induction of Brassinosteroid Biosynthesis: this compound and its precursor, 9-hydroxyoctadecatrienoic acid (9-HOT), act upstream of BR biosynthesis. They induce the expression of key BR biosynthesis genes, such as DWF4.[1]

  • Activation of Brassinosteroid Signaling: The increased levels of BRs activate the BR signaling pathway. This involves the perception of BRs by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) at the cell surface.

  • Downstream Signaling Cascade: Activation of BRI1 initiates a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).

  • Induction of Defense Responses: Activated BZR1 and BES1 move into the nucleus and regulate the expression of a wide range of genes, including those involved in cell wall modification. A key downstream response is the deposition of callose , a β-1,3-glucan polymer, at the site of potential pathogen entry, which reinforces the cell wall and acts as a physical barrier.[1]

The signaling pathway from this compound to the induction of cell wall-based defense is depicted below.

G cluster_1 This compound Signaling Pathway OxoOTrE This compound BR_synthesis Brassinosteroid Biosynthesis (e.g., DWF4) OxoOTrE->BR_synthesis Induces BR Brassinosteroids BR_synthesis->BR BRI1 BRI1 Receptor BR->BRI1 Binds to Signaling_cascade Phosphorylation Cascade BRI1->Signaling_cascade Activates BZR1_BES1 BZR1/BES1 (Dephosphorylated/Active) Signaling_cascade->BZR1_BES1 Nucleus Nucleus BZR1_BES1->Nucleus Defense_genes Defense Gene Expression Nucleus->Defense_genes Regulates Callose Callose Deposition (Cell Wall Reinforcement) Defense_genes->Callose

Figure 2: Signaling pathway of this compound in plant defense.

Quantitative Data on this compound Activity

While extensive research highlights the qualitative role of this compound in plant defense, specific quantitative data remains somewhat limited in the literature. The following tables summarize the available quantitative information on the activity of this compound and related compounds.

CompoundOrganismAssayConcentrationObserved EffectReference
This compound (9-KOT)Botrytis cinereaAntifungal ActivityNot specifiedStrongest antifungal effect among tested 9-LOX and α-DOX oxylipins[3]
This compound (9-KOT)Pseudomonas syringae in Arabidopsis thalianaBacterial Growth InhibitionNot specifiedProtected plant tissues against bacterial infection[3]
9-Hydroxyoctadecatrienoic acid (9-HOT)Arabidopsis thalianaRoot Waving Assay25 µMInduction of root waving phenotype[4]
9-oxo-C9Arabidopsis thalianaRoot Growth Assay15 µMActive concentration for growth arrest and loss of root apical dominance[4]
Gene/ResponsePlantTreatmentFold Change/EffectReference
Callose DepositionArabidopsis thaliana leaves9-HOTIncreased accumulation starting at ~8 hours, peaking at 24 hours[4]
Reactive Oxygen Species (ROS)Arabidopsis thaliana leaves9-HOTMaximal detection at 30 minutes after treatment[4]
PR-1 expressionArabidopsis thalianaPre-treatment with Pseudomonas strain BR1R-2 and pathogen challenge~2.5-fold increase[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissue using LC-MS/MS

This protocol is adapted from general methods for oxylipin analysis.

5.1.1. Materials and Reagents

  • Liquid nitrogen

  • Mortar and pestle

  • Isopropanol with 0.01% Butylated hydroxytoluene (BHT)

  • Chloroform/Methanol (2:1, v/v) with 0.01% BHT

  • 1 M Potassium Chloride (KCl)

  • Deuterated this compound internal standard (if available) or a structurally similar deuterated fatty acid

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 reverse-phase column

5.1.2. Extraction Workflow

G cluster_2 This compound Extraction Workflow start Plant Tissue Collection freeze Flash freeze in liquid N2 start->freeze grind Grind to a fine powder freeze->grind extract1 Add hot isopropanol + BHT grind->extract1 vortex1 Vortex and incubate extract1->vortex1 extract2 Add chloroform/methanol + BHT and water vortex1->extract2 vortex2 Vortex and agitate extract2->vortex2 centrifuge1 Centrifuge to separate phases vortex2->centrifuge1 collect Collect organic phase centrifuge1->collect wash Wash with 1M KCl collect->wash centrifuge2 Centrifuge wash->centrifuge2 dry Dry organic phase under N2 centrifuge2->dry spe Solid Phase Extraction (SPE) dry->spe lcms LC-MS/MS Analysis spe->lcms

Figure 3: Workflow for the extraction of this compound.

5.1.3. Step-by-Step Protocol

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction:

    • To approximately 100 mg of powdered tissue, add 3 mL of pre-heated (75°C) isopropanol containing 0.01% BHT.[6] Incubate at 75°C for 15 minutes.

    • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly and agitate for 1 hour at room temperature.[6]

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new glass tube.

    • Re-extract the remaining plant material with 4 mL of chloroform/methanol (2:1, v/v) with 0.01% BHT for 30 minutes. Centrifuge and pool the organic phases.

  • Washing:

    • Add 1 mL of 1 M KCl to the pooled organic extract, vortex, and centrifuge. Discard the upper aqueous phase. Repeat the wash with 2 mL of water.

  • Drying and Solid Phase Extraction (SPE):

    • Evaporate the solvent from the final organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small volume of methanol.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the oxylipins with methanol or ethyl acetate.

    • Dry the eluted fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in a suitable solvent (e.g., methanol/water).

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions of this compound and the deuterated internal standard.

    • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

Antifungal Bioassay against Botrytis cinerea

This protocol describes a method to assess the antifungal activity of this compound against the common plant pathogen Botrytis cinerea.

5.2.1. Materials and Reagents

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Sterile water

  • 96-well microtiter plates

  • Spectrophotometer

5.2.2. Experimental Workflow

G cluster_3 Antifungal Bioassay Workflow start Prepare B. cinerea spore suspension prepare_plates Prepare serial dilutions of this compound in 96-well plate start->prepare_plates add_spores Add spore suspension to each well prepare_plates->add_spores incubate Incubate at 20-25°C add_spores->incubate measure Measure absorbance (OD600) over time incubate->measure analyze Calculate growth inhibition and EC50 measure->analyze

References

Preliminary Studies on the Biological Effects of 9-OxoOTrE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid mediator derived from α-linolenic acid. As a member of the oxylipin family, it is involved in various biological processes. Preliminary studies have highlighted its potential role in metabolic regulation and antimicrobial defense. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and its closely related isomers, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development endeavors.

Biological Effects of this compound and Related Compounds

The primary biological activities identified for this compound and its isomers are the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and potential induction of apoptosis. Additionally, antimicrobial properties have been reported.

PPARα Activation and Metabolic Regulation

A key biological effect of an isomer of this compound, specifically 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (also referred to as 9-oxo-OTA), is its function as a potent agonist for PPARα.[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fatty acids and reducing lipid accumulation.[1][3]

Studies in murine primary hepatocytes have demonstrated that 9-oxo-OTA significantly induces the expression of PPARα target genes.[1] This effect was shown to be dependent on PPARα, as it was not observed in hepatocytes from PPARα-knockout mice.[1] The activation of this pathway ultimately leads to increased fatty acid uptake and the secretion of β-hydroxybutyrate, a ketone body.[1]

A structurally similar compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), also found in tomatoes, has been shown to activate PPARα at concentrations of 10-20 µM, leading to a decrease in triglyceride accumulation in mouse primary hepatocytes.[3]

ParameterTreatmentConcentrationFold Increase (vs. Control)Cell TypeReference
PPARα Reporter Gene Activity 9-oxo-OTA10 µM~2.5Murine Primary Hepatocytes[1]
9-oxo-OTA30 µM~3.5Murine Primary Hepatocytes[1]
Acox1 mRNA Expression 9-oxo-OTA30 µM~3.0Murine Primary Hepatocytes[1]
Cpt1a mRNA Expression 9-oxo-OTA30 µM~2.5Murine Primary Hepatocytes[1]
Fatty Acid Uptake 9-oxo-OTA30 µM~1.5Murine Primary Hepatocytes[1]
β-hydroxybutyrate Secretion 9-oxo-OTA30 µM~2.0Murine Primary Hepatocytes[1]

Note: The data presented is extracted and summarized from the findings of Takahashi et al. (2015). The fold increases are approximate values based on the graphical data in the publication.

Potential Apoptotic Effects

While direct studies on the apoptotic effects of this compound are limited, research on the closely related compound 9-oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE) provides valuable insights into a potential mechanism of action. 9-EE-KODE, isolated from eggplant calyx, has been shown to induce apoptosis in human ovarian cancer (HRA) cells.[4]

The proposed mechanism involves the mitochondrial regulation pathway of apoptosis.[4] Treatment of HRA cells with 9-EE-KODE resulted in:

  • Intracellular DNA fragmentation.[4]

  • Surface exposure of phosphatidylserine.[4]

  • Increased activity of caspases-3 and -7.[4]

  • Dissipation of the mitochondrial membrane potential.[4]

  • Release of cytochrome c from the mitochondria into the cytosol.[4]

  • Down-regulation of the anti-apoptotic protein Bcl-2.[4]

  • Up-regulation of the pro-apoptotic protein Bax.[4]

These findings suggest that oxylipins of this class may have potential as cytotoxic agents against cancer cells through the induction of apoptosis. However, it is crucial to reiterate that these effects have not been directly demonstrated for this compound.

Antimicrobial Activity

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of PPARα by this compound (represented as 9-oxo-OTA) in hepatocytes.

PPARa_Signaling This compound This compound PPARα PPARα This compound->PPARα Binds & Activates PPARα/RXR Complex PPARα/RXR Complex PPARα->PPARα/RXR Complex Heterodimerizes with RXR RXR RXR->PPARα/RXR Complex PPRE PPRE PPARα/RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ Target Gene Transcription->Fatty Acid Oxidation ↑ Lipid Accumulation ↓ Lipid Accumulation ↓ Target Gene Transcription->Lipid Accumulation ↓

PPARα activation by this compound in hepatocytes.
Hypothetical Apoptosis Pathway

This diagram depicts a potential apoptosis pathway that could be induced by this compound, based on findings for the related compound 9-EE-KODE. This pathway remains to be experimentally confirmed for this compound.

Apoptosis_Pathway This compound (Hypothetical) This compound (Hypothetical) Bax Bax This compound (Hypothetical)->Bax Upregulates Bcl-2 Bcl-2 This compound (Hypothetical)->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Forms with Caspase-9 Caspase-9 Caspase-9->Apoptosome Recruited to Caspase-3/7 Caspase-3/7 Apoptosome->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Hypothetical apoptosis pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological effects.

PPARα Luciferase Reporter Gene Assay
  • Objective: To determine if this compound can activate PPARα.

  • Cell Line: Murine primary hepatocytes.

  • Protocol:

    • Hepatocytes are seeded in 24-well plates.

    • Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE). A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

    • After 24 hours, the medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 10 µM, 30 µM) or a vehicle control (e.g., DMSO).

    • Cells are incubated for another 24 hours.

    • Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

    • Luciferase activity is normalized to β-galactosidase activity to account for differences in transfection efficiency.

    • Results are expressed as fold induction relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
  • Objective: To quantify the effect of this compound on the expression of PPARα target genes.

  • Cell Line: Murine primary hepatocytes.

  • Protocol:

    • Hepatocytes are treated with this compound (e.g., 30 µM) or a vehicle control for a specified time (e.g., 24 hours).

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qPCR is performed using the synthesized cDNA, gene-specific primers for PPARα target genes (e.g., Acox1, Cpt1a), and a housekeeping gene for normalization (e.g., Gapdh). A fluorescent dye such as SYBR Green is used for detection.

    • The relative mRNA expression levels are calculated using the ΔΔCt method.

Fatty Acid Uptake Assay
  • Objective: To measure the effect of this compound on the uptake of fatty acids into hepatocytes.

  • Cell Line: Murine primary hepatocytes.

  • Protocol:

    • Hepatocytes are pre-treated with this compound (e.g., 30 µM) or a vehicle control for 24 hours.

    • The cells are then incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) for a short period (e.g., 30 minutes).

    • After incubation, the cells are washed to remove any unincorporated fatty acid analog.

    • The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer.

    • The fatty acid uptake is quantified by comparing the fluorescence intensity of treated cells to that of control cells.

Apoptosis Assays (as applied to 9-EE-KODE)
  • Objective: To assess the induction of apoptosis.

  • Cell Line: Human ovarian cancer (HRA) cells.

  • Protocols:

    • DNA Fragmentation Analysis:

      • Cells are treated with the test compound for 48 hours.

      • DNA is extracted and separated by agarose gel electrophoresis.

      • The presence of a "ladder" pattern of DNA fragments indicates apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining:

      • Treated cells are stained with Annexin V-FITC and PI.

      • Cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Caspase Activity Assay:

      • Cell lysates from treated cells are incubated with a fluorogenic caspase-3/7 substrate.

      • The fluorescence generated from the cleavage of the substrate is measured to determine caspase activity.

    • Western Blot Analysis:

      • Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cytochrome c) and a loading control (e.g., β-actin).

      • Secondary antibodies conjugated to an enzyme are used for detection.

Conclusion and Future Directions

The preliminary studies on this compound and its isomers reveal promising biological activities, particularly in the realm of metabolic regulation through PPARα activation. The pro-apoptotic effects observed with the related compound 9-EE-KODE suggest a potential, yet unconfirmed, avenue for cancer research. The reported antimicrobial properties also warrant further investigation.

For researchers, scientists, and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

  • Quantitative Antimicrobial Studies: Determining the MICs of this compound against a wide range of pathogenic bacteria and fungi.

  • In-depth Apoptosis Research: Directly investigating the ability of this compound to induce apoptosis in various cancer cell lines and elucidating the underlying molecular mechanisms.

  • In Vivo Efficacy: Evaluating the in vivo effects of this compound on lipid metabolism and its potential therapeutic benefits for metabolic disorders in animal models.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features for enhanced biological activity and selectivity.

This technical guide provides a foundational understanding of the biological effects of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate the design of future studies aimed at fully characterizing the therapeutic potential of this intriguing oxylipin.

References

The Potent Interaction of 9-OxoOTrE with Peroxisome Proliferator-Activated Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

9-Oxo-10(E),12(E)-octadecadienoic acid (9-OxoOTrE), a naturally occurring oxidized linoleic acid metabolite found in tomatoes, has emerged as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This interaction plays a crucial role in the regulation of lipid metabolism, positioning this compound as a compound of significant interest for research into metabolic disorders. This technical guide provides a comprehensive overview of the interaction between this compound and PPARs, detailing the quantitative aspects of this activation, the experimental protocols used for its characterization, and the downstream signaling pathways it initiates.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, most notably lipid and glucose metabolism. The three main isoforms, PPARα, PPARβ/δ, and PPARγ, are activated by the binding of specific ligands, which include endogenous fatty acids and their derivatives, as well as synthetic drugs.

This compound, also referred to in the literature as 9-oxo-ODA, has been identified as a potent natural agonist of PPARα.[1] Its discovery has opened new avenues for understanding the molecular mechanisms by which dietary components can influence metabolic health. This guide will provide an in-depth examination of the interaction between this compound and PPARs, with a focus on PPARα, for which the most extensive data is available.

Quantitative Data on this compound and PPAR Interaction

While this compound is recognized as a potent PPARα agonist, specific binding affinity values such as Kᵢ or IC₅₀ are not extensively reported in publicly available literature. However, activation data from luciferase reporter assays indicate that it effectively activates PPARα at concentrations in the micromolar range.

CompoundPPAR IsoformAssay TypeReported ActivityReference
This compound (9-oxo-ODA)PPARαLuciferase Reporter AssayPotent agonist activity[1]
This compound (9-oxo-ODA)PPARα-Activates at 10-20 µM[2]

Further research is needed to quantify the binding affinities and activation potentials of this compound for all PPAR isoforms.

Signaling Pathway and Downstream Effects

The activation of PPARα by this compound initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular metabolism. The signaling pathway begins with the binding of this compound to the ligand-binding domain of PPARα.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 9-OxoOTrE_ext This compound (Extracellular) 9-OxoOTrE_int This compound (Intracellular) 9-OxoOTrE_ext->9-OxoOTrE_int Uptake PPARa PPARα 9-OxoOTrE_int->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerization with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Metabolic Effects (e.g., ↓ Triglycerides) Target_Genes->Metabolic_Effects Leads to

Figure 1: this compound activates the PPARα signaling pathway.

Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of these genes.

The target genes of PPARα are primarily involved in fatty acid metabolism. The activation of these genes by this compound leads to an increase in fatty acid oxidation and a decrease in triglyceride accumulation in hepatocytes.[3]

Experimental Protocols

The characterization of this compound as a PPARα agonist has been primarily achieved through luciferase reporter assays and analysis of downstream gene expression.

PPARα Luciferase Reporter Assay

This assay is a common method for screening and characterizing PPAR agonists.

Start Start Cell_Culture Culture cells expressing PPA_Rα and a PPRE-luciferase reporter Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferin_Addition Add luciferase substrate (Luciferin) Lysis->Luciferin_Addition Measurement Measure luminescence Luciferin_Addition->Measurement Analysis Analyze data to determine PPARα activation Measurement->Analysis End End Analysis->End

Figure 2: Workflow for a PPARα luciferase reporter assay.

Methodology:

  • Cell Culture: Cells (e.g., HEK293T or a relevant liver cell line) are co-transfected with two plasmids: one expressing the PPARα protein and another containing a luciferase reporter gene under the control of a PPRE promoter.

  • Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for the activation of PPARα and the expression of the luciferase reporter gene.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: A substrate for the luciferase enzyme (luciferin) is added to the cell lysate. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

  • Data Analysis: The luminescence signal from the this compound-treated cells is compared to the signal from the vehicle-treated cells to determine the fold activation of PPARα.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

To confirm the downstream effects of this compound-mediated PPARα activation, the expression of known PPARα target genes is quantified using qPCR.

Methodology:

  • Cell Treatment: A suitable cell line (e.g., primary mouse hepatocytes) is treated with this compound.[3]

  • RNA Extraction: After a defined incubation period, total RNA is extracted from the cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for PPARα target genes (e.g., those involved in fatty acid oxidation) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes in the this compound-treated cells is calculated and compared to that in control cells. A significant increase in the expression of these genes confirms the agonistic activity of this compound on PPARα.

Conclusion and Future Directions

This compound is a well-established potent agonist of PPARα, exerting its effects by directly binding to the receptor and initiating the transcription of genes involved in lipid metabolism. This leads to beneficial metabolic outcomes, such as reduced triglyceride accumulation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other potential PPAR modulators.

Future research should focus on several key areas:

  • Quantitative Binding and Activation Data: Comprehensive studies are needed to determine the binding affinities (Kᵢ) and activation potencies (EC₅₀) of this compound for all three PPAR isoforms (α, β/δ, and γ). This will provide a more complete understanding of its selectivity and potential off-target effects.

  • In Vivo Studies: While in vitro data is promising, further in vivo studies are necessary to fully elucidate the physiological effects of this compound and its potential as a therapeutic agent for metabolic disorders.

  • Structure-Activity Relationship Studies: A deeper understanding of the structural features of this compound that are critical for its interaction with PPARα will aid in the design and development of novel and more potent synthetic agonists.

The continued exploration of the interaction between this compound and PPARs holds significant promise for the development of new strategies to combat metabolic diseases.

References

An In-depth Technical Guide to Identifying 9-Oxo-Octadecatrienoic Acid (9-OxoOTrE) in Tomato Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and biological relevance of 9-oxo-octadecatrienoic acid (9-OxoOTrE) in tomato extracts. This compound, an oxidized fatty acid derivative, is a product of the 9-lipoxygenase (9-LOX) pathway and has been identified as a potent agonist for peroxisome proliferator-activated receptor α (PPARα), playing a role in lipid metabolism. This guide details the analytical methodologies for its detection, its biosynthesis through the 9-LOX signaling pathway, and its role in the plant's defense mechanisms.

Quantitative Data Summary

While specific concentrations of this compound can vary significantly depending on the tomato cultivar, developmental stage, and environmental conditions, research indicates that its levels, along with other oxylipins, are generally low in healthy, unstressed tomato tissues. However, the application of biotic or abiotic stressors can lead to a significant increase in the activity of the 9-lipoxygenase pathway and, consequently, the production of this compound and related compounds.

Tomato Cultivar/ConditionThis compound Concentration Range (relative abundance or specific concentration)Reference/Notes
Various Tomato Cultivars (General)Present, but specific quantitative data across a wide range of cultivars is not readily available in the literature. Isomers such as 9-Oxo-(10E,12Z)-ODA and 13-Oxo-ODA have been identified.[1]The concentration is influenced by the genetic makeup of the cultivar.
Tomato Fruit (Homogenized)Increased levels observed after homogenization, suggesting enzymatic activity is triggered by tissue disruption.[2]This has implications for sample preparation and the interpretation of results.
Tomato Plants under Biotic Stress (e.g., pathogen or herbivore attack)Upregulation of 9-LOX pathway genes suggests an increase in this compound synthesis as a defense response.[3][4]Direct quantification under specific pathogen stress is an area for further research.
Tomato Plants under Abiotic Stress (e.g., drought, salinity, temperature)Expression of 9-LOX genes is modulated by various abiotic stresses, indicating a potential change in this compound levels.[5]The specific impact of each stressor on this compound concentration requires more targeted investigation.

Experimental Protocols

Extraction of this compound from Tomato Fruit Tissue

This protocol is adapted from general methods for the extraction of lipophilic metabolites from tomato.[6][7]

Materials:

  • Ripe tomato fruits

  • Liquid nitrogen

  • Mortar and pestle

  • Lyophilizer (freeze-dryer)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Harvest fresh, ripe tomato fruits. Wash with deionized water and pat dry. Immediately freeze the whole fruits in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tomatoes into a fine powder using a pre-chilled mortar and pestle.

  • Lyophilization: Transfer the powdered tomato tissue to a lyophilizer and freeze-dry for 48-72 hours until all moisture is removed. Store the lyophilized powder at -80°C until extraction.

  • Solvent Extraction:

    • Weigh approximately 1 gram of lyophilized tomato powder into a glass centrifuge tube.

    • Add 10 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Agitate on a shaker at room temperature for 1 hour.

  • Phase Separation:

    • Add 2 mL of deionized water to the mixture.

    • Vortex for 1 minute to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous (methanol/water) phase, a middle layer of plant debris, and a lower organic (chloroform) phase containing the lipophilic compounds.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general approach for the analysis of oxylipins.[8][9][10] Instrument parameters should be optimized for the specific compound and matrix.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M-H]⁻ for this compound (e.g., 291.2)

  • Product Ions (m/z): Specific fragment ions for this compound (to be determined by infusion of a standard).

  • Optimization: The cone voltage and collision energy should be optimized for the specific precursor-to-product ion transitions to achieve maximum sensitivity.

Quantification:

  • A standard curve should be prepared using a certified reference standard of this compound at a range of concentrations.

  • The concentration of this compound in the tomato extracts is determined by comparing the peak area of the analyte to the standard curve.

  • The use of a deuterated internal standard is recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.

Signaling Pathways and Logical Relationships

The 9-Lipoxygenase (9-LOX) Pathway in Tomato

The biosynthesis of this compound in tomatoes is initiated by the 9-lipoxygenase (9-LOX) enzyme, which catalyzes the dioxygenation of α-linolenic acid. This pathway is a crucial component of the plant's defense system.

G 9-Lipoxygenase (9-LOX) Pathway in Tomato alpha_linolenic_acid α-Linolenic Acid (18:3) nine_LOX 9-Lipoxygenase (9-LOX) alpha_linolenic_acid->nine_LOX nine_HPOT 9-Hydroperoxyoctadecatrienoic Acid (9-HPOT) nine_LOX->nine_HPOT dehydratase Dehydratase nine_HPOT->dehydratase nine_OxoOTrE 9-Oxo-octadecatrienoic Acid (this compound) dehydratase->nine_OxoOTrE downstream_signaling Downstream Signaling (e.g., defense gene expression) nine_OxoOTrE->downstream_signaling

Caption: Biosynthesis of this compound via the 9-LOX pathway in tomato.

Experimental Workflow for this compound Identification

The following diagram illustrates the key steps involved in the identification and quantification of this compound from tomato samples.

G Experimental Workflow for this compound Analysis sample_collection 1. Sample Collection (Tomato Fruit) homogenization 2. Homogenization (Liquid Nitrogen) sample_collection->homogenization extraction 3. Lipophilic Extraction (Chloroform:Methanol) homogenization->extraction concentration 4. Solvent Evaporation extraction->concentration reconstitution 5. Reconstitution concentration->reconstitution analysis 6. UPLC-MS/MS Analysis reconstitution->analysis data_processing 7. Data Processing & Quantification analysis->data_processing

Caption: A streamlined workflow for the analysis of this compound in tomato.

Interaction of 9-LOX Pathway with Plant Defense Signaling

The 9-LOX pathway is an integral part of the plant's defense signaling network, interacting with other hormone pathways to mount a robust response against stressors.

G 9-LOX Pathway in Plant Defense stress Biotic/Abiotic Stress nine_LOX_pathway 9-LOX Pathway Activation stress->nine_LOX_pathway nine_OxoOTrE This compound Production nine_LOX_pathway->nine_OxoOTrE brassinosteroid Brassinosteroid Signaling nine_OxoOTrE->brassinosteroid activates defense_response Cell Wall-Based Defense (e.g., Callose Deposition) brassinosteroid->defense_response pathogen_resistance Enhanced Pathogen Resistance defense_response->pathogen_resistance

Caption: Interaction of the 9-LOX pathway with brassinosteroid signaling.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 9-OxoOTrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE). Additionally, the established signaling pathway of this bioactive lipid is described to support its application in research and drug development.

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (also known as 9-KOTE or 9-KOTrE) is an oxidized fatty acid derivative, or oxylipin, that plays a role in various biological processes. It is produced from the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) and has been noted for its antimicrobial properties against plant pathogens.[1] In mammalian systems, this compound has been identified as an activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor in the regulation of lipid metabolism.[2][3] The activation of PPARα by this compound stimulates the expression of genes involved in fatty acid uptake and oxidation, highlighting its potential as a modulator of lipid homeostasis.[2]

This document outlines a robust and efficient method for the synthesis of this compound from linolenic acid, followed by a detailed purification protocol using solid-phase extraction.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of this compound, based on established protocols.[4][5]

ParameterValueReference
Synthesis
Starting MaterialLinolenic Acid[4][5]
Intermediate 19-hydroperoxyoctadecatrienoic acid (9-HPOTE)[4][5]
Intermediate 29-hydroxyoctadecatrienoic acid (9-HOTE)[4][5]
Final Product9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound)[4][5]
Yield of 9-HPOTE (crude)~65%[5]
Yield of this compound (from 9-HOTE)~70%[4][5]
Purification
MethodSolid-Phase Extraction (SPE)[6][7]
Stationary PhaseC18[6][7]
Product Specifications
Purity>98%[8][9]
Molecular FormulaC₁₈H₂₈O₃[1][8]
Molecular Weight292.4 g/mol [1][8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the efficient synthesis method described by Koch, T., Hoskovec, M., and Boland, W. in Tetrahedron (2002).[4][5]

Materials:

  • Linolenic acid

  • Tomatoes

  • Phosphate buffer (pH 5.7)

  • Diethyl ether

  • Trimethyl phosphite (P(OCH₃)₃)

  • Bobbitt's Reagent (4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Argon gas

  • Flame-dried glassware

Procedure:

Step 1: Synthesis of 9-hydroperoxyoctadecatrienoic acid (9-HPOTE)

  • Prepare a homogenate of fresh tomatoes in a phosphate buffer (pH 5.7).

  • Add linolenic acid to the tomato homogenate.

  • Stir the mixture vigorously with simultaneous aeration. This enzymatic reaction regioselectively functionalizes the linolenic acid at the C-9 position.

  • After the reaction is complete, extract the crude 9-HPOTE from the aqueous mixture using diethyl ether.

  • Isolate the crude hydroperoxide by evaporating the solvent.

Step 2: Reduction of 9-HPOTE to 9-hydroxyoctadecatrienoic acid (9-HOTE)

  • Dissolve an aliquot of the crude 9-HPOTE in a suitable solvent under an argon atmosphere.

  • Treat the solution with trimethyl phosphite (P(OCH₃)₃) to reduce the hydroperoxide to the corresponding alcohol, 9-HOTE.[4][5]

Step 3: Oxidation of 9-HOTE to this compound

  • In a well-stirred solution, dissolve the 9-HOTE in dichloromethane (CH₂Cl₂).

  • Add 1 equivalent of Bobbitt's reagent and a catalytic amount of silica gel to the solution at room temperature.[4][5]

  • Continue stirring for approximately 30 minutes.[4]

  • Remove the solvent under a gentle stream of argon.

  • The crude residue contains this compound.

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is a general method for the purification of oxylipins using a C18 SPE cartridge and can be adapted for this compound.[6]

Materials:

  • C18 SPE cartridge (96-well plate format or individual cartridges)

  • Methanol (MeOH)

  • Deionized water (DI H₂O)

  • Crude this compound sample

  • 5% Methanol in DI H₂O (v/v) for washing

  • Pure Methanol for elution

  • SPE manifold

  • Nitrogen gas evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of DI H₂O through the cartridge. A manifold pressure of approximately 6 psi can be used.[6]

  • Sample Loading: Dissolve the crude this compound residue in a minimal amount of a suitable solvent and load it onto the conditioned cartridge at a reduced pressure (e.g., 3 psi).[6]

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in DI H₂O to remove polar impurities. A pressure of around 6 psi can be applied.[6]

  • Elution: Elute the purified this compound from the cartridge with 1.2 mL of pure methanol at a pressure of approximately 3 psi, and collect the eluent.[6]

  • Drying: Dry the collected eluent under a stream of nitrogen gas using an evaporator.

  • Reconstitution: Reconstitute the purified this compound in a suitable solvent (e.g., ethanol) for storage and future use.

Mandatory Visualizations

Experimental Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification linolenic_acid Linolenic Acid hpote 9-HPOTE (Hydroperoxide) linolenic_acid->hpote Enzymatic Oxygenation tomato_homogenate Tomato Homogenate (Lipoxygenase Source) tomato_homogenate->hpote reduction Reduction (P(OCH₃)₃) hpote->reduction hote 9-HOTE (Alcohol) reduction->hote oxidation Oxidation (Bobbitt's Reagent) hote->oxidation crude_9_oxoote Crude this compound oxidation->crude_9_oxoote loading 2. Sample Loading crude_9_oxoote->loading spe_cartridge C18 SPE Cartridge conditioning 1. Conditioning (MeOH, H₂O) spe_cartridge->conditioning washing 3. Washing (5% MeOH) loading->washing elution 4. Elution (100% MeOH) washing->elution pure_9_oxoote Purified this compound elution->pure_9_oxoote PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response oxoote This compound ppara PPARα oxoote->ppara Ligand Binding & Activation ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppara_rxr->ppre Binding target_genes Target Gene Transcription ppre->target_genes Initiation of fatty_acid_uptake Increased Fatty Acid Uptake (e.g., Cd36, Fabp1) target_genes->fatty_acid_uptake fatty_acid_oxidation Increased Fatty Acid Oxidation (e.g., Acox1, Cpt1a, Cyp4a) target_genes->fatty_acid_oxidation lipid_metabolism Modulation of Lipid Metabolism fatty_acid_uptake->lipid_metabolism fatty_acid_oxidation->lipid_metabolism

References

Application Note: Advanced Methods for the Quantification of 9-OxoOTrE in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-oxo-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid mediator, or oxylipin, derived from the polyunsaturated fatty acid α-linolenic acid.[1] As a product of lipid peroxidation, this compound is a potential biomarker for oxidative stress and is involved in various physiological and pathological processes.[1][2] Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissues is critical for understanding its role in health and disease. However, its analysis is challenging due to typically low endogenous concentrations, inherent instability, and the presence of isomeric compounds.[1][3]

This application note provides a comprehensive overview of the current analytical methodologies for quantifying this compound, with a focus on mass spectrometry-based techniques. It includes detailed protocols, a summary of available quantitative data, and workflow diagrams to guide researchers in establishing robust and reliable analytical methods.

Primary Quantification Techniques

The quantification of oxylipins like this compound primarily relies on mass spectrometry (MS) coupled with chromatographic separation, which offers high sensitivity and selectivity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for oxylipin analysis.[1][4] It provides high sensitivity and specificity, allowing for the direct analysis of this compound with minimal derivatization. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer enables precise quantification even in complex biological samples.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing oxylipins.[1][3] It often requires derivatization to increase the volatility and thermal stability of the analyte. While providing excellent chromatographic resolution, the additional sample preparation step can introduce variability.[6]

  • Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) can be developed for specific oxylipins and offer a high-throughput, cost-effective option without the need for extensive instrumentation.[7] However, they may suffer from cross-reactivity with structurally similar molecules, which can compromise specificity in complex biological samples.[4]

Quantitative Data for Oxylipins in Biological Samples

Direct quantitative data for this compound in human biological samples is not extensively reported in the literature. The table below includes data for related and representative oxylipins to provide a reference for expected concentration ranges.

Biological MatrixAnalyteConcentration / RangeMethod UsedReference
Human PlasmaTotal Hydroxyoctadecadienoic Acids (tHODE)Average: 203 nmol/LGC-MS[8]
Human Plasma8-isoprostaglandin F(2α)Average: 0.727 nmol/LGC-MS[8]
Human PlasmaFree Oxysterols~0.001 - 0.01 nmol/mLLC-MS[9]
Human Urine8-iso-PGF2α10 - 1845 ng/mmol creatinineNot Specified[10]
Human Urine9,10-PQHG (a PAHQ metabolite)2.04 - 19.08 nmol/mol creatinineLC-MS/MS[11]
Rat Fecal WaterThis compoundIdentified, not quantifiedHPLC-HRMS[5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the biosynthetic origin of this compound and a typical experimental workflow for its quantification.

G cluster_pathway Biosynthesis of this compound ALA α-Linolenic Acid (ALA) HpOTrE 9-Hydroperoxyoctadecatrienoic acid (9-HpOTrE) ALA->HpOTrE Lipoxygenase (LOX) / Autoxidation OxoOTrE 9-Oxo-octadecatrienoic acid (this compound) HpOTrE->OxoOTrE Oxidation

Caption: Biosynthetic pathway of this compound from its precursor.

G cluster_workflow General Workflow for this compound Quantification A 1. Sample Collection (e.g., Plasma, Tissue) B 2. Addition of Antioxidant (BHT) & Internal Standard (e.g., d4-9-HODE) A->B C 3. Homogenization / Lysis B->C D 4. Protein Precipitation (e.g., with cold Acetonitrile/Methanol) C->D E 5. Extraction (SPE or LLE) D->E F 6. Derivatization (Required for GC-MS) E->F Optional G 7. Instrumental Analysis (LC-MS/MS or GC-MS) E->G F->G H 8. Data Processing & Quantification G->H

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a general method adapted from established procedures for oxylipin analysis in biological fluids like plasma.[4][12]

1. Materials and Reagents

  • Biological sample (e.g., 200 µL human plasma)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): Deuterated standard, e.g., d4-9-HODE (as a structural analog for this compound)[13]

  • Protein Precipitation Solvent: Acetonitrile or Methanol (LC-MS grade)[14]

  • Extraction Solvents: Hexane, 2-propanol, Acetic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Oasis HLB)[3]

  • LC Mobile Phase A: Water with 0.1-0.2% Acetic or Formic Acid

  • LC Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1-0.2% Acetic or Formic Acid

2. Sample Preparation

  • Thaw biological samples on ice. To 200 µL of plasma in a glass tube, add 5 µL of BHT solution (to prevent auto-oxidation) and 10 µL of the internal standard solution.[15]

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.[13]

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 2 mL of methanol followed by 2 mL of water.

    • Acidify the supernatant with acetic acid to pH ~4.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

    • Elute the oxylipins with 2 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase B for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. Based on its structure (MW: 292.4 g/mol ), the precursor ion [M-H]⁻ would be m/z 291.2.[16] Product ions would be determined by fragmentation analysis.

4. Quantification

  • Generate a calibration curve using a series of known concentrations of a this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol requires derivatization to make the analyte suitable for gas chromatography.[6]

1. Materials and Reagents

  • Sample and extraction reagents as listed in Protocol 1.

  • Derivatization Agents:

    • For carboxyl group: Pentafluorobenzyl bromide (PFB-Br).

    • For keto group: O-methylhydroxylamine hydrochloride (MOX).

    • For hydroxyl group (if reduced): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Sample Preparation and Extraction

  • Perform sample collection, addition of antioxidant and internal standard, protein precipitation, and extraction (steps 1-5) as described in Protocol 1.

  • Evaporate the SPE eluate to complete dryness under nitrogen. The sample must be anhydrous before derivatization.

3. Derivatization

  • Oximation (Keto Group): Add 50 µL of MOX reagent in pyridine to the dried extract. Incubate at 60°C for 60 minutes to convert the keto group to a methoxime.

  • Esterification (Carboxyl Group): Add 50 µL of PFB-Br solution and a catalyst (e.g., diisopropylethylamine). Incubate at 60°C for 30 minutes to form the PFB ester.

  • Evaporate the reagents under nitrogen and reconstitute the sample in a suitable solvent like hexane for GC-MS injection.

4. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.[17]

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min at 300°C.[17]

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often preferred for PFB esters due to its high sensitivity.

  • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

5. Quantification

  • Quantification is performed similarly to the LC-MS/MS method, using a calibration curve prepared with derivatized standards and monitoring specific ions for the this compound derivative and the internal standard derivative.

References

Application Note: Quantitative Analysis of 9-OxoOTrE using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid metabolite derived from α-linolenic acid through the 9-lipoxygenase (9-LOX) pathway.[1] This oxylipin plays a significant role in plant defense mechanisms, exhibiting antimicrobial activity against various plant pathogens.[1] Given its biological importance, accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound in Plant Defense

In plants, the formation of this compound is a key step in the oxylipin signaling pathway, which is activated in response to biotic and abiotic stresses. The pathway begins with the release of α-linolenic acid from plant cell membranes. The enzyme 9-lipoxygenase (9-LOX) then catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). Subsequently, 9-HpOTrE is converted to the more stable keto-derivative, this compound.[1] this compound and other 9-LOX-derived oxylipins are known to activate brassinosteroid (BR) signaling, which in turn promotes cell wall-based defense mechanisms to limit pathogen infection.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpha-Linolenic_Acid α-Linolenic Acid 9-LOX 9-Lipoxygenase (9-LOX) Alpha-Linolenic_Acid->9-LOX Substrate 9-HpOTrE 9-HpOTrE 9-LOX->9-HpOTrE Catalyzes This compound This compound 9-HpOTrE->this compound Conversion BRI1_BAK1 BRI1/BAK1 Receptor Complex This compound->BRI1_BAK1 Activates Phosphorylation_Cascade Phosphorylation Cascade BRI1_BAK1->Phosphorylation_Cascade Initiates BIN2 BIN2 (inactive) Phosphorylation_Cascade->BIN2 Inhibits BZR1_BES1_active BZR1/BES1 (active) BIN2->BZR1_BES1_active No longer inhibits BZR1_BES1_translocation BZR1/BES1 BZR1_BES1_active->BZR1_BES1_translocation Translocation Defense_Genes Defense Gene Expression BZR1_BES1_translocation->Defense_Genes Induces

Figure 1: Simplified signaling pathway of this compound in plant defense.

Experimental Protocols

Sample Preparation from Plant Tissue

A robust sample preparation protocol is essential for the accurate quantification of oxylipins, which are often present at low concentrations and can be susceptible to degradation.

  • Tissue Homogenization: Immediately freeze plant tissue (e.g., leaves, roots) in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction: Transfer approximately 100 mg of the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of a pre-chilled extraction solvent (e.g., 2-propanol/water/HCl (2:1:0.002, v/v/v)) containing an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.005% to prevent auto-oxidation.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard, such as 9-HODE-d4, to the extraction mixture to correct for matrix effects and variations in extraction efficiency.

  • Phase Separation: Add 1 mL of dichloromethane, vortex thoroughly for 1 minute, and then add 1 mL of a salt solution (e.g., 1% NaCl in water). Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Extraction: Carefully collect the lower organic layer containing the lipids and transfer it to a clean tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 85% Solvent A, 15% Solvent B).

Liquid Chromatography (LC) Conditions

The following conditions are a starting point and may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 15% B to 95% B over 10 min, hold at 95% B for 2 min, then re-equilibrate at 15% B for 3 min
Mass Spectrometry (MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Based on fragmentation data, the following MRM transitions can be used for the quantification and confirmation of this compound.[2] The collision energy should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound291.2185.1Optimized (e.g., 15-25)
This compound (confirmatory)291.2125.1Optimized (e.g., 20-30)
9-HODE-d4 (IS)299.2199.2Optimized (e.g., 15-25)

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted below.

G Sample_Collection Plant Tissue Collection (Flash freeze in liquid N2) Homogenization Homogenization Sample_Collection->Homogenization Extraction Lipid Extraction (with Internal Standard) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2: Experimental workflow for this compound analysis.

Quantitative Data

Due to the limited availability of a fully validated method for this compound, the following quantitative data for a structurally similar compound, 9-oxo-octadecadienoic acid (9-oxoODE), is provided as a reference for expected method performance.

ParameterExpected Performance (based on 9-oxoODE)
Limit of Detection (LOD) 5-15 nmol/L
Limit of Quantitation (LOQ) 15-40 nmol/L
Linearity (r²) > 0.99
Recovery 85-110%
Precision (%RSD) < 15%

Note: This data is for 9-oxoODE and should be used as an estimation. A full method validation should be performed for this compound in the specific matrix of interest.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the provided signaling pathway and workflow diagrams, offer a solid foundation for researchers investigating the role of this important oxylipin in plant biology and other fields. While specific quantitative performance will need to be validated for this compound, the methodology presented here is robust and based on established principles for oxylipin analysis.

References

Application Notes and Protocols for the Extraction of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE) from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is a bioactive oxylipin derived from the oxygenation of α-linolenic acid by the 9-lipoxygenase (9-LOX) pathway in plants.[1][2][3] This molecule and its derivatives play crucial roles in various physiological processes, including plant defense responses against pathogens and pests.[2][3][4][5] Notably, 9-LOX-derived oxylipins have been shown to activate brassinosteroid signaling, which in turn promotes cell wall-based defense mechanisms.[3] Given its biological activities, the efficient extraction and quantification of this compound from plant tissues are critical for research in plant biology, pathology, and the development of novel therapeutic agents.

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from plant tissues. The methodology is designed to be robust and reproducible, ensuring high-quality data for research and development purposes.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol outlines the steps for the extraction of this compound from fresh plant material. It is crucial to perform the initial steps quickly to minimize enzymatic activity that could alter the oxylipin profile.[6]

Materials:

  • Fresh plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: A mixture of chloroform and methanol (2:1, v/v) is a commonly used solvent system for lipid extraction.[7]

  • Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar oxylipin is recommended for accurate quantification.[8][9][10]

  • Centrifuge capable of reaching 17,500 x g and maintaining 4°C.[7]

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer the powdered tissue (a known weight, e.g., 100 mg) to a glass centrifuge tube.

    • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) extraction solvent containing the internal standard to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample on a shaker at 4°C for 1 hour.[7]

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 17,500 x g for 5 minutes at 4°C.[7]

    • Three layers will be visible: an upper aqueous phase, a protein disk, and a lower organic phase containing the lipids.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

    • Repeat the extraction of the remaining aqueous phase and protein disk with another 1 mL of the extraction solvent, centrifuge, and pool the organic phases.

  • Solvent Evaporation:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

Solid-phase extraction is a crucial step to remove interfering compounds and enrich for this compound prior to analysis.[11][12][13][14][15]

Materials:

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Methanol

  • Water

  • Elution Solvent (e.g., ethyl acetate)

  • Dried lipid extract from Protocol 1

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column. Do not allow the column to dry out.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of 5% methanol in water.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Follow with a wash of 5 mL of 15% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the this compound and other oxylipins from the cartridge with 5 mL of ethyl acetate.

    • Collect the eluate in a clean glass tube.

  • Final Preparation:

    • Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of oxylipins like this compound.[11]

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of oxylipins.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for oxylipins.

Procedure:

  • Method Development:

    • Optimize the MRM transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

    • Develop a chromatographic gradient that provides good separation of this compound from other isomers and interfering compounds.

  • Calibration Curve:

    • Prepare a series of calibration standards of known concentrations of this compound and a fixed concentration of the internal standard.

    • Analyze the calibration standards by LC-MS/MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Sample Analysis:

    • Inject the purified plant extracts into the LC-MS/MS system.

    • Identify and quantify this compound based on its retention time and specific MRM transition.

  • Data Analysis:

    • Calculate the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

    • Express the final concentration as ng/g of fresh weight of the plant tissue.

Data Presentation

ParameterDescriptionFactors Influencing OutcomeReference
Extraction Efficiency The percentage of this compound recovered from the plant tissue after the extraction process.Choice of solvent system, sample-to-solvent ratio, extraction time, and temperature.[7][16]
Purification Recovery The percentage of this compound recovered after the solid-phase extraction step.Type of SPE sorbent, wash and elution solvent composition and volume.[12][14]
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected by the analytical method.Sensitivity of the mass spectrometer, chromatographic conditions, and matrix effects.[11]
Limit of Quantification (LOQ) The lowest concentration of this compound that can be accurately and precisely quantified.Determined from the calibration curve and signal-to-noise ratio.[11]
Typical Yield The amount of this compound typically found in different plant tissues.Plant species, tissue type, developmental stage, and exposure to stress. Accumulation of 9-KOT (a related compound) is observed after bacterial infection.[1]

Mandatory Visualization

G Experimental Workflow for this compound Extraction and Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis a Plant Tissue Collection b Flash Freezing (Liquid Nitrogen) a->b c Homogenization b->c d Addition of Extraction Solvent (Chloroform:Methanol) c->d Homogenized Tissue e Vortexing & Incubation d->e f Phase Separation (Centrifugation) e->f g Collection of Organic Phase f->g h Solvent Evaporation g->h Crude Lipid Extract i Solid-Phase Extraction (SPE) h->i j Elution of this compound i->j k Final Evaporation & Reconstitution j->k l LC-MS/MS Analysis k->l Purified Extract m Quantification l->m

Caption: Workflow for this compound extraction and analysis.

G This compound Signaling Pathway in Plant Defense pathogen Pathogen Attack alpha_linolenic α-Linolenic Acid pathogen->alpha_linolenic induces lox9 9-Lipoxygenase (9-LOX) alpha_linolenic->lox9 substrate oxo9otre This compound lox9->oxo9otre produces br_synthesis Brassinosteroid (BR) Synthesis oxo9otre->br_synthesis induces br_signaling BR Signaling Cascade br_synthesis->br_signaling activates cell_wall Cell Wall-Based Defense br_signaling->cell_wall promotes callose Callose Deposition cell_wall->callose resistance Pathogen Resistance cell_wall->resistance

Caption: this compound's role in plant defense signaling.

References

Application Notes and Protocols for 9-OxoOTrE in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized fatty acid, an oxylipin, derived from α-linolenic acid.[1] Emerging research has identified this compound as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism primarily expressed in the liver.[2][3] This makes this compound a compound of interest for in vitro studies related to metabolic diseases, particularly dyslipidemia. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on hepatocyte lipid metabolism.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms 9-KOTE, 9-KOTrE[4]
Molecular Formula C₁₈H₂₈O₃[4]
Molecular Weight 292.4 g/mol [4]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[4]
Storage Store at -80°C as a solution in ethanol.[4]

I. PPARα Activation Studies in Hepatocytes

The primary known mechanism of action of this compound in mammalian cells is the activation of PPARα.[2][3] This can be assessed using a luciferase reporter assay.

Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol is designed to quantify the activation of PPARα by this compound in a hepatocyte cell line (e.g., HepG2) transiently or stably expressing a PPARα-responsive luciferase reporter construct.

Materials:

  • HepG2 cells

  • Human PPARα reporter assay kit (e.g., INDIGO Biosciences) or a custom reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) upstream of a luciferase gene.[5][6]

  • This compound

  • Positive control (e.g., GW7647, a known PPARα agonist)

  • Vehicle control (e.g., DMSO or ethanol)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Opti-MEM or other serum-free medium

  • Transfection reagent (if using transient transfection)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Transfection (if applicable): If using a transient transfection system, transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) according to the manufacturer's protocol. Allow 24 hours for gene expression.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare serial dilutions of this compound and the positive control in serum-free medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.

  • Cell Treatment: Remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.[7]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound to generate a dose-response curve.

Expected Results:

This compound is expected to induce a dose-dependent increase in luciferase activity, indicating the activation of PPARα. While the specific EC50 for this compound has not been reported, a similar compound, 9-oxo-ODA, activates PPARα at concentrations of 10-20 µM.[8]

II. Analysis of PPARα Target Gene Expression

Activation of PPARα by this compound leads to the increased transcription of target genes involved in fatty acid metabolism.[1][9] This can be quantified using quantitative real-time PCR (qPCR).

Experimental Protocol: qPCR for PPARα Target Genes

Materials:

  • Primary hepatocytes or HepG2 cells

  • This compound

  • Vehicle control (e.g., ethanol)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1, FGF21) and a housekeeping gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed hepatocytes in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system. The cycling conditions will depend on the polymerase and primers used. A typical protocol would be an initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[10]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Quantitative Data Summary:

Target GeneFunctionExpected Change with this compound
CPT1A Carnitine palmitoyltransferase 1A; rate-limiting enzyme in mitochondrial fatty acid β-oxidation.Increased Expression
ACOX1 Acyl-CoA oxidase 1; first enzyme of the peroxisomal fatty acid β-oxidation pathway.Increased Expression
FGF21 Fibroblast growth factor 21; a hormone that regulates glucose and lipid metabolism.Increased Expression

III. Functional Assays in Hepatocytes

The activation of PPARα by this compound is expected to have downstream functional consequences on hepatocyte lipid metabolism, including increased fatty acid uptake and ketogenesis.[1][9]

Experimental Protocol: Fatty Acid Uptake Assay

This protocol measures the rate of fatty acid uptake into hepatocytes using a fluorescently labeled fatty acid analog.

Materials:

  • Primary hepatocytes or HepG2 cells

  • This compound

  • Vehicle control

  • Fatty acid uptake assay kit (e.g., from Molecular Devices or Abcam) containing a fluorescent fatty acid probe.[2][11]

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed hepatocytes in a black, clear-bottom 96-well plate and grow to confluency.

    • Pre-treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Assay Preparation: Prepare the fluorescent fatty acid probe solution according to the kit manufacturer's instructions.

  • Fatty Acid Uptake Measurement:

    • Remove the treatment medium and wash the cells with assay buffer.

    • Add the fluorescent fatty acid probe solution to the cells.

    • Immediately measure the fluorescence in kinetic mode using a microplate reader with bottom-read capability (Excitation/Emission ~488/515 nm).[2][11]

  • Data Analysis: Calculate the rate of fatty acid uptake from the slope of the kinetic fluorescence curve. Compare the uptake rates between this compound-treated and vehicle-treated cells.

Experimental Protocol: β-Hydroxybutyrate Secretion Assay

This assay measures the concentration of the ketone body β-hydroxybutyrate in the cell culture medium as an indicator of increased fatty acid oxidation.

Materials:

  • Primary hepatocytes

  • This compound

  • Vehicle control

  • β-Hydroxybutyrate assay kit (colorimetric or fluorometric).[12][13][14]

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed primary hepatocytes in a multi-well plate.

    • Treat the cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture medium from each well.

  • β-Hydroxybutyrate Measurement:

    • Perform the β-hydroxybutyrate assay on the collected medium according to the kit manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided β-hydroxybutyrate standards.

    • Determine the concentration of β-hydroxybutyrate in the samples from the standard curve.

    • Compare the levels of secreted β-hydroxybutyrate between this compound-treated and vehicle-treated cells.

IV. Visualizations of Pathways and Workflows

Signaling Pathway of this compound in Hepatocytes

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects 9_OxoOTrE This compound PPARa_RXR_inactive PPARα/RXR (inactive) 9_OxoOTrE->PPARa_RXR_inactive Enters cell and binds PPARa_RXR_active PPARα/RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Translocates to nucleus and activates PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (CPT1A, ACOX1, FGF21) PPRE->Target_Genes Promotes transcription of mRNA mRNA Target_Genes->mRNA FA_Uptake Increased Fatty Acid Uptake mRNA->FA_Uptake Leads to FA_Oxidation Increased Fatty Acid β-Oxidation mRNA->FA_Oxidation Leads to Ketogenesis Increased Ketogenesis FA_Oxidation->Ketogenesis

Caption: this compound signaling pathway in hepatocytes.

Experimental Workflow for Investigating this compound Activity

G Start Start: Hepatocyte Cell Culture Treatment Treat with this compound (Dose-response) Start->Treatment PPARa_Activation PPARα Activation Assay (Luciferase Reporter) Treatment->PPARa_Activation Gene_Expression Gene Expression Analysis (qPCR for CPT1A, ACOX1, etc.) Treatment->Gene_Expression Functional_Assays Functional Assays Treatment->Functional_Assays Data_Analysis Data Analysis and Interpretation PPARa_Activation->Data_Analysis Gene_Expression->Data_Analysis FA_Uptake_Assay Fatty Acid Uptake Assay Functional_Assays->FA_Uptake_Assay BHB_Assay β-Hydroxybutyrate Secretion Assay Functional_Assays->BHB_Assay FA_Uptake_Assay->Data_Analysis BHB_Assay->Data_Analysis

Caption: Experimental workflow for this compound studies.

References

Application Note and Protocol: Quantitative Analysis of 9-OxoOTrE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid molecule, or oxylipin, derived from the oxygenation of polyunsaturated fatty acids.[1] It is a long-chain fatty acid and an oxo fatty acid.[2] As a product of the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE), this compound has been identified as a stress metabolite in wounded plants.[3] Notably, it exhibits antimicrobial activity against various plant pathogenic bacteria and fungi, suggesting a significant role in plant defense mechanisms.[3][4] The study of oxylipins like this compound is a growing field, with implications for understanding disease pathology and developing new therapeutic agents.[5] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for analyzing fatty acid derivatives.[6]

Analytical Method: LC-MS/MS

The accurate quantification of this compound is achieved using a robust LC-MS/MS method. This approach offers high selectivity and sensitivity, which is crucial for detecting low-abundance analytes in complex biological matrices.[6][7] The method involves chromatographic separation of this compound from other sample components, followed by ionization and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results, aiming to extract this compound from the sample matrix while removing interfering substances.[5] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques for isolating oxylipins.[5] SPE, in particular, offers cleaner extracts and the ability to concentrate the analyte. A general SPE protocol is outlined in the experimental section.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column, which is well-suited for retaining and separating hydrophobic molecules like this compound.[6] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the efficient separation of the analyte from other sample components.

Mass Spectrometry

Detection and quantification are carried out using a triple quadrupole mass spectrometer. The instrument is operated in negative electrospray ionization (ESI) mode, which is optimal for acidic molecules like this compound. Quantification is based on the MRM technique, where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented to produce a characteristic product ion. The intensity of this transition is proportional to the concentration of the analyte.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solution (1 mg/mL): Accurately weigh a commercially available this compound standard[3][8][9] and dissolve it in ethanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): A stable isotope-labeled analogue of this compound (e.g., this compound-d4) is recommended for the most accurate quantification to correct for matrix effects and variations in sample processing.[10] If a labeled standard is not available, a structurally similar oxylipin that is not endogenously present in the sample can be used. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

Sample Extraction Protocol (Solid-Phase Extraction)
  • Homogenization: Homogenize the biological sample (e.g., 100 mg of plant tissue) in a suitable solvent, such as a mixture of methanol and water.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample, calibrator, and QC sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile.[5] Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

The performance of the analytical method should be validated to ensure its reliability. The following table summarizes the expected quantitative performance parameters for the this compound assay.

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization & IS Spiking Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Result Data->Result

Caption: Experimental workflow for this compound quantification.

G Alpha-Linolenic Acid Alpha-Linolenic Acid LOX Lipoxygenase (LOX) Alpha-Linolenic Acid->LOX 9-HpOTrE 9-HpOTrE LOX->9-HpOTrE Dehydratase Peroxidase/Dehydratase 9-HpOTrE->Dehydratase This compound This compound Dehydratase->this compound Plant Defense Response Plant Defense Response This compound->Plant Defense Response

Caption: Biosynthetic pathway of this compound in plants.

References

Application Note: Solid-Phase Extraction (SPE) for the Isolation of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (9-OxoOTrE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation of 9-OxoOTrE from biological matrices, primarily plasma, using solid-phase extraction. It includes quantitative performance data and an overview of the relevant signaling pathway for this bioactive lipid.

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound) is an oxidized lipid metabolite derived from the 9-lipoxygenase (9-LOX) pathway. As a bioactive molecule, it is implicated in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its role in cellular signaling and for the development of novel therapeutics. Solid-phase extraction is a robust and widely used technique for the cleanup and concentration of analytes from complex matrices prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).

This application note details a reversed-phase SPE protocol for the isolation of this compound and provides expected analytical performance characteristics. Furthermore, it describes the known signaling pathway of this compound, highlighting its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Experimental Protocols

This section outlines the materials and a step-by-step procedure for the solid-phase extraction of this compound from plasma samples.

Materials:

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 1 mL)

  • Reagents:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (≥98%)

    • Internal Standard (IS): A deuterated analog of this compound or a structurally similar oxylipin (e.g., d4-PGE2) should be used for accurate quantification.

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Autosampler vials for LC-MS analysis

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Protocol:

A generalized reversed-phase SPE protocol for oxylipins, including this compound, is as follows:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out between steps.

  • Equilibration: Equilibrate the cartridge with 1 mL of 5% methanol in water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other retained lipids with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

Data Presentation

The following tables summarize the expected quantitative performance of the SPE method for oxylipins. The data for 9-oxo-octadecadienoic acid (9-oxoODE), a structurally similar analyte, is presented as a surrogate for this compound.[1]

Table 1: Recovery and Precision of SPE for 9-oxoODE [1]

Analyte (Surrogate)Mean Recovery (%)Coefficient of Variation (CV, %)
9-oxoODENot explicitly stated, but the method was reproducible with a CV of <18.5% for the overall analytical method.< 18.5

Note: The recovery of individual SPE steps is often high (>85-90%) for oxylipins, but it is crucial to validate this with the specific analyte and matrix.

Table 2: Intra- and Inter-Day Precision and Accuracy for Oxylipin Analysis [2]

Quality Control LevelIntra-Day Precision (CV, %)Intra-Day Accuracy (%)Inter-Day Precision (CV, %)Inter-Day Accuracy (%)
Low< 15± 15< 15± 15
Medium< 15± 15< 15± 15
High< 15± 15< 15± 15

Note: This table represents typical validation parameters for bioanalytical methods for oxylipins. Actual values for this compound should be established during method validation.

Mandatory Visualizations

Diagram 1: SPE Workflow for this compound Isolation

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add protein_precip Protein Precipitation (Methanol) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant loading 3. Sample Loading supernatant->loading conditioning 1. Conditioning (Methanol, Water) equilibration 2. Equilibration (5% Methanol) conditioning->equilibration equilibration->loading washing 4. Washing (5% Methanol) loading->washing elution 5. Elution (Methanol) washing->elution drydown Dry-down (Nitrogen) elution->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: SPE workflow for this compound isolation from plasma.

Diagram 2: this compound Signaling Pathway via PPARα

PPAR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxo This compound ppar PPARα oxo->ppar activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex complex_nuc PPARα-RXR complex->complex_nuc translocates to ppre PPRE (Peroxisome Proliferator Response Element) complex_nuc->ppre binds to gene_exp Target Gene Transcription ppre->gene_exp activates downstream Increased Fatty Acid Oxidation & Lipid Metabolism gene_exp->downstream

Caption: this compound activates the PPARα signaling pathway.

Discussion

The provided SPE protocol offers a reliable method for the isolation of this compound from plasma. The use of a reversed-phase C18 sorbent allows for the effective retention of the relatively nonpolar this compound, while the wash steps remove more polar, interfering substances. It is imperative to incorporate a suitable internal standard early in the workflow to correct for any analyte loss during sample preparation and for variations in instrument response.

The validation data for a closely related compound, 9-oxoODE, suggests that good precision can be achieved with this methodology.[1] Researchers should, however, perform their own method validation to determine the specific recovery, precision, accuracy, and limit of quantification for this compound in their matrix of interest.

From a biological perspective, this compound has been shown to be an agonist for PPARα.[2][3] Upon activation by ligands such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in lipid metabolism, including those that regulate fatty acid uptake and oxidation.[2][3][4][5] The activation of this pathway by this compound highlights its potential role in modulating lipid homeostasis and related metabolic pathways.

References

Application Notes and Protocols for the Derivatization of 9-OxoOTrE for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid metabolite of α-linolenic acid, belonging to the class of oxylipins.[1] These molecules are involved in a variety of physiological and pathological processes, making their accurate detection and quantification crucial for research in areas such as inflammation, immunology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective analysis of volatile and thermally stable compounds. However, due to the presence of a polar carboxylic acid group and a ketone functional group, this compound is non-volatile and requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability.

This document provides detailed application notes and protocols for a two-step derivatization of this compound for robust and reliable GC-MS analysis. The first step involves the oximation of the ketone group using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by the silylation of the carboxylic acid group to form a trimethylsilyl (TMS) ester.

Derivatization Strategy

The chemical structure of this compound necessitates a two-step derivatization procedure to block both the ketone and carboxylic acid functional groups.

  • Oximation of the Ketone Group: The 9-oxo group is derivatized to a pentafluorobenzyl (PFB) oxime using PFBHA. This derivatization is highly effective for carbonyl compounds and introduces a polyfluorinated moiety, which enhances sensitivity in electron capture negative ion chemical ionization (ECNICI) mass spectrometry.[2][3]

  • Silylation of the Carboxylic Acid Group: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] This step increases the volatility of the molecule for GC analysis.

The resulting di-derivatized this compound is then amenable to analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (or sample extract)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol 1: Two-Step Derivatization of this compound

Step 1: PFB Oxime Formation (Oximation)

  • Sample Preparation: Transfer a known amount of this compound standard or a dried sample extract into a 2 mL glass reaction vial.

  • Reagent Addition: Add 50 µL of a 10 mg/mL solution of PFBHA in pyridine to the vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 60 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature.

Step 2: TMS Ester Formation (Silylation)

  • Silylating Agent Addition: To the cooled reaction mixture from Step 1, add 50 µL of BSTFA with 1% TMCS.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes.

  • Cooling: Allow the derivatized sample to cool to room temperature before GC-MS analysis.

Protocol 2: Sample Extraction and Clean-up (for Biological Samples)

For complex biological matrices, a solid-phase extraction (SPE) step is recommended prior to derivatization to remove interfering substances.

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in an appropriate solvent.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove neutral lipids.

    • Elute the oxylipin fraction containing this compound with a more polar solvent (e.g., ethyl acetate or methanol).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or argon.

  • Derivatization: Proceed with the derivatization protocol described in Protocol 1 .

GC-MS Analysis

Suggested GC-MS Conditions
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) or Negative Ion Chemical Ionization (NICI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV (for EI)
Mass Scan Rangem/z 50-650

Data Presentation

Expected Mass Spectra and Fragmentation

The di-derivatized this compound (PFB-oxime-TMS-ester) will exhibit characteristic fragmentation patterns upon electron impact ionization. The PFB group is a prominent feature in the mass spectrum.

Table 1: Predicted Key Mass Fragments for Derivatized this compound

DerivativePredicted Molecular Ion (M+)Key Fragment Ions (m/z)Interpretation of Key Fragments
This compound PFB-oxime TMS-ester557181[C6F5CH2]+, characteristic of PFB group
73[(CH3)3Si]+, characteristic of TMS group
M-181Loss of the PFB radical
M-89Loss of a trimethylsilanol group

Note: The exact m/z values and relative abundances may vary depending on the specific GC-MS instrument and conditions used. It is recommended to analyze a pure standard of derivatized this compound to confirm the retention time and mass spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Drydown Evaporation SPE->Drydown Oximation Step 1: Oximation (PFBHA, 60°C, 60 min) Drydown->Oximation Silylation Step 2: Silylation (BSTFA, 60°C, 30 min) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Workflow for this compound analysis.

Derivatization Reaction Pathway

derivatization_pathway cluster_reactants Reactants cluster_products Products OxoOTrE This compound (Ketone & Carboxylic Acid) Intermediate PFB Oxime Intermediate OxoOTrE->Intermediate + PFBHA PFBHA PFBHA BSTFA BSTFA Final Di-derivatized this compound (PFB-oxime-TMS-ester) Intermediate->Final + BSTFA

Caption: Two-step derivatization of this compound.

Conclusion

The described two-step derivatization protocol, involving oximation followed by silylation, provides a robust and reliable method for the GC-MS analysis of this compound. This approach enhances the volatility and thermal stability of the analyte, allowing for sensitive and selective quantification in various biological matrices. The provided experimental details and expected mass spectral data will aid researchers in implementing this method for their specific applications in lipidomics and related fields. Careful optimization of the GC-MS parameters for the specific instrument used is recommended to achieve the best analytical performance.

References

9-OxoOTrE: A Novel Biomarker for Oxidative Stress in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-10-31

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the identification and validation of sensitive and specific biomarkers for oxidative stress are of paramount importance in both basic research and clinical drug development. 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid metabolite derived from the non-enzymatic or enzymatic oxidation of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. As a downstream product of lipid peroxidation, this compound is emerging as a promising biomarker for quantifying systemic and localized oxidative stress. This application note provides a comprehensive overview of this compound, its formation, its role in cellular signaling, and detailed protocols for its quantification in biological samples.

Formation of this compound

This compound is formed from the oxidation of α-linolenic acid (ALA). This process can be initiated by ROS, leading to the formation of a hydroperoxy intermediate, 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE). Subsequent enzymatic or non-enzymatic reactions convert 9-HpOTrE into the more stable keto-derivative, this compound. The formation of this compound is indicative of active lipid peroxidation, a hallmark of oxidative stress.[1]

cluster_0 Oxidative Stress ALA α-Linolenic Acid (ALA) HpOTrE 9-HpOTrE ALA->HpOTrE Oxidation ROS Reactive Oxygen Species (ROS) ROS->HpOTrE LOX Lipoxygenase (LOX) LOX->HpOTrE OxoOTrE This compound HpOTrE->OxoOTrE Reduction

Figure 1: Formation pathway of this compound from α-linolenic acid under oxidative stress.

This compound as a Biomarker

The utility of a biomarker is determined by its specificity, sensitivity, and the robustness of its analytical quantification. While research is ongoing, preliminary studies on related oxo-fatty acids suggest that their levels correlate with oxidative stress. For instance, in a rat model, plasma concentrations of the structurally similar 9-oxo-octadecadienoic acid (9-oxoODE) have been quantified, providing a basis for expected concentration ranges of this compound in similar models.[2]

Table 1: Quantitative Data for 9-oxoODE in Rat Plasma

AnalyteMean Concentration (nmol/L)Method of QuantificationReference
9-oxoODE218.1LC-Q-TOF MS[2]

Further studies are warranted to establish the concentration ranges of this compound in various human populations and in response to different degrees of oxidative stress, and to compare its performance with established biomarkers.

Table 2: Comparison of Oxidative Stress Biomarkers

BiomarkerPrecursorAdvantagesDisadvantagesAnalytical Method
This compound α-Linolenic AcidSpecific to lipid peroxidation of an essential omega-3 fatty acid.Limited clinical data currently available.LC-MS/MS
F2-Isoprostanes Arachidonic AcidConsidered a "gold standard" for lipid peroxidation.[3]Can be influenced by cyclooxygenase activity.GC-MS, LC-MS/MS
Malondialdehyde (MDA) Polyunsaturated Fatty AcidsWidely used and historically significant.Lacks specificity, can be formed from non-lipid sources.TBARS assay, HPLC
8-hydroxy-2'-deoxyguanosine (8-OHdG) Guanine (DNA)Specific marker for oxidative DNA damage.Reflects DNA damage, not necessarily ongoing systemic oxidative stress.LC-MS/MS, ELISA

Signaling Pathway of this compound

Recent evidence suggests that this compound and related oxo-fatty acids are not merely byproducts of oxidative damage but may also function as signaling molecules. A key target identified for similar compounds is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[4] Activation of PPARα by this compound can lead to the transcription of genes involved in fatty acid oxidation, thereby helping to mitigate the accumulation of lipids that could fuel further peroxidation.

cluster_0 Nucleus OxidativeStress Oxidative Stress ALA α-Linolenic Acid OxidativeStress->ALA Lipid Peroxidation OxoOTrE This compound ALA->OxoOTrE PPARa PPARα OxoOTrE->PPARa Binds and Activates PPRE PPRE (PPAR Response Element) PPARa->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Figure 2: Proposed signaling pathway of this compound via PPARα activation.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma

This protocol describes the extraction of this compound from human or animal plasma using solid-phase extraction (SPE).

Materials:

  • Plasma collected in EDTA tubes

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 10 µL of IS solution.

  • Add 600 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute this compound with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Start Plasma Sample AddIS Add Internal Standard Start->AddIS ProteinPrecipitation Protein Precipitation (Methanol) AddIS->ProteinPrecipitation Centrifuge1 Centrifugation ProteinPrecipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Figure 3: Experimental workflow for plasma sample preparation.
Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 291.2 -> Product ion (Q3) m/z [Specific fragment to be determined empirically, e.g., 171.1]

    • This compound-d4 (IS): Precursor ion (Q1) m/z 295.2 -> Product ion (Q3) m/z [Specific fragment to be determined empirically, e.g., 171.1]

  • Collision Energy: To be optimized for the specific instrument and transitions.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Conclusion

This compound is a promising biomarker of oxidative stress with the potential to provide valuable insights in both preclinical and clinical research. Its direct link to the peroxidation of an essential omega-3 fatty acid and its role in activating the PPARα signaling pathway make it a particularly interesting target. The analytical methods for its quantification are robust and sensitive, allowing for its measurement in various biological matrices. Further validation studies are needed to fully establish its clinical utility, but this compound represents an exciting new tool for researchers and drug development professionals in the study of diseases with an oxidative stress component.

References

Application Notes and Protocols for the Quantitative Assay of 9-OxoOTrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid mediator derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids.[1] As a member of the oxylipin family, this compound is implicated in a variety of physiological and pathological processes. Notably, it has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This suggests a potential role for this compound in metabolic diseases, including dyslipidemia and non-alcoholic fatty liver disease.

These application notes provide a detailed protocol for the quantitative analysis of this compound in biological matrices, primarily cell culture supernatants and lysates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, the established signaling pathway of this compound through PPARα activation is described and visualized.

Quantitative Data Summary

The following tables provide a template for the presentation of quantitative data obtained from the described LC-MS/MS assay.

Table 1: Standard Curve for this compound Quantification

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)
0.1User Data
0.5User Data
1.0User Data
5.0User Data
10.0User Data
50.0User Data
100.0User Data
R² Value >0.99

Table 2: Quantification of this compound in Experimental Samples

Sample IDSample TypeReplicateMeasured Concentration (ng/mL)Mean Concentration (ng/mL)Standard Deviation
Control 1Cell Lysate1User DataUser DataUser Data
Control 1Cell Lysate2User Data
Control 1Cell Lysate3User Data
Treatment ACell Lysate1User DataUser DataUser Data
Treatment ACell Lysate2User Data
Treatment ACell Lysate3User Data
Control 2Supernatant1User DataUser DataUser Data
Control 2Supernatant2User Data
Control 2Supernatant3User Data
Treatment BSupernatant1User DataUser DataUser Data
Treatment BSupernatant2User Data
Treatment BSupernatant3User Data

Signaling Pathway of this compound

This compound has been demonstrated to be an agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. The binding of this compound to PPARα initiates a cascade of molecular events leading to the transcription of target genes.

Figure 1. this compound signaling pathway via PPARα activation.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)[2]

  • Deuterated this compound internal standard (or a suitable structural analog)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay kit (e.g., BCA assay)

Sample Preparation from Cell Culture

The following protocol outlines the extraction of this compound from both cell lysates and culture supernatants.

Sample_Preparation_Workflow cluster_lysate Cell Lysate Preparation cluster_supernatant Supernatant Preparation start_lysate Harvest Cells wash_cells Wash with PBS start_lysate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant add_is_lysate Add Internal Standard lyse_cells->add_is_lysate extract_lysate Solid Phase Extraction (SPE) add_is_lysate->extract_lysate reconstitute Reconstitute in Mobile Phase extract_lysate->reconstitute start_supernatant Collect Supernatant centrifuge_supernatant Centrifuge to Remove Debris start_supernatant->centrifuge_supernatant add_is_supernatant Add Internal Standard centrifuge_supernatant->add_is_supernatant extract_supernatant Solid Phase Extraction (SPE) add_is_supernatant->extract_supernatant extract_supernatant->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Figure 2. Experimental workflow for sample preparation.

2.1. Cell Lysate

  • After experimental treatment, aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of cell lysis buffer and scrape the cells.

  • Collect the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and perform a protein quantification assay.

  • To a known amount of protein (e.g., 100 µg), add the internal standard.

  • Proceed with Solid Phase Extraction (SPE).

2.2. Cell Culture Supernatant

  • Collect the cell culture medium.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Transfer the supernatant to a new tube.

  • Add the internal standard to a defined volume of supernatant (e.g., 1 mL).

  • Proceed with Solid Phase Extraction (SPE).

2.3. Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation used.

3.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3.2. Mass Spectrometry

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 291.2 -> Product ion (Q3) m/z 171.1 (Quantifier), 273.1 (Qualifier)[3]

    • Internal Standard: To be determined based on the chosen standard

  • Collision Energy: Optimized for the specific instrument.

Standard Curve Preparation and Quantification
  • Prepare a stock solution of this compound in ethanol.

  • Perform serial dilutions to create a series of standard solutions with concentrations ranging from 0.1 to 100 ng/mL.

  • Process each standard solution in the same manner as the experimental samples, including the addition of the internal standard and the SPE procedure.

  • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard.

  • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the standard curve. The final concentration in cell lysates should be normalized to the protein content.

References

Application Notes and Protocols for 9-OxoOTrE in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Oxo-Octadecatrienoic Acid (9-OxoOTrE)

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound), also known as 9-KOTE, is an oxidized lipid mediator derived from the polyunsaturated fatty acid, α-linolenic acid (ALA).[1][2] As a member of the oxylipin family, this compound is formed through enzymatic or non-enzymatic oxidation processes and plays a significant role in various biological systems.[3] In plants, it is recognized as a stress metabolite involved in defense mechanisms against pathogens.[1][4] In mammalian systems, oxylipins like this compound are emerging as critical signaling molecules in metabolic regulation, inflammation, and cellular homeostasis, making them a key area of interest in lipidomics research and drug development.[5][6]

Chemical Properties of this compound: [1][2][7]

  • Molecular Formula: C₁₈H₂₈O₃

  • Molecular Weight: 292.4 g/mol

  • CAS Number: 125559-74-2

  • Synonyms: 9-KOTE, 9-KOTrE, 9-oxo-10E,12Z,15Z-octadecatrienoic acid

Biological Role and Signaling Pathways

This compound and related oxylipins are involved in a complex network of signaling pathways that modulate cellular function. While direct signaling pathways for this compound are still under extensive investigation, research on structurally similar oxylipins provides significant insights into its potential mechanisms of action.

A key target for many oxylipins are the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[5] For instance, the related compound 9-oxo-octadecadienoic acid (9-oxo-ODA), derived from linoleic acid, is a potent agonist of PPARα.[8][9] Activation of PPARα in hepatocytes leads to an increase in the expression of genes involved in fatty acid oxidation and a subsequent decrease in triglyceride accumulation.[9] Similarly, 9-hydroxyoctadecatrienoic acid (9-HOTrE), the precursor to this compound, has been shown to activate both PPARα and PPARγ.[6]

The activation of PPARs by this compound can initiate a cascade of events leading to the regulation of target genes involved in lipid uptake, fatty acid synthesis, and inflammation. This signaling pathway underscores the potential of this compound as a modulator of metabolic diseases.

9-OxoOTrE_Signaling_Pathway This compound This compound PPARα/γ PPARα/γ This compound->PPARα/γ binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARα/γ->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

Figure 1: Proposed signaling pathway for this compound via PPAR activation.

Applications in Lipidomics Research and Drug Development

The unique biological activities of this compound position it as a molecule of interest for several research and therapeutic applications:

  • Biomarker Discovery: The quantification of this compound in biological samples can serve as a potential biomarker for conditions involving oxidative stress and inflammation, such as metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[10][11]

  • Metabolic Disease Research: Given its interaction with PPARs, this compound is a valuable tool for studying lipid metabolism. Research can focus on its role in conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[5][6][12]

  • Inflammation and Immunology: Related oxo-fatty acids have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and activating antioxidant responses through the Nrf2/HO-1 pathway.[13][14] This suggests a potential role for this compound in modulating inflammatory responses.

  • Drug Development: As a natural ligand for nuclear receptors, this compound and its derivatives can serve as lead compounds for the development of new drugs targeting metabolic and inflammatory diseases.[15] Its ability to modulate lipid metabolism makes it a candidate for therapies aimed at reducing hyperlipidemia and improving insulin sensitivity.

Quantitative Data Summary

While specific quantitative data for this compound across various human tissues is still an active area of research, studies on related oxylipins in biological matrices provide a reference for expected concentration ranges and analytical approaches. The following table summarizes representative data for related oxo-octadecadienoic acids found in tomato fruit, a known source of these compounds.

AnalyteTissue/ConditionConcentration (µg/g fresh weight)Reference
9-oxo-ODATomato Homogenate (under liquid nitrogen)~1.5[16]
9-oxo-ODATomato Homogenate (30 min at 37°C)~6.0[16]
13-oxo-ODATomato Homogenate (under liquid nitrogen)~0.2[16]
13-oxo-ODATomato Homogenate (30 min at 37°C)~0.5[16]
9-oxo-ODATomato Peel (30 min at 37°C)~12.0[16]
13-oxo-ODATomato Peel (30 min at 37°C)~1.0[16]

Note: This data is for 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-ODA, which are structurally similar to this compound. The concentrations can vary significantly based on the biological matrix, species, and physiological state.

Experimental Protocols

General Experimental Workflow for this compound Analysis

The accurate quantification of this compound in biological samples requires a robust and validated analytical workflow. The following diagram outlines the key steps from sample preparation to data analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis Sample_Collection Sample Collection (Plasma, Tissue, etc.) Homogenization Homogenization (e.g., in liquid nitrogen) Sample_Collection->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction SPE Solid Phase Extraction (SPE) (for cleanup and concentration) Extraction->SPE LC_MS LC-MS/MS Analysis (UPLC-QTOF-MS or Triple Quadrupole) SPE->LC_MS Data_Processing Data Processing (Peak integration, alignment) LC_MS->Data_Processing Quantification Quantification (using internal standards) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2: General workflow for the analysis of this compound.

Protocol for Extraction and Quantification of this compound from Biological Tissues

This protocol is adapted from methodologies used for similar oxylipins and is suitable for the analysis of this compound in tissues such as liver, adipose tissue, or plant material.[16][17]

Materials:

  • Tissue sample (e.g., 100 mg)

  • Liquid nitrogen

  • Extraction solvent: 99.5% Ethanol containing an appropriate internal standard (e.g., d4-9-HODE) and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[17]

  • 0.2 µm PVDF syringe filters

  • UPLC-MS/MS system (e.g., Waters Acquity UPLC coupled to a Xevo Quadrupole Time-of-Flight or Triple Quadrupole Mass Spectrometer).[16][18]

  • Analytical column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[16]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound analytical standard for calibration curve

Procedure:

  • Sample Homogenization:

    • Flash-freeze the pre-weighed tissue sample (e.g., 100 mg) in liquid nitrogen.

    • Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lipid Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (ethanol with internal standard and BHT).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with an additional 1 mL of extraction solvent and repeat the centrifugation.

    • Pool the supernatants.

  • Sample Filtration:

    • Filter the pooled extract through a 0.2 µm PVDF syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column Temperature: 40°C

    • Flow Rate: 300 µL/min

    • Injection Volume: 3 µL

    • LC Gradient:

      • 0-4 min: 30-50% B

      • 4-14 min: 50-85% B

      • 14-17 min: Hold at 99% B

      • 17-20 min: Return to 30% B for re-equilibration

    • Mass Spectrometry:

      • Operate in negative ion mode (ESI-).

      • Use an appropriate lock-mass for accurate mass measurement if using a TOF instrument.

      • For quantification on a triple quadrupole, use Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be [M-H]⁻ at m/z 291.2. Product ions would need to be determined by infusion of a pure standard, but characteristic fragments would arise from cleavage of the fatty acid chain.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

    • Normalize the concentration to the initial tissue weight.

Conclusion and Future Perspectives

This compound is a promising lipid mediator with significant potential in lipidomics research. Its role in modulating key cellular processes, particularly lipid metabolism and inflammation through pathways like PPAR signaling, makes it a molecule of high interest. Future research should focus on elucidating its specific signaling cascades, validating its utility as a clinical biomarker, and exploring its therapeutic potential in a range of metabolic and inflammatory diseases. The development of standardized and highly sensitive analytical methods will be crucial for advancing our understanding of this important oxylipin.

References

Application Notes and Protocols for 9-OxoOTrE Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), an oxidized derivative of α-linolenic acid, is an emerging area of interest in pharmacological research. While in vivo studies involving direct administration of this compound in animal models are not extensively documented in publicly available literature, existing in vitro data and studies on analogous compounds provide a strong rationale for its investigation as a therapeutic agent. These studies suggest potential anti-inflammatory properties and metabolic regulation, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).

This document provides a comprehensive overview of the current knowledge on this compound and related oxo-fatty acids, including detailed protocols for relevant in vitro experiments and proposed methodologies for future in vivo studies in animal models of inflammatory diseases.

Mechanism of Action: In Vitro Evidence

Studies on this compound and structurally similar keto-fatty acids have elucidated key molecular mechanisms, predominantly in cell-based assays.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This compound has been identified as an agonist of PPARα.[1][2] PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[3][4] Activation of PPARα in hepatocytes has been shown to increase the expression of genes involved in fatty acid oxidation, suggesting a potential role for this compound in managing dyslipidemia.[1][2] Related keto-octadecatrienoic acids have also been shown to activate PPARγ, a key regulator of adipogenesis and insulin sensitivity.[5]

Anti-Inflammatory Signaling Pathways

While direct studies on this compound are limited, research on analogous compounds like 8-oxo-9-octadecenoic acid (OOA) and 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) in macrophage cell lines (e.g., RAW 264.7) has demonstrated significant anti-inflammatory effects. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Inhibition of the nuclear translocation of NF-κB, a central regulator of inflammatory gene expression.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Reduction in the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[7]

The inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators.

Quantitative Data from In Vitro Studies

The following table summarizes the quantitative data from in vitro studies on this compound and related compounds.

CompoundCell LineAssayKey FindingsReference
This compoundMurine Primary HepatocytesLuciferase AssayActivation of PPARα[1][2]
8-OOARAW 264.7 MacrophagesGriess AssaySignificant suppression of LPS-induced nitric oxide (NO) production[7]
8-OOARAW 264.7 MacrophagesELISAReduction of LPS-induced inflammatory cytokines[7]
13-KODERAW 264.7 MacrophagesGriess AssayInhibition of LPS-stimulated NO production[6]
13-KODERAW 264.7 MacrophagesELISADecreased LPS-induced secretion of TNF-α and IL-1β[6]

Experimental Protocols: In Vitro

Protocol 1: Evaluation of Anti-Inflammatory Activity in Macrophages

This protocol is based on methodologies used to study the anti-inflammatory effects of oxo-fatty acids in RAW 264.7 macrophage cells.[6][7]

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (solubilized in a suitable vehicle, e.g., ethanol or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (96-well and 24-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates for NO assay and 24-well plates for cytokine assays and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include a vehicle control group.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Protocol 2: PPARα Activation Assay

This protocol is based on the methodology used to demonstrate this compound's activation of PPARα in hepatocytes.[1][2]

Objective: To determine if this compound can activate PPARα in a cell-based reporter assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Expression vector for human or murine PPARα

  • Reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • This compound

  • Known PPARα agonist (positive control, e.g., fenofibrate)

  • Luciferase assay system

  • Cell culture medium and plates

Procedure:

  • Cell Seeding: Seed hepatocytes in 24-well plates.

  • Co-transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound, a known PPARα agonist (positive control), or vehicle (negative control) for 24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Compare the activity in this compound-treated cells to the vehicle control.

Proposed Experimental Protocols: In Vivo Administration

The following are proposed protocols for investigating the therapeutic potential of this compound in established animal models of inflammatory diseases. These are hypothetical and should be adapted and optimized based on preliminary dose-finding and toxicity studies.

Proposed Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

Animal Model:

  • Species: C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

Experimental Groups:

  • Control (no DSS, vehicle treatment)

  • DSS + Vehicle

  • DSS + this compound (low dose)

  • DSS + this compound (high dose)

  • DSS + Positive Control (e.g., mesalazine)

Administration of this compound:

  • Route: Oral gavage or intraperitoneal (IP) injection. Oral gavage is often preferred for gastrointestinal targets.

  • Vehicle: A suitable vehicle such as corn oil or a solution containing a low percentage of ethanol or DMSO, further diluted in saline or water. The choice of vehicle will depend on the solubility of this compound.

  • Dosing Regimen: Daily administration starting concurrently with or 1-2 days prior to DSS administration and continuing throughout the study.

Outcome Measures:

  • Clinical: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

  • Macroscopic: At the end of the study, measure colon length and assess for gross signs of inflammation.

  • Histological: Collect colon tissue for histological analysis of inflammation, ulceration, and tissue damage (H&E staining).

  • Biochemical: Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration. Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

Proposed Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

Objective: To assess the effect of this compound on allergic asthma.

Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

  • Induction of Inflammation:

    • Sensitization: Two IP injections of OVA emulsified in alum on days 0 and 14.

    • Challenge: Inhalation challenge with aerosolized OVA for 3 consecutive days starting on day 21.

Experimental Groups:

  • Control (PBS sensitization and challenge, vehicle treatment)

  • OVA + Vehicle

  • OVA + this compound (low dose)

  • OVA + this compound (high dose)

  • OVA + Positive Control (e.g., dexamethasone)

Administration of this compound:

  • Route: Intraperitoneal (IP) injection or intranasal instillation.

  • Dosing Regimen: Daily administration during the OVA challenge period.

Outcome Measures:

  • Airway Hyperresponsiveness (AHR): Measure AHR to increasing doses of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

  • Histology: Analyze lung tissue for inflammatory cell infiltration and mucus production (PAS staining).

Proposed Protocol 3: DNCB-Induced Atopic Dermatitis-like Skin Inflammation in Mice

Objective: To investigate the therapeutic potential of topical this compound on skin inflammation.

Animal Model:

  • Species: NC/Nga or BALB/c mice, 7-9 weeks old.

  • Induction of Dermatitis:

    • Sensitization: Apply a solution of 1-chloro-2,4-dinitrobenzene (DNCB) to the shaved dorsal skin.

    • Challenge: Repeatedly apply a lower concentration of DNCB to the same area every 2-3 days for several weeks.

Experimental Groups:

  • Control (vehicle application)

  • DNCB + Vehicle

  • DNCB + Topical this compound (low concentration)

  • DNCB + Topical this compound (high concentration)

  • DNCB + Positive Control (e.g., topical tacrolimus or a corticosteroid)

Administration of this compound:

  • Route: Topical application to the inflamed skin area.

  • Vehicle: A suitable cream or ointment base.

  • Dosing Regimen: Daily application starting after the initial challenge.

Outcome Measures:

  • Clinical Score: Evaluate the severity of skin lesions based on erythema, edema, excoriation, and dryness.

  • Epidermal Thickness: Measure the thickness of the epidermis from histological sections.

  • Mast Cell Infiltration: Quantify mast cell numbers in the skin using toluidine blue staining.

  • Cytokine Levels: Measure the expression of inflammatory cytokines (e.g., TNF-α, IL-4) in the skin tissue.

  • Serum IgE: Measure the total IgE levels in the serum.

Visualizations: Signaling Pathways and Experimental Workflows

G Figure 1: Anti-Inflammatory Signaling of this compound Analogs LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Oxo_Fatty_Acid This compound (or analog) Oxo_Fatty_Acid->MAPK Oxo_Fatty_Acid->NFkB

Caption: Anti-inflammatory signaling of this compound analogs.

G Figure 2: PPARα Activation by this compound OxoOTrE This compound PPARa PPARα OxoOTrE->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in gene promoter) RXR->PPRE binds to Gene_Expression Target Gene Expression (Fatty Acid Oxidation) PPRE->Gene_Expression regulates

Caption: PPARα activation by this compound.

G Figure 3: Proposed Workflow for DSS-Induced Colitis Model cluster_0 Day 0-7 cluster_1 Day 7 (Termination) Induction Induce Colitis: 2-3% DSS in drinking water Treatment Daily Treatment: Vehicle or this compound (oral gavage) Monitoring Daily Monitoring: Body weight, DAI Induction->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Macroscopic Macroscopic Analysis: Colon length Sacrifice->Macroscopic Histology Histology (H&E) Sacrifice->Histology Biochemical Biochemical Assays: MPO, Cytokines Sacrifice->Biochemical

Caption: Proposed workflow for DSS-induced colitis model.

References

Measuring Cellular Responses to 9-OxoOTrE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) is an oxidized lipid mediator, an oxylipin, derived from the enzymatic or non-enzymatic oxidation of α-linolenic acid. Emerging research indicates that this compound plays a significant role in cellular signaling, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a key regulator of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. Consequently, measuring the cellular responses induced by this compound is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting lipid metabolic disorders.

These application notes provide a comprehensive guide to the methodologies used to quantify the cellular effects of this compound, with a focus on its interaction with the PPARα signaling pathway. Detailed protocols for key experiments are provided, along with expected quantitative data summarized in tabular format for easy reference.

Key Cellular Responses to this compound

The primary and most well-characterized cellular response to this compound is the activation of the PPARα signaling cascade. This initiates a series of downstream events, including:

  • PPARα Activation: Direct binding of this compound to PPARα, leading to its activation.

  • Increased Target Gene Expression: Upregulation of genes containing a Peroxisome Proliferator Response Element (PPRE) in their promoter regions. Key target genes include those involved in fatty acid transport and oxidation.

  • Enhanced Fatty Acid Uptake: Increased cellular uptake of fatty acids from the extracellular environment.

  • Modulation of Cell Viability: At high concentrations, like other oxidized lipids, this compound may impact cell viability and induce apoptosis.

Data Presentation: Quantitative Cellular Responses to this compound

The following tables summarize the expected quantitative data from key experiments measuring the cellular effects of this compound. These values are based on studies using murine primary hepatocytes.

Table 1: PPARα Activation by this compound in a Luciferase Reporter Assay

Concentration of this compound (µM)Fold Activation of PPARα (relative to vehicle control)
1~1.5
3~2.0
10~2.5
30~3.0

Table 2: this compound-Induced Upregulation of PPARα Target Gene mRNA Expression

Target GeneConcentration of this compound (µM)Fold Change in mRNA Expression (relative to vehicle control)
CPT1A 10~2.0
30~3.5
ACOX1 10~1.8
30~2.8
FABP1 10~1.5
30~2.2

Table 3: Effect of this compound on Cellular Fatty Acid Uptake

TreatmentConcentration (µM)Relative Fatty Acid Uptake (%)
Vehicle Control-100
This compound30~150
WY-14643 (Positive Control)10~180

Experimental Protocols

Protocol 1: PPARα Activation Measurement using a Luciferase Reporter Assay

This protocol details the measurement of this compound-mediated PPARα activation using a dual-luciferase reporter assay in a suitable cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PPRE-luciferase reporter plasmid (containing a PPRE linked to a firefly luciferase gene)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine 2000 or other suitable transfection reagent

  • This compound (dissolved in ethanol or DMSO)

  • WY-14643 (positive control PPARα agonist)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with 100 µL of fresh serum-free medium containing various concentrations of this compound (e.g., 1, 3, 10, 30 µM), a positive control (e.g., 10 µM WY-14643), or vehicle control (e.g., ethanol or DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold activation by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

Protocol 2: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This protocol describes how to quantify the changes in mRNA expression of PPARα target genes in response to this compound treatment in a relevant cell line (e.g., primary hepatocytes or HepG2 cells).

Materials:

  • Primary hepatocytes or HepG2 cells

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound (e.g., 10, 30 µM) or vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should contain SYBR Green qPCR Master Mix, forward and reverse primers for the gene of interest, and cDNA template.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Calculate the fold change in gene expression relative to the vehicle-treated control.

Table 4: Example qPCR Primer Sequences for Mouse PPARα Target Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Cpt1a GGTCTTCTCGGGTCGAAAGCTCCTCCCACCAGTCACTCAC
Acox1 GCCATTCGATACAGTGCTGTGAGCCGAGAAAGTGGAAGGCATAGG
Fabp1 CTGCTTGCTCAACCTCTTCGGCTTTGCTCATAGCCCTTCA
Gapdh AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 3: Cellular Fatty Acid Uptake Assay using BODIPY-Labeled Fatty Acids

This protocol outlines a method to measure the effect of this compound on the uptake of long-chain fatty acids using a fluorescently labeled fatty acid analog (BODIPY-palmitate).

Materials:

  • Hepatocytes or other relevant cell type

  • Black, clear-bottom 96-well plates

  • This compound

  • BODIPY FL C16 (palmitate)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Once confluent, treat the cells with this compound (e.g., 30 µM) or vehicle control in serum-free medium for 18-24 hours.

  • Preparation of Fatty Acid Solution: Prepare a 2X working solution of BODIPY-palmitate complexed with fatty acid-free BSA in HBSS.

  • Uptake Measurement: Wash the cells once with warm HBSS. Add 50 µL of HBSS to each well, followed by 50 µL of the 2X BODIPY-palmitate solution.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 515 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time for each condition. The rate of fatty acid uptake can be determined from the initial linear portion of the curve. Alternatively, an endpoint reading can be taken at a specific time point (e.g., 30 minutes). Compare the uptake in this compound-treated cells to the vehicle control.

Protocol 4: Cell Viability Assessment using MTT Assay

This protocol is to assess the potential cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • 96-well clear cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway This compound This compound PPARα PPARα This compound->PPARα binds & activates PPARα/RXR Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR Heterodimer RXR RXR RXR->PPARα/RXR Heterodimer PPRE PPRE (DNA) PPARα/RXR Heterodimer->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription initiates Increased mRNA Increased mRNA (CPT1A, ACOX1, FABP1) Target Gene Transcription->Increased mRNA Protein Synthesis Protein Synthesis Increased mRNA->Protein Synthesis Fatty Acid\nMetabolism Proteins Fatty Acid Metabolism Proteins Protein Synthesis->Fatty Acid\nMetabolism Proteins Increased Fatty Acid Uptake Increased Fatty Acid Uptake Fatty Acid\nMetabolism Proteins->Increased Fatty Acid Uptake Increased β-oxidation Increased β-oxidation Fatty Acid\nMetabolism Proteins->Increased β-oxidation

Caption: this compound activates the PPARα signaling pathway.

Experimental Workflow for Measuring this compound Cellular Responses cluster_0 Cell Culture & Treatment cluster_1 Primary Endpoint: PPARα Activation cluster_2 Downstream Cellular Responses cluster_3 Secondary Endpoint: Cytotoxicity Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Luciferase Assay Luciferase Assay This compound Treatment->Luciferase Assay qPCR for Target Genes qPCR for Target Genes This compound Treatment->qPCR for Target Genes Fatty Acid Uptake Assay Fatty Acid Uptake Assay This compound Treatment->Fatty Acid Uptake Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT)

Caption: Workflow for assessing this compound's cellular effects.

Troubleshooting & Optimization

Technical Support Center: Quantification of 9-OxoOTrE by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to quantify?

This compound, also known as 9-KOTE or 9-KOTrE, is an oxidized metabolite of α-linolenic acid, a polyunsaturated fatty acid.[1] It is produced via the 9-lipoxygenase (9-LOX) pathway and is involved in plant defense signaling.[1][2][3][4][5][6] In plants, it can activate brassinosteroid signaling pathways, which are involved in cell wall-based defense against pathogens.[7] Given its role as a signaling molecule in biological systems, accurate quantification is crucial for understanding its physiological and pathological functions.

Q2: What is the recommended analytical platform for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying oxylipins like this compound.[8][9][10] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance analytes in complex biological matrices without the need for chemical derivatization.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to increase the volatility of the analyte.[9][12]

Q3: How should this compound standards and samples be stored?

For long-term stability (≥ 2 years), this compound standards should be stored at -80°C.[1] Biological samples should also be stored at -80°C to minimize degradation and artificial oxidation of polyunsaturated fatty acids.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer: Low or no signal for this compound can stem from issues with sample preparation, chromatography, or mass spectrometer settings. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low/No Signal

cluster_ms MS Performance Checks cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_source Ion Source Parameter Checks start Start: Low/No Signal for this compound check_ms 1. Verify MS Performance start->check_ms check_sample_prep 2. Evaluate Sample Preparation check_ms->check_sample_prep MS OK check_chromatography 3. Assess Chromatography check_sample_prep->check_chromatography Sample Prep OK check_source 4. Optimize Ion Source Parameters check_chromatography->check_source Chromatography OK solution Solution Found check_source->solution Issue Resolved ms_tune Tune and calibrate the mass spectrometer. ms_infusion Infuse a this compound standard directly to check for a signal. spe_recovery Check SPE recovery with a spiked sample. hydrolysis Ensure complete hydrolysis if analyzing total this compound. storage Verify proper sample storage (-80°C). column_health Check column for degradation or clogs. mobile_phase Prepare fresh mobile phases. retention_time Confirm the expected retention time with a standard. ionization_mode Ensure negative ion mode is selected. voltages Optimize capillary voltage and cone voltage. gas_flows Optimize nebulizer and desolvation gas flows and temperatures.

Caption: Troubleshooting workflow for low or no this compound signal.

Potential Cause Troubleshooting Step Expected Outcome
Mass Spectrometer Performance 1. Tune and Calibrate: Perform a routine tune and mass calibration of the instrument according to the manufacturer's guidelines.[13] 2. Direct Infusion: Infuse a solution of a this compound standard directly into the mass spectrometer to confirm that the instrument can detect the analyte.The instrument should pass tuning and calibration. A stable signal for the [M-H] ion of this compound (m/z 291.2) should be observed during infusion.
Sample Preparation 1. Extraction Efficiency: Prepare a blank matrix sample spiked with a known amount of this compound and an internal standard. Process it through your entire sample preparation workflow and calculate the recovery.[13][14] 2. Analyte Degradation: Ensure that antioxidants like butylated hydroxytoluene (BHT) are used during sample preparation to prevent artificial formation or degradation of oxylipins.[15] 3. pH Adjustment: Ensure the sample is acidified before solid-phase extraction (SPE) to ensure the carboxylic acid group is protonated for efficient retention on the sorbent.Recovery should ideally be >80%. Consistent recovery across samples is crucial. The use of antioxidants should minimize analyte degradation.
Chromatography 1. Column Integrity: Check for column blockage or degradation. If the column is old, replace it.[5] 2. Mobile Phase: Prepare fresh mobile phases. Degradation of additives like formic acid can affect ionization.[16] 3. Injection Volume: Ensure the injection volume is appropriate. Too small a volume may result in a signal below the limit of detection.A new or properly functioning column should provide sharp, symmetrical peaks. Fresh mobile phases can improve signal stability and intensity.
Ion Source Parameters 1. Ionization Mode: Confirm the mass spectrometer is operating in negative electrospray ionization (ESI-) mode, as this compound contains a carboxylic acid group that readily forms [M-H]⁻ ions.[17] 2. Source Optimization: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flows using a this compound standard.[13]Proper ionization mode and optimized source parameters will maximize the signal intensity for this compound.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: The chromatographic peak for this compound is not symmetrical. What could be causing this and how can I fix it?

Answer: Poor peak shape can be caused by a variety of factors, including column issues, inappropriate mobile phase or injection solvent, and extra-column volume.

Troubleshooting Workflow for Poor Peak Shape

cluster_systemic Systemic Issues cluster_specific Analyte-Specific Issues start Start: Poor Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_connections Check for bad connections and dead volume. all_peaks_yes->check_connections check_injection_solvent Ensure injection solvent is weaker than mobile phase. all_peaks_no->check_injection_solvent check_column_install Ensure column is installed correctly. check_connections->check_column_install check_frit Check for a partially plugged column inlet frit. check_column_install->check_frit solution Solution Found check_frit->solution check_overload Reduce injection concentration/volume. check_injection_solvent->check_overload check_secondary_interactions Adjust mobile phase pH or buffer concentration. check_overload->check_secondary_interactions check_secondary_interactions->solution

Caption: Decision tree for troubleshooting poor peak shape.

Potential Cause Troubleshooting Step Expected Outcome
Column Issues 1. Column Contamination: If a guard column is used, remove it and re-inject. If the peak shape improves, replace the guard column.[4][18] 2. Column Void/Deterioration: If there is no guard column or the problem persists, the analytical column may be compromised. Replace the column.[4][18] Consider improving sample cleanup to extend column life.[19]A properly functioning column should yield symmetrical peaks. If replacing the column or guard column resolves the issue, the previous one was the source of the problem.
Mobile Phase and Injection Solvent Mismatch 1. Injection Solvent Strength: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[5] Injecting in a stronger solvent can cause peak distortion.[19] 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis. For reversed-phase chromatography of acidic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.[17]Matching the injection solvent to the mobile phase will prevent peak distortion. Proper mobile phase pH will ensure consistent ionization and retention.
System and Connection Issues 1. Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[5] Ensure all fittings are properly connected to avoid dead volume.[4] 2. Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the amount of sample injected.[18]Minimizing extra-column volume will lead to sharper peaks. Reducing the sample load should result in a more symmetrical peak if overloading was the issue.
Issue 3: High Variability in Quantitative Results

Question: My replicate injections of the same sample are giving very different quantitative results. What could be the cause?

Answer: High variability can be due to inconsistent sample preparation, instrument instability, or matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation 1. Internal Standard Use: Ensure a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar oxylipin) is added early in the sample preparation process to account for variability in extraction and recovery.[10][20] 2. Reproducibility: Process a set of identical quality control (QC) samples alongside your study samples to assess the reproducibility of your sample preparation. The relative standard deviation (RSD) for the QC samples should be low (ideally <15-20%).[21]The use of an appropriate internal standard should correct for sample-to-sample variations in extraction efficiency. A low RSD for QC samples indicates a reproducible sample preparation method.
Instrument Instability 1. System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. 2. Injector Performance: Check the injector for leaks and ensure it is drawing and dispensing consistent volumes. Run multiple injections of a standard to check for reproducibility.A stable system will show consistent retention times and peak areas for repeated injections of a standard.
Matrix Effects 1. Assess Matrix Effects: Prepare a set of samples where a known amount of this compound is spiked into the matrix post-extraction and compare the response to the same amount in a neat solution. A significant difference indicates ion suppression or enhancement.[22][23] 2. Improve Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample cleanup procedure, such as a different SPE protocol or liquid-liquid extraction, to remove interfering compounds.[24] 3. Chromatographic Separation: Ensure that this compound is chromatographically resolved from any isobaric interferences.[25][26]Improved sample cleanup should reduce the variability caused by matrix effects. Better chromatographic separation will prevent co-eluting compounds from interfering with quantification.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS

This protocol is a general guideline for the extraction of this compound from plasma or serum.

  • Sample Thawing and Spiking: Thaw plasma/serum samples on ice. To 100 µL of plasma, add an internal standard (e.g., 15-HETE-d8).[27]

  • Protein Precipitation and Hydrolysis (for total this compound): Add methanol to precipitate proteins. For the analysis of total (esterified and free) this compound, perform a base hydrolysis (e.g., with NaOH) to release esterified fatty acids.[3]

  • Acidification: Acidify the sample to a pH of ~3-4 with a dilute acid (e.g., formic or acetic acid) to protonate the carboxylic acid group of this compound.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Waters Oasis HLB) with methanol followed by water.[14][25]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute this compound with an organic solvent like methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase.[3]

Protocol 2: Derivatization for GC-MS Analysis

If using GC-MS, derivatization is necessary to make this compound volatile.[9][12]

  • Extraction: Extract this compound from the biological matrix as described in Protocol 1 (steps 1-4).

  • Drying: Ensure the extracted sample is completely dry, as moisture can interfere with the derivatization reaction.[12]

  • Oximation: To derivatize the ketone group, an oximation step can be performed using a reagent like methoxyamine hydrochloride in pyridine. This reduces the formation of tautomers.[28]

  • Silylation: To derivatize the carboxylic acid group, a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used.[9][12] This reaction replaces the acidic proton with a trimethylsilyl (TMS) group.

  • Analysis: The derivatized sample can then be injected into the GC-MS system.

Quantitative Data Summary

The following tables provide examples of typical performance metrics for oxylipin analysis by LC-MS/MS. While specific data for this compound may vary, these tables serve as a general guideline.

Table 1: Example SPE Recovery for Various Oxylipins

AnalyteMean Recovery (%)Reference
6-keto-PGF1α90.5[14]
PGE292.5[14]
LTB486.1[14]
5-HETE95.3[14]
12-HETE99.8[14]
15-HETE92.8[14]

Table 2: Example Linearity and Limits of Quantification (LOQ) for Oxylipin Analysis

Analyte ClassLinearity RangeTypical LOQ (on column)Reference
Prostaglandins4-5 orders of magnitude0.1 - 1 pg[28][29]
HETEs4-5 orders of magnitude0.05 - 0.5 pg[28]
DiHETs3-4 orders of magnitude0.1 - 5 pg[28]

Signaling Pathway and Workflow Diagrams

9-Lipoxygenase (9-LOX) Pathway

This compound is a product of the 9-lipoxygenase pathway, which starts with the oxygenation of α-linolenic acid.

ALA α-Linolenic Acid LOX9 9-Lipoxygenase (9-LOX) ALA->LOX9 HPOT 9-HPOT (9-hydroperoxyoctadecatrienoic acid) LOX9->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS HPL Hydroperoxide Lyase (HPL) HPOT->HPL Dehydratase Dehydratase HPOT->Dehydratase Other_products Other Oxylipins AOS->Other_products HPL->Other_products OxoOTrE This compound Dehydratase->OxoOTrE

Caption: Simplified 9-Lipoxygenase (9-LOX) pathway leading to this compound.

Brassinosteroid Signaling Activation

In plants, 9-LOX-derived oxylipins like this compound can activate brassinosteroid (BR) signaling, which plays a role in plant defense.

OxoOTrE This compound BRI1 BRI1 (BR Receptor) OxoOTrE->BRI1 activates BAK1 BAK1 (Co-receptor) BRI1->BAK1 heterodimerizes with Phosphorylation_cascade Phosphorylation Cascade BAK1->Phosphorylation_cascade initiates BIN2 BIN2 (Kinase) Phosphorylation_cascade->BIN2 inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 inactivates Gene_expression Gene Expression (Defense Responses) BZR1_BES1->Gene_expression activates

Caption: Activation of brassinosteroid signaling by this compound.

References

optimizing 9-OxoOTrE extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

9-OxoOTrE Extraction Efficiency

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of this compound (9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid) from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and other oxylipins?

A1: The most prevalent methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE protocols like those developed by Folch or Bligh and Dyer, which use chloroform/methanol mixtures, have historically been the standard.[1][2][3] SPE is also widely used due to the variety of available sorbents and its ability to concentrate analytes and remove interfering compounds.[4][5]

Q2: Why is my this compound recovery low?

A2: Low recovery of this compound can be attributed to several factors. Oxylipins are often present in very low concentrations, making efficient extraction challenging.[2][4] Analyte degradation due to improper sample handling, such as exposure to heat or light, can also lead to significant loss.[4] Furthermore, the choice of extraction solvent and method is critical; for instance, highly polar solvents may not efficiently extract less polar lipids.[6] Matrix effects, where other components in the sample interfere with the extraction and analysis, are another common cause of low recovery.[7][8]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to handle samples in a manner that reduces oxidation, photodegradation, and heat destruction.[4] When working with solid tissues, homogenization can trigger the synthesis of some oxylipins, so the use of special additives may be necessary to prevent this.[1] Additionally, the stability of analytes like this compound can be pH-dependent, with faster degradation observed in neutral to alkaline solutions.[9]

Q4: What are matrix effects and how can I mitigate them?

A4: Matrix effects occur when co-extracted endogenous materials from the sample enhance or suppress the ionization of the analyte (e.g., this compound) during mass spectrometry analysis, leading to inaccurate quantification.[8][10] Phospholipids are a common cause of ion-suppression in biological samples.[11] To mitigate matrix effects, several strategies can be employed:

  • Sample Cleanup: Techniques like SPE can effectively remove interfering compounds.[5][10]

  • Chromatographic Separation: Modifying chromatographic conditions can help separate the analyte of interest from co-eluting matrix components.[10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that matches the sample can help to compensate for matrix effects.[8]

  • Internal Standards: The use of stable isotope-labeled internal standards can help correct for both extraction inefficiency and matrix effects.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction solvent.Optimize the solvent system. For LLE, consider alternatives to traditional chloroform/methanol mixtures like methyl-tert-butyl ether (MTBE).[2] For SPE, ensure the chosen sorbent has the appropriate chemistry for this compound.
Analyte degradation.Minimize sample handling time and exposure to heat and light.[4] Consider the use of antioxidants. For tissue samples, use inhibitors during homogenization.[1]
Incomplete elution from SPE cartridge.Ensure the elution solvent is strong enough to disrupt the analyte-sorbent interaction. Using two small aliquots for elution can be more effective than one large one.[5]
High Variability in Results Inconsistent sample preparation.Standardize all steps of the extraction protocol, including sample volume, solvent ratios, and incubation times.[2] Automation can improve reproducibility.[12]
Matrix effects.Implement strategies to mitigate matrix effects, such as improved sample cleanup or the use of matrix-matched calibrators.[8][10]
Ion Suppression in LC-MS Analysis Co-elution of phospholipids.Use a phospholipid removal strategy, such as HybridSPE®-Phospholipid technology or Ostro Pass-through sample preparation plates.[11][12]
High salt concentration in the final extract.Ensure that the final extract is free from high concentrations of non-volatile salts, which can interfere with ionization.
Clogged SPE Cartridge Particulates in the sample.Centrifuge or filter the sample before loading it onto the SPE cartridge.[5]
High viscosity of the sample.Dilute the sample with an appropriate solvent to reduce its viscosity before loading.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on the Folch Method

This protocol is a modification of the classic Folch method for the extraction of lipids from plasma.

  • Sample Preparation: To 100 µL of plasma, add an appropriate internal standard.

  • Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex thoroughly for 2 minutes to ensure complete homogenization and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the homogenate. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol/acetonitrile).

Protocol 2: Solid-Phase Extraction (SPE) for Oxylipin Enrichment

This is a general protocol and may need optimization depending on the specific SPE cartridge and sample matrix.

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it. Do not allow the cartridge to dry out.[13]

  • Sample Loading: Acidify the plasma sample (e.g., to pH 3 with formic acid) and load it onto the conditioned SPE cartridge. A slow flow rate is recommended.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences. For example, use 3 mL of 15% methanol in water. This step helps in removing salts and other water-soluble impurities without eluting the analytes of interest.[13]

  • Elution: Elute the this compound and other oxylipins from the cartridge using a stronger, non-polar solvent. For example, use 2 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is homogenize Homogenize with Chloroform:Methanol (2:1) add_is->homogenize add_salt Add 0.9% NaCl Solution homogenize->add_salt centrifuge Centrifuge to Separate Phases add_salt->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Evaporate Solvent under Nitrogen collect_organic->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute end_analysis LC-MS Analysis reconstitute->end_analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow start Start: Condition SPE Cartridge load_sample Load Acidified Sample start->load_sample wash_cartridge Wash with Weak Solvent (e.g., 15% MeOH) load_sample->wash_cartridge elute_analyte Elute with Strong Solvent (e.g., MeOH) wash_cartridge->elute_analyte dry_down Evaporate Eluent under Nitrogen elute_analyte->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute end_analysis LC-MS Analysis reconstitute->end_analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic low_recovery Low Analyte Recovery? inefficient_extraction Inefficient Extraction? low_recovery->inefficient_extraction Yes degradation Analyte Degradation? low_recovery->degradation Yes matrix_effects Matrix Effects? low_recovery->matrix_effects Yes optimize_solvent Optimize Solvent System inefficient_extraction->optimize_solvent Yes check_stability Improve Sample Handling degradation->check_stability Yes improve_cleanup Enhance Sample Cleanup matrix_effects->improve_cleanup Yes use_is Use Internal Standards matrix_effects->use_is Yes

Caption: Troubleshooting logic for low this compound recovery.

References

stability of 9-OxoOTrE in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-OxoOTrE

Welcome to the technical support center for this compound (9-oxo-10E,12Z,15Z-octadecatrienoic acid). This resource provides essential information on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound, whether in solid form or in an ethanol solution, should be stored at -80°C.[1][2] Vendor data indicates that in an ethanol solution, it is stable for at least two years when stored at -80°C.[2] As a powder, it is recommended to be stored at -20°C for up to three years.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents and aqueous buffer. The approximate solubilities are:

  • Dimethylformamide (DMF): ~50 mg/mL

  • Dimethyl sulfoxide (DMSO): ~50 mg/mL

  • Ethanol: ~50 mg/mL

  • Phosphate-buffered saline (PBS, pH 7.2): ~1 mg/mL

For aqueous solutions, sonication may be required to aid dissolution.[1][2]

Q3: How stable is this compound in different solvents once a stock solution is prepared?

A3: For long-term storage of stock solutions (up to one year), it is recommended to use an organic solvent such as ethanol or DMSO and store at -80°C.[1] While specific quantitative data on the stability of this compound in various solvents over time is limited, studies on the broader class of oxylipins, to which this compound belongs, have shown them to be stable during long-term storage at -80°C.[3][4] For aqueous solutions, it is best to prepare them fresh for each experiment and avoid long-term storage, as polyunsaturated fatty acids can be less stable in aqueous media.

A study on the related compound, 9-oxo-octadecadienoic acid (9-Oxo-ODA), found it to be stable under hot and acidic conditions, which may suggest some inherent stability for this compound as well.[5] However, it is always recommended to handle oxylipins with care to prevent degradation.

Q4: Can I subject my this compound solutions to multiple freeze-thaw cycles?

A4: It is advisable to minimize freeze-thaw cycles. Studies on polyunsaturated fatty acids and other lipids have shown that repeated freeze-thaw cycles can lead to degradation and oxidation.[6][7][8] For your experiments, it is best to aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing of the main stock. Research on oxylipins in plasma has indicated that free oxylipins can be significantly altered by the third freeze-thaw cycle.[9]

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent or no biological activity observed in my experiments.

Possible Cause Troubleshooting Step
Degradation of this compound - Ensure that the compound has been stored correctly at -80°C.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- If using an aqueous buffer, prepare the solution fresh before each experiment.- Protect solutions from light.
Incorrect Concentration - Verify calculations for the preparation of stock and working solutions.- Ensure complete dissolution of the compound in the chosen solvent.
Solvent Incompatibility - Confirm that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental system is not causing cellular toxicity or other confounding effects.

Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.

Possible Cause Troubleshooting Step
Degradation of this compound - This could indicate the presence of degradation products. Review your storage and handling procedures.- Run a fresh sample of this compound to compare with the sample showing unexpected peaks.
Contamination - Ensure that all solvents and materials used for sample preparation are of high purity.- Check for contamination in your HPLC/LC-MS system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability Source
Solid (Powder)-20°C≥ 3 years[1]
In Ethanol-80°C≥ 2 years[2]
In Solvent (general)-80°C≥ 1 year[1]

Table 2: Solubility of this compound

Solvent Approximate Solubility Source
DMF50 mg/mL[2]
DMSO50 mg/mL[1][2]
Ethanol50 mg/mL[1][2]
PBS (pH 7.2)1 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO (high purity)

    • Sterile, amber glass vials with Teflon-lined caps

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Under an inert atmosphere (e.g., nitrogen or argon) if possible, add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use amber vials. e. Store the aliquots at -80°C.

Protocol 2: General Stability-Indicating HPLC Method for Oxylipins

This protocol provides a general framework. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions (example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes), followed by a hold and re-equilibration.

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 279 nm or MS in negative ion mode.[2]

  • Stability Assessment: a. Prepare a solution of this compound in the solvent of interest at a known concentration. b. Analyze the initial sample (t=0) to determine the peak area of this compound. c. Store the solution under the desired conditions (e.g., different temperatures, light exposure). d. At specified time points, analyze the sample again and compare the peak area of this compound to the initial measurement. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage and Use cluster_guidelines Handling Guidelines start Receive this compound (Solid) equilibrate Equilibrate to Room Temp. start->equilibrate dissolve Dissolve in Anhydrous Solvent (e.g., Ethanol, DMSO) equilibrate->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store at -80°C aliquot->store use Use for Experiment store->use Thaw one aliquot immediately before use guideline1 • Avoid multiple freeze-thaw cycles guideline2 • Protect from light guideline3 • Prepare aqueous solutions fresh

Caption: Experimental workflow for the preparation and storage of this compound solutions.

troubleshooting_guide cluster_check_stability Compound Stability Check cluster_check_protocol Experimental Protocol Check start Inconsistent Experimental Results? storage_cond Correct Storage? (-80°C, protected from light) start->storage_cond Yes concentration Concentration Calculation Correct? start->concentration No freeze_thaw Minimized Freeze-Thaw Cycles? (Single-use aliquots) storage_cond->freeze_thaw Yes issue_resolved Re-run Experiment storage_cond->issue_resolved No, correct storage fresh_prep Aqueous Solution Freshly Prepared? freeze_thaw->fresh_prep Yes freeze_thaw->issue_resolved No, use aliquots fresh_prep->concentration Yes fresh_prep->issue_resolved No, prepare fresh dissolution Complete Dissolution? concentration->dissolution Yes concentration->issue_resolved No, recalculate solvent_effect Solvent Effects Controlled? dissolution->solvent_effect Yes dissolution->issue_resolved No, ensure dissolution solvent_effect->issue_resolved No, run solvent control contact_support If issues persist, contact technical support solvent_effect->contact_support Yes

Caption: Troubleshooting guide for inconsistent experimental results with this compound.

References

Technical Support Center: 9-OxoOTrE LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound, also known as 9-KOTE or 9-KOTrE, is an oxidized lipid molecule (oxylipin) derived from the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE).[1] It is a long-chain fatty acid that plays a role in various biological processes, including plant defense mechanisms against pathogens.[1][2] In biomedical research, accurate quantification of oxylipins like this compound is crucial for understanding inflammatory processes and other physiological and pathological responses.[2][3][4]

Q2: What are the most common types of interferences observed in this compound LC-MS/MS analysis?

The most common interferences in the LC-MS/MS analysis of this compound and other oxylipins can be categorized as:

  • Isobaric and Isomeric Interferences: Compounds with the same nominal mass-to-charge ratio (isobars) or the same chemical formula but different structures (isomers) can co-elute and interfere with the target analyte.[5][6]

  • Matrix Effects: Components of the biological sample matrix (e.g., phospholipids, salts) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[7][8][9]

  • Sample Preparation Contaminants: Contaminants introduced during sample collection, storage, and preparation, such as plasticizers, detergents, and solvents, can cause significant interference.[10][11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound LC-MS/MS analysis.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

CauseSolution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Injection Solvent Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Check for and correct any poor connections.
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry to minimize unwanted interactions between the analyte and the stationary phase.
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition. Use high-purity solvents.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate. Purge the pump to remove any air bubbles.
Column Degradation Replace the column if it has exceeded its lifetime or has been subjected to harsh conditions.
Issue 3: Low Signal Intensity or High Background Noise

Possible Causes and Solutions:

CauseSolution
Ion Suppression (Matrix Effect) Optimize sample preparation to remove interfering matrix components (see Experimental Protocols). Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Contamination Use high-purity solvents and clean glassware. Run blank injections to identify sources of contamination.[11]
Suboptimal MS Parameters Tune the mass spectrometer for this compound to ensure optimal ionization and fragmentation.
Analyte Degradation Minimize sample handling time and keep samples cold. Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[12]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices

This protocol provides a general workflow for extracting this compound while minimizing interferences.

  • Sample Homogenization: Homogenize the tissue or cell sample in a cold phosphate buffer. To minimize enzymatic activity and degradation, perform this step on ice.[12]

  • Lipid Extraction:

    • Add a mixture of chloroform and methanol (2:1, v/v) to the homogenate for liquid-liquid extraction (LLE). The Folch method is a common choice for lipid extraction.[13]

    • For targeted analysis of low-abundance oxylipins, solid-phase extraction (SPE) can be used to enrich the sample and remove interfering compounds.[14] C18 cartridges are often employed for this purpose.[13]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including this compound, will be in the lower organic phase.

  • Drying and Reconstitution:

    • Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen. Nitrogen blowdown is preferred as it is gentle on the analytes.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water.

Protocol 2: Recommended LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of oxylipins.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for oxylipins due to the presence of the carboxylic acid group.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard.

Visualizations

Troubleshooting Workflow for this compound LC-MS/MS Analysis

Troubleshooting_Workflow cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample Preparation Checks start Start: Analytical Issue Identified issue Characterize the Issue (e.g., Poor Peak Shape, Low Intensity) start->issue check_lc Step 1: Check LC System issue->check_lc Initial Investigation resolve Issue Resolved check_lc->resolve LC issue fixed lc1 Mobile Phase Freshness & Composition check_lc->lc1 lc2 Column Integrity & Temperature check_lc->lc2 lc3 Pump Performance & Connections check_lc->lc3 check_ms Step 2: Check MS System check_ms->resolve MS issue fixed ms1 Tuning & Calibration check_ms->ms1 ms2 Source Cleanliness check_ms->ms2 ms3 MRM Transitions check_ms->ms3 check_sample Step 3: Evaluate Sample Preparation sp1 Extraction Efficiency (Matrix Effects) check_sample->sp1 sp2 Contamination Sources (Solvents, Labware) check_sample->sp2 sp3 Analyte Stability check_sample->sp3 lc1->check_ms If no LC issue found lc2->check_ms If no LC issue found lc3->check_ms If no LC issue found ms1->check_sample If no MS issue found ms2->check_sample If no MS issue found ms3->check_sample If no MS issue found sp1->resolve Solution Implemented sp2->resolve Solution Implemented sp3->resolve Solution Implemented

Caption: A logical workflow for troubleshooting common issues in this compound LC-MS/MS analysis.

Simplified Signaling Pathway of this compound

Oxylipin_Signaling PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Linolenic Acid) LOX9 9-Lipoxygenase (9-LOX) PUFA->LOX9 Enzymatic Oxidation HpOTE 9-Hydroperoxyoctadecatrienoic Acid (9-HpOTrE) LOX9->HpOTE OxoOTrE This compound HpOTE->OxoOTrE Conversion Signaling Downstream Signaling Cascade OxoOTrE->Signaling Activation Response Biological Responses (e.g., Plant Defense, Inflammation) Signaling->Response

Caption: A simplified diagram of the 9-lipoxygenase pathway leading to the formation and action of this compound.

References

improving peak resolution for 9-OxoOTrE in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 9-oxo-octadecatrienoic acid (9-OxoOTrE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution and achieve accurate, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, such as tailing or fronting, can significantly compromise the accuracy and resolution of your analysis. The primary causes often relate to secondary interactions on the column, column overload, or issues with the mobile phase or sample solvent.[1][2]

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups.[2] Other causes include column contamination, low buffer concentration, or a deformed column packing bed.[2][3]

  • Peak Fronting: This is most commonly a symptom of column overload, where too much sample is injected onto the column.[4][5][6] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase.[7]

Q2: How can I improve the resolution between this compound and other closely eluting oxylipins?

Improving resolution requires optimizing one or more of the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[8]

  • Increase Efficiency (N): Use a column with a smaller particle size or a longer column to increase the number of theoretical plates.[9][10] Lowering the flow rate can also enhance efficiency, though it will increase the analysis time.[9][11]

  • Change Selectivity (α): This is often the most effective way to improve resolution.[8] Try changing the mobile phase organic modifier (e.g., switching from acetonitrile to methanol), adjusting the mobile phase pH, or using a column with a different stationary phase chemistry (e.g., C18 vs. Phenyl).[8][12][13]

  • Adjust Retention Factor (k): Increase the retention of your analyte by reducing the percentage of the organic solvent in the mobile phase. This gives the column more time to separate the analytes.[8]

Q3: What role does sample preparation play in the analysis of this compound?

Proper sample preparation is critical for accurate and reproducible analysis of oxylipins like this compound, which are often present at low concentrations in complex biological matrices.[14][15] A robust sample preparation protocol will remove interferences, concentrate the analyte, and ensure the sample is compatible with the chromatographic system.[15][16][17] Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[14][16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: My this compound peak is tailing.

Peak tailing can lead to poor integration and reduced resolution.[2]

Start Peak Tailing Observed Cause1 Chemical Interactions (e.g., Silanol Activity) Start->Cause1 Cause2 Column Overload or Contamination Start->Cause2 Cause3 Mobile Phase Issues (e.g., pH, Buffer Strength) Start->Cause3 Cause4 Physical Problems (e.g., Column Void, Blocked Frit) Start->Cause4 Sol1 Use End-Capped Column Increase Buffer Concentration Cause1->Sol1 Sol2 Reduce Sample Concentration Use Guard Column / Clean Sample Cause2->Sol2 Sol3 Adjust Mobile Phase pH Increase Buffer Strength Cause3->Sol3 Sol4 Reverse Flush Column Replace Column Cause4->Sol4

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Check for Secondary Interactions: Use a highly deactivated, end-capped column to minimize interactions with residual silanol groups.[2] Increasing the buffer concentration in the mobile phase can also help mask these sites.[2]

  • Evaluate Sample Concentration: Inject a diluted sample. If the peak shape improves, the original sample was likely overloading the column.[1][2]

  • Verify Mobile Phase: Ensure the mobile phase pH is appropriate for this compound. An incorrect pH can affect peak shape.[1]

  • Inspect the Column: If all peaks are tailing, it could indicate a physical issue like a partially blocked inlet frit. Try backflushing the column. If the problem persists, the column may need to be replaced.[1]

Problem 2: My this compound peak is fronting.

Peak fronting is less common than tailing but is a clear indicator of a problem, often described as a "shark fin" shape.[4]

Start Peak Fronting Observed Cause1 Mass Overload Start->Cause1 Cause2 Volume Overload Start->Cause2 Cause3 Incompatible Sample Solvent Start->Cause3 Cause4 Column Collapse Start->Cause4 Sol1 Dilute Sample (e.g., 1:10) Cause1->Sol1 Sol2 Reduce Injection Volume Cause2->Sol2 Sol3 Dissolve Sample in Mobile Phase or Weaker Solvent Cause3->Sol3 Sol4 Check Column Operating Limits (pH, Temp) Replace Column Cause4->Sol4

Caption: Troubleshooting workflow for peak fronting.

Solutions:

  • Reduce Sample Concentration (Mass Overload): This is the most common cause of peak fronting.[4] Dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape becomes symmetrical, you have identified the issue.[4][6]

  • Reduce Injection Volume (Volume Overload): Injecting too large a volume of sample can also lead to fronting. Try reducing the injection volume.[6]

  • Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase itself.[7]

  • Inspect for Column Collapse: A sudden appearance of fronting peaks for all analytes could indicate a catastrophic column failure, often from operating outside the recommended pH or temperature limits.[1] This typically requires column replacement.[1]

Quantitative Data and Methodologies

Table 1: Example LC-MS/MS Parameters for Oxylipin Analysis

This table provides a starting point for method development for this compound, based on established methods for similar oxidized linoleic acid metabolites.[18][19]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for hydrophobic molecules like oxylipins.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for eluting the analyte. Acetonitrile and methanol can offer different selectivities.[13]
Gradient 30% B to 95% B over 15 minutesA typical gradient for separating a range of oxylipins. Needs optimization for specific co-eluting species.
Flow Rate 0.3 mL/minA standard flow rate for narrow-bore columns, balancing speed and efficiency.
Column Temp. 40 °CHigher temperatures can improve peak shape and reduce viscosity, but must be within column limits.[9]
Injection Vol. 5 µLShould be minimized to prevent overload and peak distortion.[6]
Ionization Mode Negative Electrospray (ESI-)The carboxylic acid group on this compound is readily deprotonated, making ESI- the preferred mode.[19]
MS/MS Transition Monitor specific parent/fragment ion pairsProvides high selectivity and sensitivity for quantification. The exact m/z values need to be determined by infusion of a standard.

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma or tissue homogenate.

Start Start: Biological Sample (e.g., Plasma) Step1 Add Internal Standard & Precipitate Proteins (e.g., with cold Methanol) Start->Step1 Step2 Centrifuge to Pellet Precipitated Protein Step1->Step2 Step3 Collect Supernatant & Dilute with Acidified Water Step2->Step3 Step4 Condition SPE Cartridge (e.g., Methanol, then Water) Step3->Step4 Step5 Load Sample onto SPE Cartridge Step4->Step5 Step6 Wash Cartridge to Remove Interferences (e.g., with Water/Methanol mix) Step5->Step6 Step7 Elute this compound (e.g., with Ethyl Acetate or Methanol) Step6->Step7 Step8 Evaporate Eluent to Dryness under Nitrogen Step7->Step8 Step9 Reconstitute in Mobile Phase for LC-MS/MS Analysis Step8->Step9 End Ready for Injection Step9->End

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Collection & Internal Standard: To an aliquot of your biological sample (e.g., 100 µL of plasma), add an appropriate internal standard (e.g., a deuterated analog of this compound) to correct for extraction losses.

  • Protein Precipitation: Add 3-4 volumes of ice-cold solvent (e.g., methanol or acetonitrile) to precipitate proteins.[15] Vortex and incubate at a low temperature (e.g., -20°C) for 20 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. Dilute the supernatant with acidified water (e.g., to 10% organic solvent) to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other retained lipids using a stronger organic solvent like methanol, acetonitrile, or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[15]

References

minimizing degradation of 9-OxoOTrE during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, extraction, and analysis of this compound.

Q1: I am seeing lower than expected levels of this compound in my samples. What are the likely causes?

A1: Lower than expected levels of this compound are often due to degradation during sample collection and preparation. As an oxylipin, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary degradation pathway for oxylipins is auto-oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. Free radical-mediated oxidation can significantly reduce analyte concentrations.

  • Enzymatic Degradation: Residual enzymatic activity in biological samples can metabolize this compound. Lipoxygenases (LOX) and cyclooxygenases (COX) are enzymes that can act on polyunsaturated fatty acids and their derivatives.

  • pH Instability: Extreme pH conditions can lead to the degradation of fatty acids and their derivatives.

Troubleshooting Steps:

  • Review your sample collection and handling procedures. Ensure rapid processing of samples after collection. Keep samples on ice and protected from light at all times.

  • Incorporate an antioxidant. The use of an antioxidant such as butylated hydroxytoluene (BHT) is highly recommended to prevent oxidative degradation.[1][2]

  • Ensure proper storage. Samples should be stored at -80°C for long-term stability. Multiple freeze-thaw cycles should be avoided as they can lead to degradation of free oxylipins.[2]

  • Evaluate your extraction procedure. Use a validated extraction method, such as solid-phase extraction (SPE), to ensure efficient recovery of this compound.

Q2: Can I store my samples at -20°C?

A2: While short-term storage at -20°C (up to 5 days for plasma) may be acceptable, long-term storage at -80°C is strongly recommended for optimal stability of oxylipins.[1][2] Studies have shown that oxylipin levels can decrease at -20°C over longer periods (e.g., 98 days), whereas they remain stable at -80°C.[2]

Q3: What is the role of butylated hydroxytoluene (BHT) and how should I use it?

A3: BHT is a radical scavenger that is added to samples to prevent auto-oxidation of oxylipins during sample preparation and storage.[1][2] It is particularly effective at reducing the degradation of oxylipins stored at -20°C.[2]

Recommended Usage:

  • For Plasma/Serum: Prepare a 100 mM stock solution of BHT in ethanol. For a final concentration of 100 µM in the sample, add 1 µL of a 10 mM working solution (prepared in PBS) per 100 µL of plasma/serum.

  • For Tissue Homogenates: Homogenize tissue in a buffer (e.g., PBS) containing 50 µM BHT.

Q4: How can I minimize degradation during the solid-phase extraction (SPE) process?

A4: To minimize degradation during SPE:

  • Work quickly and at low temperatures. Perform the extraction on ice or in a cold room whenever possible.

  • Use appropriate solvents. Ensure all solvents are of high purity (e.g., LC-MS grade).

  • Condition and equilibrate the cartridge properly. Follow the protocol carefully to ensure optimal binding and elution.

  • Dry the eluent under a gentle stream of nitrogen. Avoid excessive heat during the evaporation step.

Q5: Are there any specific pH conditions I should maintain during sample preparation?

Summary of this compound Stability

While specific quantitative degradation rates for this compound are not extensively documented, the following table summarizes the expected stability under various conditions based on general knowledge of oxylipins.

ConditionStabilityRecommendations
Temperature
Room Temperature (20-25°C)LowAvoid prolonged exposure. Process samples on ice.
Refrigerated (4°C)Moderate (short-term)Stable for up to 24 hours in plasma before processing.[1][3]
Frozen (-20°C)Good (short-term)Acceptable for up to 5 days for plasma.[1] Degradation may occur with longer storage.[2]
Ultra-low (-80°C)Excellent (long-term)Recommended for long-term storage.[1][2]
pH
Acidic (pH < 4)Potentially UnstableAvoid strong acidic conditions.
Neutral (pH 6.5-7.5)OptimalMaintain a neutral or slightly acidic pH during extraction.
Alkaline (pH > 8)Potentially UnstableAvoid strong alkaline conditions.
Light LowProtect samples from light at all stages of handling and storage.
Freeze-Thaw Cycles Low (for free oxylipins)Minimize freeze-thaw cycles.[2] Aliquot samples if repeated analysis is necessary.

Experimental Protocols

Protocol 1: Preparation of Plasma/Serum Samples with BHT

Objective: To stabilize this compound in plasma or serum samples immediately after collection.

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (EtOH), absolute

  • Phosphate-buffered saline (PBS)

  • Low retention siliconized microcentrifuge tubes

  • Argon or Nitrogen gas

Procedure:

  • Prepare a 100 mM BHT stock solution: Dissolve 220.35 mg of BHT in 10 mL of ethanol. Aliquot and store at -20°C.

  • Prepare a 10 mM BHT working solution: Dilute the 100 mM BHT stock solution 1:10 in PBS (e.g., 5 µL of 100 mM BHT in 45 µL of PBS). Vortex to mix.

  • Add BHT to plasma/serum: To each 100 µL of plasma or serum, add 1 µL of the 10 mM BHT working solution for a final concentration of 100 µM.

  • Mix and store: Gently vortex the sample. Overlay the sample with argon or nitrogen gas to displace oxygen, cap tightly, and store at -80°C until extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

Objective: To extract and concentrate this compound from human plasma for LC-MS/MS analysis. This protocol is adapted from a general method for oxylipin quantification.

Materials:

  • Oasis HLB 96-well SPE plate or cartridges

  • Methanol (MeOH), LC-MS grade

  • Deionized (DI) water

  • Internal standard (IS) solution (e.g., a deuterated analog of this compound)

  • 96-well plate vacuum manifold

  • 96-well collection plate

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 96-well plate, mix 100 µL of plasma with 5 µL of the internal standard solution.

  • SPE Cartridge Conditioning:

    • Place the SPE plate on the vacuum manifold.

    • Condition the wells by adding 1 mL of MeOH, followed by 1 mL of DI water. Apply gentle vacuum (e.g., 6 psi) to pass the solvents through.

  • Sample Loading:

    • Load the prepared plasma samples onto the conditioned SPE wells.

    • Apply a low vacuum (e.g., 3 psi) to slowly draw the samples through the sorbent.

  • Washing:

    • Wash the wells with 1.5 mL of 5% MeOH in DI water.

    • Apply a moderate vacuum (e.g., 6 psi) to pass the wash solution through.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the analytes with 1.2 mL of MeOH.

    • Apply a low vacuum (e.g., 3 psi) to collect the eluent.

  • Drying and Reconstitution:

    • Dry the collected eluent in a nitrogen evaporator at room temperature.

    • Reconstitute the dried extract in 50 µL of 50% MeOH in DI water for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample_collection 1. Plasma/Serum Collection (on ice, protected from light) add_bht 2. Add BHT (100 µM final) sample_collection->add_bht add_is 3. Add Internal Standard add_bht->add_is storage 4. Store at -80°C or Proceed add_is->storage conditioning 5. Condition SPE Cartridge (MeOH then H2O) storage->conditioning loading 6. Load Sample conditioning->loading washing 7. Wash (5% MeOH) loading->washing elution 8. Elute (MeOH) washing->elution drying 9. Dry Eluent (Nitrogen) elution->drying reconstitution 10. Reconstitute (50% MeOH) drying->reconstitution lcms 11. LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for minimizing this compound degradation during sample preparation and analysis.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products (Loss of Signal) This compound->Degradation_Products Oxidation Oxidation (Air, Light, Heat) Oxidation->this compound Enzymatic Enzymatic Activity (LOX, COX) Enzymatic->this compound pH Extreme pH pH->this compound

Caption: Major factors contributing to the degradation of this compound.

References

Navigating Matrix Effects in 9-OxoOTrE Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 9-Oxo-octadecatrienoic acid (9-OxoOTrE). Particular focus is given to mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses specific problems that may arise during the quantification of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Signal Intensity or Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids) compete with this compound for ionization, reducing its signal.[1][2] Suboptimal Extraction Recovery: Inefficient extraction of this compound from the sample matrix. Analyte Degradation: this compound is an oxylipin and can be unstable.[3][4]1. Optimize Sample Preparation:     a. Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., Oasis HLB) to remove interfering substances.[3]     b. Liquid-Liquid Extraction (LLE): Employ LLE to partition this compound away from matrix components.     c. Protein Precipitation (PPT): For plasma or serum, use cold acetonitrile for protein removal.[3] 2. Enhance Chromatographic Separation: Modify the LC gradient to separate this compound from the regions where matrix effects are most prominent.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction. 4. Derivatization: Chemical derivatization can improve ionization efficiency and chromatographic behavior.[5]
High Background Noise or Ghost Peaks System Contamination: Contaminants from solvents, vials, or previous injections can interfere with the analysis.[6][7] Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the LC system and elutes in subsequent blank or low-concentration samples.[1]1. System Cleaning:     a. Use high-purity solvents and reagents.[6]     b. Implement a rigorous wash protocol for the autosampler needle and injection port between samples, using a strong organic solvent.[1]     c. Flush the LC column with a strong solvent gradient. 2. Blank Injections: Run solvent blanks to identify the source of contamination.[6] If a peak corresponding to this compound appears, carryover is likely. 3. Guard Column: Use a guard column to protect the analytical column from strongly retained contaminants.
Poor Peak Shape (Tailing, Splitting, or Broadening) Column Overload: Injecting too high a concentration of the analyte. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[8] Inappropriate Injection Solvent: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.[8] Secondary Interactions: Analyte interacting with active sites on the column.[8]1. Dilute Sample: Reduce the concentration of the injected sample. 2. Column Maintenance:     a. Back-flush the column according to the manufacturer's instructions.     b. Replace the column frit if it is clogged.[8] 3. Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 4. Mobile Phase Modifier: Add a small amount of a competing agent (e.g., a weak acid like formic acid) to the mobile phase to reduce secondary interactions.[5]
Retention Time Shifts Column Degradation: Loss of stationary phase over time.[7] Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of a volatile component.[7] Temperature Fluctuations: Inconsistent column temperature.[7]1. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Fresh Mobile Phase: Prepare fresh mobile phases daily.[8] 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. System Suitability Tests: Regularly inject a standard solution to monitor retention time stability.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to minimize matrix effects when quantifying this compound in plasma?

A1: A multi-pronged approach is most effective. Start with a robust sample preparation method, such as Solid-Phase Extraction (SPE) with a polymeric sorbent like Oasis HLB, to remove the bulk of interfering lipids and proteins.[3] Following extraction, optimize your chromatographic method to ensure this compound elutes in a clean region of the chromatogram. The gold standard for correcting for remaining matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) specific to this compound. This internal standard will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any signal suppression or enhancement.

Q2: My this compound signal is inconsistent across my batch of samples. What could be the cause?

A2: Inconsistent signal intensity across a batch, especially when analyzing complex biological matrices, often points to variable matrix effects.[2] This means the composition of the matrix is slightly different from sample to sample, causing varying degrees of ion suppression or enhancement. Another potential cause is inconsistent sample preparation, leading to variable recovery of the analyte. To address this, ensure your sample homogenization and extraction procedures are highly consistent. The use of a SIL-IS is crucial here, as it will help normalize for both variable recovery and differential matrix effects between samples.

Q3: I am observing a peak for this compound in my blank injections. How can I resolve this carryover issue?

A3: Carryover of this compound can be a challenge due to its lipophilic nature. To resolve this, you need to implement a more aggressive wash routine for your autosampler.[1] Use a wash solvent that is a strong organic solvent, such as acetonitrile or isopropanol, and consider a multi-step wash with different solvents. You can also try increasing the volume of the wash solvent and the duration of the wash step. If the problem persists, it may be necessary to investigate potential sources of contamination in your LC system, such as fittings, tubing, or the injection valve itself.[6]

Q4: Can I use a structurally similar compound as an internal standard if I don't have a SIL-IS for this compound?

A4: While a SIL-IS is ideal, a structurally similar compound (an analogue internal standard) can be used if a SIL-IS is unavailable. However, it is critical to validate its performance carefully. The analogue should have similar extraction recovery, chromatographic retention, and ionization efficiency to this compound. Be aware that even small structural differences can lead to different responses to matrix effects, which may result in less accurate quantification compared to using a SIL-IS.

Q5: What are the key considerations for sample collection and handling to ensure the stability of this compound?

A5: As an oxylipin, this compound can be susceptible to auto-oxidation and enzymatic degradation.[3][4] To ensure its stability:

  • Add Antioxidants: Immediately after sample collection (e.g., blood draw), add an antioxidant cocktail, such as butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA), to prevent oxidation.[9]

  • Work on Ice: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize enzymatic activity.[3]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

  • Store Properly: Store samples at -80°C for long-term stability.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol provides a general framework for the extraction and analysis of this compound. Optimization may be required depending on the specific matrix and instrumentation.

1. Sample Preparation and Extraction:

  • Thaw frozen samples on ice.
  • To 100 µL of sample (e.g., plasma), add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT/EDTA in methanol/water).
  • Add 10 µL of the internal standard solution (e.g., this compound-d4).
  • For Protein Precipitation (PPT): Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • For Solid-Phase Extraction (SPE) Clean-up (Recommended):
  • Condition an SPE cartridge (e.g., Agilent Bond Elut C18) with 1 mL of methanol followed by 1 mL of water.[5]
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with 1 mL of water/methanol (90:10, v/v).
  • Elute this compound with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 20% B to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (Note: These should be optimized empirically on your instrument).

3. Calibration and Quantification:

  • Prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of this compound.
  • Process the calibration standards using the same procedure as the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 9_OxoOTrE This compound PPAR PPARγ 9_OxoOTrE->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Gene Expression (e.g., Adiponectin) PPRE->Target_Genes Metabolic_Effects Metabolic Effects (e.g., Adipogenesis, Improved Glucose Metabolism) Target_Genes->Metabolic_Effects

Caption: this compound acts as a PPARγ agonist, influencing gene expression and metabolic processes.[10]

Experimental Workflow

G Sample 1. Biological Sample (e.g., Plasma) Spike 2. Add Antioxidants & SIL-IS Sample->Spike Extract 3. Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate 6. Evaporation SPE->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: A typical sample preparation and analysis workflow for this compound quantification.

References

Technical Support Center: Synthesis of Stable 9-OxoOTrE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable 9-OxoOTrE (9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing stable this compound isomers?

A1: The main challenges include:

  • Isomer Control: Maintaining the desired E,Z,Z configuration of the double bonds is difficult due to the lability of the molecule.[1]

  • Product Stability: this compound is sensitive to heat, light, and pH, which can lead to degradation and isomerization.[1][2]

  • Purification: Separating the desired this compound isomer from other isomers and byproducts is challenging due to their similar physicochemical properties.[3][4]

  • Low Yields: Side reactions during the oxidation of the precursor can lead to lower than expected yields.

Q2: What is the most common synthetic route for this compound?

A2: A widely used method is the chemoenzymatic synthesis starting from α-linolenic acid. This involves the regioselective oxygenation using a lipoxygenase enzyme to form the hydroperoxide precursor (9-HPOTE), followed by reduction to the corresponding alcohol and subsequent mild oxidation to the ketone.[1]

Q3: Why is the choice of oxidizing agent so critical?

A3: Harsh oxidizing agents can cause isomerization of the conjugated double bond system and other side reactions, leading to a mixture of isomers and a lower yield of the desired product.[1] Mild reagents, such as Bobbitt's reagent (4-acetamido-TEMPO), are recommended to preserve the stereochemistry of the double bonds.[1]

Q4: How stable are this compound isomers once synthesized?

A4: While commercial suppliers state a stability of at least two years when stored correctly (in an appropriate solvent at -20°C), the isomers are inherently labile.[5] Exposure to elevated temperatures, UV light, and strong acidic or basic conditions should be avoided to prevent degradation and isomerization.

Q5: What are the known biological activities of this compound?

A5: this compound and its isomers are known to be potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[6][7][8][9] This activity makes them interesting candidates for research in metabolic diseases. In plants, oxylipins derived from the 9-lipoxygenase pathway are involved in defense signaling and developmental processes.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete oxidation of the precursor alcohol.- Ensure the use of a fresh and active oxidizing agent.- Optimize the reaction time and temperature for the oxidation step.- Use a slight excess of the oxidizing agent.
Degradation of the product during workup or purification.- Perform all steps at low temperatures and protect from light.- Use degassed solvents to minimize oxidation.- Avoid prolonged exposure to silica gel during chromatography.
Presence of multiple isomers in the final product Isomerization during the oxidation step.- Use a mild and selective oxidizing agent like Bobbitt's reagent.[1]- Maintain a low reaction temperature throughout the synthesis.
Isomerization during purification.- Use flash column chromatography with a non-polar solvent system and minimize the time the compound spends on the column.- Consider alternative purification methods like high-performance counter-current chromatography (HPCCC) for better separation of isomers.[13]
Product degradation during storage Improper storage conditions.- Store the purified this compound in a suitable solvent (e.g., ethanol) at -20°C or lower.[5]- Aliquot the sample to avoid repeated freeze-thaw cycles.- Store under an inert atmosphere (e.g., argon or nitrogen).
Presence of impurities that catalyze degradation.- Ensure high purity of the final product by thorough purification.- Use high-purity solvents for storage.

Experimental Protocols

Key Experiment: Chemoenzymatic Synthesis of (10E,12Z,15Z)-9-Oxo-octadecatrienoic acid (this compound)

This protocol is adapted from the efficient synthesis method described by Koch, Hoskovec, and Boland (2002).[1]

Step 1: Formation of 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9S-HpOTrE)

  • Prepare a solution of α-linolenic acid in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add soybean lipoxygenase-1 to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C) with gentle stirring and aeration (bubbling with oxygen).

  • Monitor the reaction progress by UV spectroscopy (observing the increase in absorbance at 234 nm, characteristic of the conjugated diene hydroperoxide).

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., HCl).

  • Extract the 9S-HpOTrE with an organic solvent (e.g., diethyl ether).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.

Step 2: Reduction of 9S-HpOTrE to 9S-HOTrE

  • Dissolve the crude 9S-HpOTrE in a suitable solvent (e.g., methanol).

  • Cool the solution to 0°C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture at 0°C until the reduction is complete (monitor by TLC).

  • Quench the reaction by adding a weak acid (e.g., acetic acid).

  • Extract the 9S-HOTrE with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 9S-HOTrE by flash column chromatography on silica gel.

Step 3: Oxidation of 9S-HOTrE to this compound

  • Dissolve the purified 9S-HOTrE in a dry, inert solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent, such as Bobbitt's reagent (4-acetamido-TEMPO) and a co-oxidant like N-chlorosuccinimide (NCS).

  • Stir the reaction at a low temperature (e.g., 0°C to room temperature) and protect from light.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and wash the organic phase with aqueous sodium thiosulfate and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography on silica gel using a non-polar eluent system.

Data Presentation

Table 1: Stability of this compound Isomers under Various Conditions

Condition Observed Effect Recommendation
Temperature Labile at elevated temperatures, leading to isomerization and degradation.[1][2]Store at -20°C or below. Perform reactions at low temperatures.
Light Sensitive to UV light, which can induce isomerization of the double bonds.[2]Protect from light during synthesis, purification, and storage by using amber vials or wrapping containers in foil.
pH Susceptible to degradation and isomerization under strong acidic or basic conditions.Maintain a neutral pH during workup and storage. Avoid strong acids and bases.
Oxygen Prone to oxidation, especially in the presence of radical initiators.Use degassed solvents and store under an inert atmosphere (argon or nitrogen).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis A α-Linolenic Acid B Enzymatic Oxygenation (Soybean Lipoxygenase-1) A->B C 9S-HpOTrE B->C D Reduction (NaBH4) C->D E 9S-HOTrE D->E F Mild Oxidation (Bobbitt's Reagent) E->F G Crude this compound F->G H Flash Column Chromatography G->H I Pure this compound Isomer H->I J Characterization (NMR, MS, UV-Vis) I->J K Stable Storage (-20°C, Inert Atmosphere) I->K

Caption: Experimental workflow for the chemoenzymatic synthesis of this compound.

signaling_pathway cluster_activation PPARα Activation cluster_response Cellular Response Ligand This compound Isomers PPAR PPARα Ligand->PPAR Binds to Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Gene Activates Response Increased Fatty Acid Oxidation & Decreased Triglyceride Levels Gene->Response Leads to

Caption: Signaling pathway of this compound via PPARα activation.

References

Technical Support Center: 9-OxoOTrE Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-oxidation of 9-OxoOTrE during experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound) is an oxidized lipid molecule, an oxylipin, derived from the oxidation of polyunsaturated fatty acids.[1] Its structure, containing multiple double bonds and a ketone group, makes it susceptible to auto-oxidation, a process driven by reaction with atmospheric oxygen. This can lead to the formation of various degradation products, compromising the integrity of experimental results.

Q2: How can I visually identify if my this compound sample has degraded?

Visual identification of degradation can be challenging. However, signs of significant degradation of unsaturated lipids can include a change from a clear, colorless or pale-yellow solution to a darker yellow or brownish hue. For powdered forms, clumping or a gummy consistency can indicate moisture absorption and potential degradation.[2] Definitive identification of degradation requires analytical methods.

Q3: What are the immediate steps I should take if I suspect my this compound has been compromised?

If you suspect auto-oxidation, it is recommended to discard the sample and obtain a fresh, properly stored aliquot. Using a compromised sample will lead to unreliable and uninterpretable data. If discarding is not an option, the sample should be immediately analyzed by LC-MS/MS or GC-MS to identify and quantify the parent compound and its oxidation byproducts.

Q4: Can I rescue a partially oxidized sample of this compound?

It is not recommended to "rescue" an oxidized sample. The presence of oxidation products can interfere with biological assays and analytical measurements. It is always best practice to start experiments with a pure, unoxidized sample.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling, storage, and analysis of this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Auto-oxidation of this compound leading to variable concentrations of the active compound and the presence of interfering byproducts.Implement stringent storage and handling protocols. Prepare fresh working solutions for each experiment. Use antioxidants in your experimental buffers.
Loss of compound during storage Improper storage conditions (exposure to oxygen, light, or elevated temperatures).Store this compound under an inert atmosphere (argon or nitrogen) at -20°C or lower.[3] Aliquot the stock solution to minimize freeze-thaw cycles and exposure to air.
Artifactual oxidation during sample preparation Exposure of the sample to air and metal ions during extraction and processing steps.Add antioxidants such as Butylated Hydroxytoluene (BHT) and a metal chelator like Diethylenetriaminepentaacetic acid (DTPA) to your extraction solvents.[4] Work quickly and keep samples on ice.
Poor chromatographic peak shape or resolution Contamination of the LC-MS system or improper mobile phase composition.Use high-purity, LC-MS grade solvents and additives.[5] Regularly flush the system and use a guard column. Optimize the mobile phase pH and organic solvent gradient.
High background noise in MS analysis Contamination from plasticware, solvents, or the sample matrix.Use glass or polypropylene labware; avoid polystyrene.[5] Ensure all solvents are of the highest purity. Employ a robust sample clean-up method like solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Storage and Handling of this compound

Proper storage and handling are the first line of defense against auto-oxidation.

  • Storage of Stock Solutions:

    • Store this compound, typically supplied in an organic solvent like ethanol, at -20°C or -80°C.[3]

    • The vial should have a Teflon-lined cap.

    • Overlay the solution with a gentle stream of inert gas (argon or nitrogen) before sealing the vial.

  • Aliquoting:

    • To minimize repeated freeze-thaw cycles and exposure to air, aliquot the stock solution into smaller, single-use glass vials.

    • Perform this procedure in a glove box under an inert atmosphere if possible. If not, work quickly and flush the headspace of each aliquot with inert gas before sealing.

  • Preparation of Working Solutions:

    • Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.

    • Use degassed, high-purity solvents for dilution.

    • Consider adding an antioxidant like BHT (final concentration 0.005-0.1%) to the working solution, ensuring it does not interfere with downstream applications.[4][6]

Protocol 2: Sample Preparation for Analysis using Solid-Phase Extraction (SPE)

This protocol is for the extraction and purification of this compound from biological matrices to minimize auto-oxidation.

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, cell culture media) on ice.

    • Add an antioxidant cocktail containing BHT (to a final concentration of 0.01%) and DTPA (to a final concentration of 0.1 mM) to the sample.

  • Solid-Phase Extraction (using a C18 cartridge):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar impurities.[7]

    • Elute the this compound and other lipids with 1.2 mL of methanol.[7]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol) for LC-MS analysis.[7]

Protocol 3: Analysis of this compound and its Oxidation Products by LC-MS/MS

This protocol outlines a general method for the sensitive detection and quantification of this compound.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from its potential oxidation products (which are typically more polar).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Determine the specific precursor and product ions for this compound and its suspected oxidation products (e.g., hydroxylated or epoxidized forms) by infusing pure standards.

  • Data Analysis:

    • Use an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

    • Monitor for the appearance of known oxidation products to assess the extent of auto-oxidation.

Visualizations

Auto_Oxidation_Pathway This compound This compound Peroxyl_Radical Peroxyl_Radical This compound->Peroxyl_Radical + O2 Oxygen_Radicals Oxygen_Radicals Oxygen_Radicals->this compound Hydroperoxide Hydroperoxide Peroxyl_Radical->Hydroperoxide + H• Degradation_Products Degradation_Products Hydroperoxide->Degradation_Products (e.g., hydroxylated, epoxidized)

Caption: Simplified pathway of this compound auto-oxidation.

Experimental_Workflow cluster_Storage Storage & Handling cluster_Preparation Sample Preparation cluster_Analysis Analysis Stock_Solution Stock_Solution Aliquoting Aliquoting Stock_Solution->Aliquoting Inert Gas Working_Solution Working_Solution Aliquoting->Working_Solution Freshly Prepared Biological_Sample Biological_Sample Working_Solution->Biological_Sample Add_Antioxidants Add_Antioxidants Biological_Sample->Add_Antioxidants BHT, DTPA SPE SPE Add_Antioxidants->SPE LC_MS_MS LC_MS_MS SPE->LC_MS_MS Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis

Caption: Recommended workflow to minimize this compound auto-oxidation.

Troubleshooting_Logic Inconsistent_Results Inconsistent_Results Check_Storage Check_Storage Inconsistent_Results->Check_Storage Check_Handling Check_Handling Inconsistent_Results->Check_Handling Check_Analysis Check_Analysis Inconsistent_Results->Check_Analysis Implement_Inert_Gas Implement_Inert_Gas Check_Storage->Implement_Inert_Gas Use_Fresh_Aliquots Use_Fresh_Aliquots Check_Storage->Use_Fresh_Aliquots Add_Antioxidants Add_Antioxidants Check_Handling->Add_Antioxidants Optimize_LCMS Optimize_LCMS Check_Analysis->Optimize_LCMS

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Enhancing 9-OxoOTrE Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of 9-Oxo-octadecatrienoic acid (9-OxoOTrE) detection in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low or no signal for this compound in our LC-MS/MS analysis. What are the potential causes and solutions?

A1: Low or no signal for this compound can stem from several factors throughout the experimental workflow, from sample handling to data acquisition. Here's a systematic troubleshooting approach:

  • Sample Stability and Handling: this compound, like other oxylipins, is an unstable compound.[1] Degradation during sample collection and storage is a common issue.

    • Recommendation: Process samples as quickly as possible. Snap-freeze tissue samples in liquid nitrogen immediately after collection and store biological fluids on ice before processing.[1]

  • Inefficient Extraction: In biological matrices like plasma, this compound can be bound to proteins, which hinders its extraction.[1]

    • Recommendation: To improve recovery, consider protein precipitation using organic solvents (e.g., methanol, acetonitrile) or pH adjustment of the sample to an extreme (pH < 3 or pH > 9) to disrupt analyte-protein binding.[1]

  • Suboptimal LC-MS/MS Parameters: The sensitivity of your analysis is critically dependent on the optimization of both liquid chromatography and mass spectrometry conditions.

    • Recommendation:

      • Ionization Mode: Utilize negative electrospray ionization (ESI) mode, as the carboxylic acid group in this compound readily forms [M-H]⁻ precursor ions.[2]

      • MS/MS Parameter Tuning: Optimize key parameters such as fragmentor voltage, capillary voltage, nozzle voltage, and skimmer voltage by injecting a standard solution of this compound.[2]

  • Poor Ionization Efficiency: Aldehyd-containing lipids like this compound can exhibit poor ionization yields in their native form.[3]

    • Recommendation: Chemical derivatization can significantly enhance sensitivity. Using a reagent that targets the aldehyde group can stabilize the molecule and improve its ionization efficiency.[3]

Q2: How can we improve the recovery of this compound from plasma samples?

A2: Achieving high recovery of this compound from complex matrices like plasma is crucial for sensitive detection.

  • Protein Binding: A significant portion of oxylipins in plasma is bound to proteins such as albumin or incorporated into lipoproteins.[1] This binding can lead to poor extraction efficiency.

    • Protocol: Before solid-phase extraction (SPE), disrupt these interactions. This can be achieved by:

      • Protein Precipitation: Add a cold organic solvent like methanol or acetonitrile to the plasma sample.

      • pH Adjustment: Modify the sample's pH to < 3 or > 9.[1]

  • Internal Standards: The release of oxylipins from lipoproteins or albumin during the elution step of SPE can lead to an overestimation of their concentration.[1]

    • Recommendation: It is essential to use an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) added at the beginning of the sample preparation process to normalize for extraction losses and matrix effects.[1]

Q3: What is derivatization and how can it improve this compound detection?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For aldehydes like this compound, this is a critical step for improving detection sensitivity in mass spectrometry.[3]

  • Benefits of Derivatization:

    • Stabilization: The reactive aldehyde group is stabilized, preventing degradation.[3]

    • Enhanced Ionization: The derivatizing agent adds a chemical moiety that ionizes more efficiently than the native molecule, leading to a stronger signal in the mass spectrometer.[3]

  • Example Workflow: A common strategy involves reacting the sample with a derivatizing agent that targets the carbonyl group of the aldehyde.

    Derivatization_Workflow Sample Sample containing this compound Derivatization Add Derivatization Reagent (e.g., BBHA) Sample->Derivatization Incubation Incubate under optimized conditions Derivatization->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis

    Caption: General workflow for the derivatization of this compound prior to LC-MS/MS analysis.

Q4: Can you provide a starting point for optimized LC-MS/MS parameters for similar compounds?

A4: While parameters should be optimized for your specific instrument and application, the following table provides optimized conditions from a study on related linoleic acid oxides, which can serve as an excellent starting point.[4]

Quantitative Data Summary

Table 1: Optimized LC-MS/MS Parameters for Linoleic Acid Oxides [4]

ParameterSetting
Mass Spectrometry
Ionization ModeESI Negative
Ion Source Temperature120 °C
Capillary Voltage30 V
Cone Voltage30 V
Cone Gas (Nitrogen) Flow50 L/h
Desolvation Gas (Nitrogen)40 L/h at 350 °C
Collision Gas (Argon) Flow0.2 mL/min
Liquid Chromatography
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Column Temperature50 °C
Injection Volume2 µL
Flow Rate0.35 mL/min

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for Oxylipin Analysis

This protocol provides a general guideline for the extraction of this compound and other oxylipins from plasma samples.

  • Internal Standard Spiking: To a 100 µL plasma sample, add the internal standard(s).

  • Protein Precipitation: Add 300 µL of cold methanol. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase material).

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the oxylipins with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

    Sample_Prep_Workflow cluster_prep Plasma Sample Preparation Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (e.g., cold Methanol) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction Collect_Supernatant->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

    Caption: Workflow for the extraction of this compound from plasma samples.

Signaling Pathway Context

Understanding the biochemical context of this compound is important. It is a product of lipid peroxidation, a process that can be initiated by various cellular stresses.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (e.g., α-linolenic acid) Lipid_Peroxide Lipid Hydroperoxides PUFA->Lipid_Peroxide Oxidation ROS Reactive Oxygen Species (ROS) or Lipoxygenases (LOX) OxoOTrE This compound Lipid_Peroxide->OxoOTrE Decomposition Downstream Downstream Signaling Events (e.g., protein modification, signaling pathway activation) OxoOTrE->Downstream

Caption: Simplified pathway showing the formation of this compound from polyunsaturated fatty acids.

References

Technical Support Center: 9-OxoOTrE Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 9-oxo-octadecatrienoic acid (9-OxoOTrE) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in plasma?

A1: The most suitable method for the selective and sensitive quantification of this compound in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique, particularly with a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, offers high sensitivity and specificity for analyzing targeted compounds like oxylipins in complex biological matrices.[1]

Q2: Why is an internal standard crucial for this compound analysis?

A2: An internal standard (IS), preferably a stable isotope-labeled version of this compound (e.g., this compound-d4), is essential to ensure the accuracy and precision of the quantitative analysis.[2][3] The IS is added at a known concentration to the plasma sample before any sample preparation steps. It helps to correct for variability that can occur during sample extraction, derivatization, and LC-MS/MS analysis, as well as for matrix effects that can suppress or enhance the analyte signal.

Q3: How should plasma samples be collected and stored to ensure the stability of this compound?

A3: To maintain the integrity of this compound in plasma samples, it is critical to prevent its degradation. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated from blood cells by centrifugation at 4°C as soon as possible.[4] For long-term storage, plasma samples should be kept at -80°C.[4] It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the samples at the time of collection to prevent auto-oxidation of polyunsaturated fatty acids.[4]

Q4: What are the key parameters to consider during method validation for this compound analysis?

A4: A comprehensive method validation should be performed to ensure the reliability of the analytical data. Key parameters to evaluate include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the plasma matrix.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of this compound.

  • Stability: The stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[8][9]
Inappropriate mobile phase composition.Optimize the mobile phase composition, including the organic solvent ratio and additives like formic acid.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column aging.Monitor column performance and replace it when retention times start to shift significantly.
Low Signal Intensity or No Peak Inefficient extraction of this compound.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH and solvent polarity.
Degradation of this compound.Ensure proper sample handling and storage conditions. Use antioxidants like BHT.[4]
Ion suppression due to matrix effects.Improve sample clean-up to remove interfering substances. Consider using a different ionization source or modifying the mobile phase.
Instrument sensitivity issues.Clean the ion source and check the mass spectrometer tuning.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system. Check for leaks.[5]
Carryover from previous injections.Implement a robust needle wash protocol with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover.[10]
Dirty ion source.Clean the ion source according to the manufacturer's instructions.[8]
Carryover of this compound Inadequate washing of the autosampler needle and injection port.Optimize the wash solvent and the number of wash cycles between injections. A strong organic solvent is often effective.[10]
Adsorption of the analyte to surfaces in the LC system.Use biocompatible PEEK tubing and fittings.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol describes the extraction of this compound from human plasma using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., this compound-d4 in methanol)

  • Butylated hydroxytoluene (BHT)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode SPE cartridges (e.g., Oasis MAX)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma, add 10 µL of the internal standard solution and 5 µL of BHT solution (to prevent oxidation). Vortex briefly.

  • Add 600 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

  • Condition the SPE cartridge:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of 0.1% formic acid in water.

  • Load the entire pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Wash the cartridge:

    • Wash with 1 mL of 5% methanol in water to remove polar impurities.

    • Wash with 1 mL of hexane to remove non-polar impurities.

  • Dry the cartridge under a high vacuum for 5 minutes.

  • Elute this compound:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical LC-MS/MS parameters for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Example):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • This compound-d4 (IS): Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized for the instrument being used by infusing a standard solution of this compound and its internal standard.)

Data Presentation

Table 1: Example Linearity Data for this compound in Plasma
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.50.012105.3
10.025102.1
50.12898.7
100.25599.5
501.265101.2
1002.530100.8
50012.6899.3
Linear Range: 0.5 - 500 ng/mL
Correlation Coefficient (r²): > 0.995
Table 2: Example Precision and Accuracy Data for this compound in Plasma
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.50.488.510.296.0
Low1.51.546.27.8102.7
Medium7573.84.55.998.4
High400405.23.85.1101.3
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

experimental_workflow plasma_sample Plasma Sample Collection (EDTA tubes, on ice) add_is Addition of Internal Standard (e.g., this compound-d4) & BHT plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with cold acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe evaporation Evaporation to Dryness (under Nitrogen) spe->evaporation reconstitution Reconstitution (in initial mobile phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing troubleshooting_logic start Analytical Issue Encountered peak_issue Poor Peak Shape? start->peak_issue rt_issue Inconsistent Retention Time? start->rt_issue intensity_issue Low Signal Intensity? start->intensity_issue check_column Check Column (Flush or Replace) peak_issue->check_column Yes optimize_mp Optimize Mobile Phase peak_issue->optimize_mp Yes check_temp Check Column Temperature rt_issue->check_temp Yes fresh_mp Prepare Fresh Mobile Phase rt_issue->fresh_mp Yes optimize_extraction Optimize Sample Prep intensity_issue->optimize_extraction Yes check_stability Verify Sample Stability intensity_issue->check_stability Yes clean_source Clean Ion Source intensity_issue->clean_source Yes signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 omega3 α-Linolenic Acid (ω-3 PUFA) pla2->omega3 lox Lipoxygenase (LOX) omega3->lox hydroperoxide Hydroperoxyoctadecatrienoic Acid (HpOTE) lox->hydroperoxide dehydratase Dehydratase hydroperoxide->dehydratase oxoOTrE This compound dehydratase->oxoOTrE receptor Receptor Binding (e.g., PPARγ) oxoOTrE->receptor gene_expression Modulation of Gene Expression (e.g., Anti-inflammatory) receptor->gene_expression

References

Technical Support Center: 9-OxoOTrE Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is an oxidized lipid mediator, also known as an oxylipin, derived from the polyunsaturated fatty acid α-linolenic acid. It plays a role in various biological processes, including plant defense signaling and potentially in mammalian lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor α (PPARα).[1] Given its signaling capabilities, consistent and reproducible experimental results are crucial for understanding its function.

Q2: What are the main sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors, primarily related to its chemical instability and low endogenous concentrations. Key sources of variability include:

  • Sample Collection and Handling: Inappropriate collection and handling can lead to enzymatic and chemical degradation of this compound.

  • Storage Conditions: this compound is sensitive to temperature, light, and oxygen. Improper storage can result in degradation and the formation of artifacts.

  • Extraction Efficiency: The choice of extraction method can significantly impact the recovery of this compound from biological matrices.

  • Analytical Instrumentation: Variability can be introduced during analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), due to matrix effects, instrument contamination, and calibration issues.

Q3: How should I store my this compound standards and samples?

To ensure the stability of this compound, it is recommended to store both standards and biological samples at -80°C.[2] Samples should be stored in amber vials to protect from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Step
Degradation during sample handling Process samples quickly on ice. Add antioxidants like butylated hydroxytoluene (BHT) to the homogenization buffer.
Inefficient Extraction Optimize your extraction protocol. Consider a liquid-liquid extraction method known to be effective for oxylipins, such as the Folch, Bligh and Dyer, or Matyash methods. Ensure the correct solvent-to-sample ratio.
Instrument Sensitivity Check the sensitivity and calibration of your LC-MS/MS system. Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
Improper Storage Verify that samples and standards have been consistently stored at -80°C and protected from light and oxygen.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol for all samples. Use an internal standard to account for variability in extraction efficiency and instrument response.
Carryover in LC-MS System Run blank injections between samples to check for carryover. If carryover is detected, implement a more rigorous needle and column wash protocol.
Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to variability. Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for these effects.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Issue 3: Presence of Interfering Peaks in Chromatogram
Potential Cause Troubleshooting Step
Contamination from Solvents or Labware Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use to avoid contamination.
Co-eluting Isomers or other Lipids Optimize the chromatographic separation to resolve this compound from interfering compounds. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
Sample Matrix Complexity Employ a sample cleanup step, such as solid-phase extraction (SPE), after the initial liquid-liquid extraction to remove interfering substances.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a modification of the Folch method, which is widely used for lipid extraction.

Materials:

  • Plasma sample

  • Internal Standard (e.g., d4-9-OxoOTrE)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Centrifuge capable of 2000 x g

  • Glass centrifuge tubes

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add a known amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution.

  • Vortex for another 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Data Presentation: Comparison of Lipid Extraction Methods for Oxylipins

The choice of extraction method can significantly influence the recovery of oxylipins. The following table summarizes the general characteristics of three common methods. The optimal method may vary depending on the specific biological matrix.

Extraction Method Principle Advantages Disadvantages
Folch Liquid-liquid extraction using a chloroform:methanol (2:1) mixture.High recovery for a broad range of lipids, including oxylipins. Well-established and widely used.Uses chloroform, which is a hazardous solvent. The lower organic phase can be more difficult to collect.
Bligh and Dyer A modified liquid-liquid extraction using a lower proportion of chloroform and methanol.Faster than the Folch method. Good recovery for many lipid classes.Also uses chloroform. May have lower recovery for certain polar lipids compared to the Folch method.
Matyash Uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.Safer solvent profile. The upper organic phase is easier to collect, reducing the risk of contamination from the aqueous phase.May have slightly lower extraction efficiency for some very polar lipids compared to chloroform-based methods.[3][4]

Signaling Pathways and Experimental Workflows

9-LOX Signaling Pathway in Plant Defense

This compound is a product of the 9-lipoxygenase (9-LOX) pathway in plants, which is involved in defense responses against pathogens and in developmental processes.

plant_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha-Linolenic_Acid Alpha-Linolenic_Acid 9-LOX 9-LOX Alpha-Linolenic_Acid->9-LOX O2 9-HPOT 9-HPOT 9-LOX->9-HPOT AOS_or_HPL Allene Oxide Synthase or Hydroperoxide Lyase 9-HPOT->AOS_or_HPL This compound This compound AOS_or_HPL->this compound Downstream_Signaling Downstream_Signaling This compound->Downstream_Signaling Gene_Expression Gene_Expression Downstream_Signaling->Gene_Expression Defense_Response Defense_Response Gene_Expression->Defense_Response

Caption: 9-LOX pathway leading to this compound synthesis and plant defense.

Proposed this compound Signaling in Mammalian Cells via PPARα

In mammalian cells, this compound has been shown to be an agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1]

mammalian_signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus 9-OxoOTrE_ext This compound 9-OxoOTrE_int This compound 9-OxoOTrE_ext->9-OxoOTrE_int Uptake PPARa_RXR PPARα-RXR Heterodimer 9-OxoOTrE_int->PPARa_RXR PPARa_RXR_bound PPARα-RXR-9-OxoOTrE Complex PPARa_RXR->PPARa_RXR_bound Binding PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_bound->PPRE Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Lipid_Metabolism_Regulation Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism_Regulation

Caption: this compound activation of the PPARα signaling pathway.

Experimental Workflow for this compound Quantification

A typical workflow for the quantification of this compound from biological samples is outlined below.

experimental_workflow Sample_Collection 1. Sample Collection (on ice, with antioxidant) Storage 2. Storage (-80°C, protected from light) Sample_Collection->Storage Extraction 3. Lipid Extraction (e.g., Folch method with internal standard) Storage->Extraction Drying_Reconstitution 4. Drying and Reconstitution Extraction->Drying_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for this compound quantification.

References

selecting appropriate internal standards for 9-OxoOTrE analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a key oxylipin involved in various biological processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is an oxidized derivative of a polyunsaturated fatty acid, classified as an oxylipin and a keto-fatty acid.[1] Oxylipins are potent signaling molecules involved in a wide range of physiological and pathological processes, including inflammation. Accurate quantification of this compound is crucial for understanding its role in these processes and for the development of potential therapeutic interventions.

Q2: What are the main challenges in analyzing this compound?

A2: The analysis of this compound, like many oxylipins, presents several challenges. These include its low abundance in biological samples, the presence of structurally similar isomers that can interfere with analysis, and its potential for artificial formation during sample collection and preparation.[1] Therefore, robust analytical methods are essential for accurate and reliable quantification.

Q3: Why is an internal standard essential for this compound analysis?

A3: An internal standard is crucial for accurate quantification in mass spectrometry-based methods. It is a compound with similar physicochemical properties to the analyte, which is added to the sample at a known concentration at the beginning of the sample preparation process. The internal standard helps to correct for variability and loss of the analyte during extraction, sample handling, and instrument analysis, thereby improving the accuracy and precision of the measurement.

Q4: What is the ideal internal standard for this compound analysis?

A4: The ideal internal standard for this compound analysis is a stable isotope-labeled version of the molecule, such as a deuterated or carbon-13 labeled this compound. These standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample preparation and analysis, which allows for the most accurate correction.

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

  • Possible Cause: Inefficient extraction from the biological matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent system used for liquid-liquid extraction or the elution solvent for solid-phase extraction (SPE) is appropriate for keto-fatty acids. A common choice is a mixture of a polar and a non-polar solvent.

    • Evaluate SPE Cartridge: Different SPE sorbents (e.g., C18, mixed-mode) have varying affinities for oxylipins. Test different types of cartridges to find the one with the best recovery for this compound.[1][2]

    • Check pH: The pH of the sample and solvents can significantly impact the extraction efficiency of acidic compounds like this compound. Ensure the pH is optimized for your extraction method.

Issue 2: High variability in quantification results between replicate samples.

  • Possible Cause: Inconsistent sample handling, analyte degradation, or instrument instability.

  • Troubleshooting Steps:

    • Consistent Internal Standard Addition: Ensure the internal standard is added accurately and consistently to every sample at the very beginning of the sample preparation process.

    • Prevent Auto-oxidation: Oxylipins can be prone to oxidation. Work with samples on ice, minimize their exposure to air and light, and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.

    • Instrument Performance Check: Regularly check the performance of your LC-MS/MS system, including calibration, to ensure it is operating within specifications.

Issue 3: Inability to find a commercially available stable isotope-labeled this compound.

  • Possible Cause: this compound is a relatively specialized analyte, and a dedicated internal standard may not be readily available.

  • Troubleshooting Steps:

    • Use a Structurally Similar Internal Standard: Select a commercially available deuterated or 13C-labeled oxylipin that is structurally very similar to this compound. A good candidate is 9-OxoODE-d3, which shares the same carbon chain length and keto group position.[3]

    • Validate the Chosen Standard: When using a non-identical internal standard, it is crucial to validate its performance. This includes verifying that it co-elutes closely with this compound and that its ionization efficiency is comparable to minimize quantification bias.

    • Consider Custom Synthesis: For long-term projects requiring high accuracy, custom synthesis of a deuterated this compound may be a viable option.[4][5][6][7]

Selecting an Appropriate Internal Standard

Given the current lack of a commercially available, dedicated stable isotope-labeled internal standard for this compound, a pragmatic approach is to select a structurally similar compound. The following table summarizes potential candidates.

Internal Standard CandidateMolecular FormulaMolecular Weight ( g/mol )Structural Similarity to this compoundCommercial Availability
9-OxoODE-d3 C₁₈H₂₇D₃O₃297.5High: Same C18 backbone and 9-keto group. Differs in the number of double bonds.Yes (e.g., Cayman Chemical)[3]
13-OxoODE-d3 C₁₈H₂₇D₃O₃297.5Moderate: Same C18 backbone and keto group. Differs in keto position and number of double bonds.Yes (e.g., Cayman Chemical)
9(S)-HODE-d4 C₁₈H₂₈D₄O₃300.5Moderate: Same C18 backbone. Has a hydroxyl group at position 9 instead of a keto group.Yes (e.g., Cayman Chemical)
Arachidonic Acid-d8 C₂₀H₂₄D₈O₂312.5Low: Different carbon chain length (C20 vs C18) and functional group.Yes (e.g., Cayman Chemical)

Recommendation: 9-OxoODE-d3 is the most suitable commercially available internal standard for this compound analysis due to its high structural similarity.

Experimental Protocol: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol describes the quantification of this compound in a biological matrix (e.g., plasma) using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 9-OxoODE-d3 as an internal standard.

1. Materials and Reagents

  • This compound analytical standard (e.g., Cayman Chemical)

  • 9-OxoODE-d3 internal standard (e.g., Cayman Chemical)[3]

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Butylated hydroxytoluene (BHT)

  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB or Strata-X)[1][8][9]

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas for evaporation

2. Sample Preparation (Solid-Phase Extraction)

  • Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of 9-OxoODE-d3 internal standard solution (concentration to be optimized based on expected analyte levels). Also, add an antioxidant like BHT to prevent auto-oxidation.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

  • Load Sample: Dilute the plasma sample with 900 µL of PBS and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds.

  • Elute: Elute the this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a gradient to separate this compound from other matrix components and isomers. A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 291.2 → Product ion (Q3) m/z 171.1 (deduced from fragmentation of similar oxo-fatty acids).

    • 9-OxoODE-d3 (Internal Standard): Precursor ion (Q1) m/z 296.2 → Product ion (Q3) m/z 174.1 (adjusting for deuterium labels).

    • Note: These transitions should be optimized by infusing the analytical standards into the mass spectrometer.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for both the this compound and the 9-OxoODE-d3 MRM transitions.

  • Response Ratio: Calculate the ratio of the peak area of this compound to the peak area of 9-OxoODE-d3.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of 9-OxoODE-d3. Plot the response ratio against the concentration of this compound to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with 9-OxoODE-d3 Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) LOX Lipoxygenase (LOX) PUFA->LOX HpOTrE 9-HpOTrE LOX->HpOTrE Enzymatic Oxygenation Oxidation Oxidation HpOTrE->Oxidation Nine_OxoOTrE This compound Oxidation->Nine_OxoOTrE Bio_Activity Biological Activity (e.g., Inflammation) Nine_OxoOTrE->Bio_Activity

Caption: Simplified biosynthesis pathway of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 9-OxoOTrE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols to overcome the challenges associated with the poor aqueous solubility of 9-OxoOTrE (9-oxo-10E,12Z,15Z-octadecatrienoic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

A1: this compound is an oxidized long-chain fatty acid, making it a lipophilic (fat-soluble) molecule.[1] Its long hydrocarbon tail is inherently hydrophobic, meaning it repels water. This chemical nature leads to very low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media.

Q2: What is the maximum solubility of this compound in standard buffers?

A2: The solubility of this compound in PBS (pH 7.2) is limited to approximately 1 mg/mL.[2][3] Achieving this concentration often requires physical methods like sonication to break down aggregates.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is readily soluble in several organic solvents. It is recommended to first prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental buffer. Commercial preparations are often supplied in ethanol.[2]

Q4: My this compound precipitates when I add the organic stock solution to my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. To resolve this, you can:

  • Ensure the final concentration of the organic solvent is as high as your experiment can tolerate (e.g., 0.1-1%).

  • Add the stock solution to the buffer slowly while vortexing or stirring vigorously.

  • Employ advanced solubilization techniques using surfactants or cyclodextrins, as detailed in the protocols below.

Q5: Are there alternatives to organic solvents for solubilizing this compound?

A5: Yes. Methods involving the use of surfactants (like Tween® 80 or Polysorbate 80) or cyclodextrins can create stable aqueous preparations of this compound with minimal to no organic solvent in the final solution. These methods work by encapsulating the hydrophobic molecule in a water-soluble shell.[4][5][6]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationMolar EquivalentNotes
Ethanol~50 mg/mL~171 mMRecommended for primary stock solution.[2][3]
DMSO~50 mg/mL~171 mMRecommended for primary stock solution.[2][3]
DMF~50 mg/mL~171 mMRecommended for primary stock solution.[2][3]
PBS (pH 7.2)~1 mg/mL~3.4 mMSonication is recommended to achieve this.[3]

Formula Weight of this compound: 292.4 g/mol [2]

Troubleshooting Guide

Use the following decision tree to troubleshoot solubility issues.

G cluster_solutions Troubleshooting Options start Start: Need to prepare This compound in aqueous buffer stock Prepare concentrated stock in Ethanol or DMSO (e.g., 10-50 mg/mL) start->stock dilute Dilute stock into aqueous buffer (add stock to buffer, not vice versa) while vortexing stock->dilute precipitate Precipitation observed? dilute->precipitate success Solution is clear: Proceed with experiment precipitate->success No option1 Option 1: Co-Solvent Increase final organic solvent % (if experiment allows) precipitate->option1 Yes fail Precipitation persists option1->dilute option2 Option 2: Surfactant Use Tween® 80 / Polysorbate 80 (See Protocol 2) option1->option2 option2->fail option3 Option 3: Cyclodextrin Use Methyl-β-cyclodextrin (See Protocol 3) option2->option3 option3->fail

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Standard Co-Solvent Dilution Method

This is the most direct method and should be the first approach.

  • Prepare Stock Solution: Dissolve this compound in 100% ethanol to a concentration of 10 mg/mL (34.2 mM). Ensure it is fully dissolved. Store this stock at -80°C.[2]

  • Prepare Working Solution: a. Determine the final concentration of this compound needed for your experiment. b. Vigorously vortex or stir your aqueous buffer (e.g., PBS or cell culture media). c. While stirring, slowly add the required volume of the ethanolic stock solution to the buffer. Crucially, add the stock to the buffer, not the other way around. d. Ensure the final concentration of ethanol is kept to a minimum, ideally below 1%, to avoid solvent effects in biological assays.

Protocol 2: Solubilization Using a Surfactant (Tween® 80)

Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][7]

  • Prepare Surfactant-Buffer Solution: Prepare a solution of 0.1% (w/v) Tween® 80 in your desired aqueous buffer.

  • Prepare this compound Stock: Create a 10 mg/mL stock solution of this compound in ethanol as described in Protocol 1.

  • Evaporate Solvent: In a glass vial, add the required amount of the this compound stock solution. Evaporate the ethanol using a gentle stream of nitrogen gas or a speed vacuum to leave a thin film of the lipid.

  • Reconstitute: Add the Surfactant-Buffer solution (from step 1) to the vial containing the dried this compound film.

  • Solubilize: Vortex the mixture vigorously for 5-10 minutes. A brief sonication in a bath sonicator may further aid dissolution. The solution should become clear as the this compound is incorporated into the Tween® 80 micelles.

Caption: Surfactant micelles encapsulate hydrophobic this compound.

Protocol 3: Solubilization Using Cyclodextrins

Cyclodextrins are cage-like molecules that encapsulate hydrophobic guests within their central cavity, rendering them water-soluble.[4][8] Methyl-β-cyclodextrin (MβCD) is particularly effective for lipids.[9]

  • Prepare Cyclodextrin Solution: Prepare a 10 mM solution of MβCD in your desired aqueous buffer. Warm the solution slightly (to ~37°C) and stir until the MβCD is fully dissolved.

  • Prepare this compound Stock: Prepare a 10 mg/mL stock solution in ethanol (as in Protocol 1).

  • Evaporate Solvent: As in Protocol 2, evaporate the solvent from the required amount of this compound stock in a glass vial to create a thin film.

  • Form Inclusion Complex: Add the warm MβCD solution to the this compound film.

  • Incubate: Vortex the mixture vigorously and then incubate at 37°C for at least 30-60 minutes with intermittent shaking or stirring. This allows for the formation of the inclusion complex. The solution should become clear.

G CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Complexation in Buffer Lipid This compound (Hydrophobic) Lipid->Complex Complexation in Buffer Lipid_in_Complex This compound

Caption: Cyclodextrin encapsulates this compound to form a soluble complex.

References

Validation & Comparative

A Comparative Analysis of 9-OxoOTrE and 9-HOTrE: Effects on Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two oxylipins, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) and 9-hydroxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HOTrE). These lipid signaling molecules, derived from the oxidation of α-linolenic acid, are gaining attention for their distinct roles in regulating cellular processes, including lipid metabolism, inflammation, and cell fate. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the signaling pathways involved.

I. Comparative Biological Effects

This compound and 9-HOTrE exhibit overlapping yet distinct biological activities. While both molecules are recognized as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), their downstream effects on cellular metabolism and signaling pathways diverge significantly. 9-HOTrE has been more extensively studied in the context of metabolic regulation in hepatocytes, whereas research on this compound has highlighted its pro-apoptotic and PPARα-activating properties.

Data Presentation: Quantitative Effects

The following tables summarize the quantitative effects of this compound and 9-HOTrE based on available experimental data. It is important to note that direct comparative studies are limited, and the data presented are often from separate investigations using different model systems.

Table 1: Effects on Mitochondrial Respiration in HepG2 Cells

ParameterThis compound9-HOTrEReference
Spare Respiratory Capacity Data not availableIncreased in a concentration-dependent manner[1]
Palmitate Metabolism Data not availableSlightly decreased[1]
Non-glycolytic Acidification Data not availableIncreased (suggesting increased glutamine utilization)[1]

Table 2: Effects on Lipid Metabolism and Gene Expression in HepG2 Cells

ParameterThis compound9-HOTrEReference(s)
Triglyceride Accumulation (with oleic acid) Data not availableIncreased[1]
Pyruvate Concentration Data not availableIncreased[1]
PPARα Activation Potent agonist, promotes fatty acid metabolismActivator[1][2][3][4]
PPARγ Activation Data not availableWeak activator[1]
Gene Expression (FASN) Data not availableIncreased[1]
Gene Expression (ANGPTL4) Data not availableDecreased[1]

Table 3: Effects on Cell Viability and Apoptosis

ParameterThis compound (in Human Ovarian Cancer Cells)9-HOTrEReference(s)
Cell Viability Decreased (cytotoxic)Data not available[5]
Apoptosis Induced via mitochondrial pathwayReported anti-inflammatory effects may indirectly modulate apoptosis[6]

II. Signaling Pathways

Both this compound and 9-HOTrE exert their effects by modulating key signaling pathways, primarily through the activation of PPARs. Additionally, this compound has been shown to induce the intrinsic pathway of apoptosis.

PPAR Signaling Pathway

This compound and 9-HOTrE act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[7][8][9] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[7][10]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_OxoOTrE This compound PPARa PPARα 9_OxoOTrE->PPARa 9_HOTrE 9-HOTrE 9_HOTrE->PPARa PPARg PPARγ 9_HOTrE->PPARg PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE PPARg_RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation) Target_Genes->Lipid_Metabolism

Caption: PPAR signaling pathway activated by this compound and 9-HOTrE.

Mitochondrial Apoptosis Pathway (Intrinsic Pathway)

This compound has been demonstrated to induce apoptosis through the mitochondrial pathway in cancer cells. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[11][12][13][14]

Mitochondrial_Apoptosis cluster_stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm 9_OxoOTrE This compound Bax Bax 9_OxoOTrE->Bax Cytochrome_c_release Cytochrome c Release Bax->Cytochrome_c_release promotes Bcl2 Bcl-2 Bcl2->Cytochrome_c_release inhibits Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and 9-HOTrE.

Cell Culture and Treatment
  • Cell Line: HepG2 (human liver cancer cell line) is commonly used for studying lipid metabolism.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere. The growth medium is then replaced with a serum-free or low-serum medium containing the desired concentrations of this compound or 9-HOTrE dissolved in a suitable solvent (e.g., ethanol), with a vehicle control group receiving the solvent alone. Incubation times vary depending on the specific assay.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[15][16]

  • Workflow:

    Seahorse_Workflow Seed_Cells Seed HepG2 cells in Seahorse XF plate Incubate Incubate overnight Seed_Cells->Incubate Treat Treat with 9-HOTrE or vehicle Incubate->Treat Assay_Medium Replace with Seahorse XF Assay Medium Treat->Assay_Medium Equilibrate Equilibrate in CO2-free incubator Assay_Medium->Equilibrate Run_Assay Run Mito Stress Test on Seahorse XF Analyzer Equilibrate->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data

    Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

  • Mito Stress Test Protocol:

    • Cells are seeded in a Seahorse XF96 cell culture microplate and allowed to attach.

    • The cells are then treated with 9-HOTrE or a vehicle control for a specified period.

    • The culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a CO2-free incubator at 37°C for 1 hour.

    • The assay is performed using a Seahorse XF Analyzer, with sequential injections of mitochondrial inhibitors:

      • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

      • FCCP (uncoupling agent): To measure maximal respiration.

      • Rotenone/antimycin A (Complex I and III inhibitors): To measure non-mitochondrial respiration.

    • OCR values are recorded in real-time and used to calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Triglyceride Accumulation Assay

This assay quantifies the intracellular triglyceride content.[17][18][19][20][21]

  • Protocol:

    • HepG2 cells are cultured and treated with 9-HOTrE or a vehicle control, often in the presence of oleic acid to induce lipid accumulation.

    • After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

    • The triglyceride content in the cell lysates is determined using a commercial colorimetric or fluorometric triglyceride assay kit according to the manufacturer's instructions.

    • The triglyceride levels are normalized to the total protein concentration of the cell lysate, determined by a protein assay such as the bicinchoninic acid (BCA) assay.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the relative expression levels of target genes.[22][23][24][25][26]

  • Protocol:

    • HepG2 cells are treated with 9-HOTrE or a vehicle control.

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

    • qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., FASN, ANGPTL4) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

IV. Conclusion

This compound and 9-HOTrE are bioactive lipid mediators with distinct effects on cellular physiology. 9-HOTrE appears to be a key regulator of hepatic lipid metabolism, influencing mitochondrial function and gene expression related to fatty acid synthesis and uptake. In contrast, this compound shows promise as a pro-apoptotic agent in cancer cells and a potent activator of PPARα.

Further research, particularly direct comparative studies, is necessary to fully elucidate the nuanced differences in their mechanisms of action and to explore their therapeutic potential in various disease contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this evolving field.

References

A Comparative Analysis of the Biological Activities of 9-OxoOTrE and 13-OxoOTrE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipid isomers is critical for targeted therapeutic development. This guide provides a comparative study of 9-Oxo-10,12,15-octadecatrienoic acid (9-OxoOTrE) and 13-Oxo-9,11,15-octadecatrienoic acid (13-OxoOTrE), focusing on their distinct biological activities and underlying molecular mechanisms. Due to the limited direct comparative studies on the trienoic forms, this guide incorporates data from their more extensively studied dienoic analogues, 9-Oxo-octadecadienoic acid (9-Oxo-ODA) and 13-Oxo-octadecadienoic acid (13-Oxo-ODE), to provide a comprehensive overview.

Quantitative Comparison of Biological Activities

The following tables summarize the key biological activities and quantitative data for this compound/ODA and 13-OxoOTrE/ODE, highlighting their differential effects on crucial cellular processes.

Biological ActivityThis compound / 9-Oxo-ODA13-OxoOTrE / 13-Oxo-ODEKey Findings
PPARα Agonism Activates PPARα at 10-20 µM[1]Potent PPARα agonist; stronger activity than 9-Oxo-ODABoth are PPARα agonists, but the 13-oxo isomer exhibits stronger activation.
PPARγ Agonism No data availableActivates PPARγ13-OxoOTrE has been shown to activate PPARγ, suggesting a role in adipogenesis and glucose metabolism.[2]
Anti-inflammatory Activity Potential anti-inflammatory effects suggested by related compounds.Potent anti-inflammatory activity.13-Oxo-ODE has well-documented anti-inflammatory effects through multiple pathways; data for this compound is less direct.
Anti-cancer Activity Induces apoptosis in ovarian and cervical cancer cells.[3]Induces apoptosis and inhibits breast cancer stem cells.Both isomers exhibit anti-cancer properties, but through potentially different mechanisms and in different cancer types.

Table 1: Comparative Biological Activities of this compound/ODA and 13-OxoOTrE/ODE.

Cell LineCompoundIC50 ValueBiological EffectReference
HeLa (Cervical Cancer)9-Oxo-ODAs30.532 µMInhibition of cell proliferation[4]
SiHa (Cervical Cancer)9-Oxo-ODAs25-50 µMInhibition of cell proliferation[4]
HRA (Ovarian Cancer)9-EE-KODENot specifiedCytotoxic activity[5]
MCF-7 (Breast Cancer)13(S)-HODE76.3 µM (48h)Inhibition of cell viability[6]
MDA-MB-231 (Breast Cancer)13(S)-HODE80.23 µM (48h)Inhibition of cell viability[6]

Table 2: IC50 Values for the Anti-cancer Effects of 9-Oxo and 13-Oxo Fatty Acids.

Signaling Pathways

The differential biological activities of this compound and 13-OxoOTrE can be attributed to their modulation of distinct signaling pathways.

13-OxoOTrE/ODE Anti-inflammatory Signaling

13-Oxo-ODE has been shown to exert its anti-inflammatory effects through the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.

13-OxoOTrE_Anti_Inflammatory_Pathway cluster_inhibition Inhibition cluster_activation Activation 13-OxoOTrE 13-OxoOTrE IKK IKK 13-OxoOTrE->IKK inhibits MAPK MAPK 13-OxoOTrE->MAPK inhibits Keap1 Keap1 13-OxoOTrE->Keap1 inhibits LPS LPS LPS->IKK LPS->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines iNOS, COX-2 iNOS, COX-2 MAPK->iNOS, COX-2 Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE activates HO-1 HO-1 ARE->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Caption: 13-OxoOTrE/ODE anti-inflammatory signaling pathway.

This compound/ODA Anti-cancer Signaling

The anti-cancer activity of 9-Oxo-ODA has been linked to the induction of apoptosis via the mitochondrial pathway.

9-OxoOTrE_Anti_Cancer_Pathway This compound This compound Bcl-2 Bcl-2 (anti-apoptotic) This compound->Bcl-2 downregulates Bax Bax (pro-apoptotic) This compound->Bax upregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax->Mitochondrion destabilizes membrane Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound/ODA induced apoptosis pathway in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARa_Luciferase_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., HepG2) in 96-well plates Start->Cell_Culture Transfection Co-transfect with PPARα expression vector and PPRE-luciferase reporter vector Cell_Culture->Transfection Treatment Treat cells with This compound or 13-OxoOTrE Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity using a luminometer Lysis->Luciferase_Assay Analysis Analyze data and determine fold activation Luciferase_Assay->Analysis End End Analysis->End

Caption: Workflow for PPARα luciferase reporter assay.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in 96-well plates and culture overnight.

  • Transfection: Co-transfect cells with a PPARα expression vector and a PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, 13-OxoOTrE, or a known PPARα agonist (positive control).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation over the vehicle control.

NF-κB Inhibition Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, often induced by an inflammatory stimulus like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with different concentrations of this compound or 13-OxoOTrE for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes for nuclear translocation, 24 hours for cytokine production).

  • Nuclear Extraction and Western Blot: For nuclear translocation, prepare nuclear and cytoplasmic extracts. Perform Western blotting to detect the levels of NF-κB p65 in each fraction.

  • Cytokine Measurement: To measure the downstream effects, collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Quantify the band intensities from the Western blots or the cytokine concentrations from the ELISA and compare the treated groups to the LPS-only control.

MAPK Phosphorylation Western Blot

This method is used to assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by detecting the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for inflammation studies, cancer cells for oncology studies) and treat with this compound or 13-OxoOTrE for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-ERK) and then with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Re-probe the membrane with antibodies for total MAPK proteins to ensure equal loading. Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.

Nrf2/HO-1 Activation Assay

This assay evaluates the ability of a compound to activate the Nrf2 antioxidant response pathway, typically by measuring the expression of Nrf2 and its target gene, Heme Oxygenase-1 (HO-1).

Methodology:

  • Cell Culture and Treatment: Treat cells (e.g., macrophages or hepatocytes) with this compound or 13-OxoOTrE for different time periods.

  • Nuclear Extraction and Western Blot for Nrf2: Prepare nuclear extracts and perform Western blotting to detect the levels of Nrf2 in the nucleus.

  • Whole-Cell Lysate and Western Blot for HO-1: Prepare whole-cell lysates and perform Western blotting to measure the expression levels of HO-1.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B for nuclear extracts).

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Methodology:

  • Single-Cell Suspension: Prepare a single-cell suspension of cancer cells (e.g., breast cancer cell lines like MDA-MB-231).

  • Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with a serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treatment: Add different concentrations of this compound or 13-OxoOTrE to the culture medium.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Conclusion

The available evidence indicates that while both this compound and 13-OxoOTrE are biologically active lipid mediators, their profiles differ significantly. 13-OxoOTrE and its dienoic analogue, 13-Oxo-ODE, emerge as potent activators of PPARα and PPARγ, with well-defined anti-inflammatory and anti-cancer stem cell properties. In contrast, while this compound and its dienoic counterpart, 9-Oxo-ODA, also demonstrate PPARα agonism and cytotoxic effects against cancer cells, the breadth of their biological activities and the intricacies of their signaling pathways are less characterized. The direct comparative data on PPARα activation suggests that the 13-oxo isomer is more potent in this regard.

For researchers in drug development, these findings highlight 13-OxoOTrE/ODE as a promising lead for developing therapeutics targeting metabolic diseases, inflammation, and cancer stemness. Further investigation into the anti-inflammatory and detailed anti-cancer mechanisms of this compound is warranted to fully understand its therapeutic potential and to conduct more direct and comprehensive comparative studies against its 13-oxo isomer. The provided experimental protocols offer a robust framework for such future investigations.

References

A Comparative Analysis of 9-OxoOTrE and Other Oxylipins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), also known as 9-KOTE, with other relevant oxylipins. This analysis is supported by available experimental data and detailed methodologies for key assays.

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a wide array of physiological and pathological processes, including inflammation, immunity, and cellular signaling. This compound is a plant-derived oxylipin that has garnered interest for its antimicrobial properties and its potential role in modulating lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide offers a comparative perspective on the bioactivity of this compound in relation to other well-characterized oxylipins.

Comparative Biological Activity

The biological effects of this compound have been investigated in the contexts of both antimicrobial activity and mammalian cell signaling. Below is a summary of the available quantitative and qualitative data comparing this compound with other oxylipins.

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a close structural analog of this compound, has been identified as a natural agonist of PPARα, a key regulator of lipid metabolism.[1] Studies indicate that 9-oxo-ODA activates PPARα at concentrations between 10-20 µM.[1] A comparative study using a luciferase reporter assay revealed that the isomeric form, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), is a more potent activator of PPARα than 9-oxo-ODA.[2]

CompoundTargetActivityQuantitative DataReference
9-oxo-ODAPPARαAgonistActivation at 10-20 µM[1]
13-oxo-ODAPPARαAgonistStronger activation than 9-oxo-ODA[2]
Conjugated Linoleic Acid (CLA)PPARαAgonistLess potent than 13-oxo-ODA[2]
Antimicrobial Activity

This compound (9-KOT) has demonstrated significant antimicrobial activity against a range of plant pathogenic microorganisms. A comprehensive study compared the inhibitory effects of 43 different oxylipins on the in vitro growth of 13 plant pathogens. The data is presented as the percentage of growth inhibition at a concentration of 250 µM.

OxylipinErwinia amylovora (% Inhibition)Botrytis cinerea (% Inhibition)
This compound (9-KOT) 45 60
13-Keto-9(Z),11(E)-octadecadienoic acid (13-KOD)3075
9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HOD)2050
13-Hydroxy-9(Z),11(E)-octadecadienoic acid (13-HOD)2565
Prostaglandin A1Not ReportedNot Reported
Leukotriene B4Not ReportedNot Reported

Data is extrapolated from a study evaluating a wide range of oxylipins against various plant pathogens. Prostaglandins and leukotrienes were not included in this specific comparative study.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

PPAR_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Promotes Transcription of MetabolicEffects Metabolic Effects (Fatty Acid Oxidation) TargetGenes->MetabolicEffects Leads to

PPARα signaling pathway activated by this compound.

Experimental_Workflow cluster_0 PPARα Activation Assay cluster_1 Antimicrobial Susceptibility Assay A 1. Cell Culture (e.g., HepG2 cells) B 2. Transfection (PPARα expression vector & luciferase reporter) A->B C 3. Treatment (this compound and other oxylipins) B->C D 4. Incubation C->D E 5. Cell Lysis & Luciferase Assay D->E F 6. Data Analysis (Luminescence measurement) E->F G 1. Prepare Bacterial/Fungal Inoculum H 2. Serial Dilution of Oxylipins (in 96-well plate) G->H I 3. Inoculation of Microplate H->I J 4. Incubation I->J K 5. Growth Assessment (e.g., OD600 reading) J->K L 6. Data Analysis (Determine MIC or % Inhibition) K->L

Generalized experimental workflows.

Experimental Protocols

PPARα Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

1. Cell Culture and Transfection:

  • Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates.

  • Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of the test compounds (e.g., this compound, other oxylipins) or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW7647) is used as a positive control.

3. Incubation:

  • The cells are incubated with the compounds for 24-48 hours.

4. Luciferase Activity Measurement:

  • The cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Renilla luciferase activity is also measured for normalization of transfection efficiency.

5. Data Analysis:

  • The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

  • The fold induction of PPARα activity is determined by comparing the relative luciferase activity of compound-treated cells to that of vehicle-treated cells.

  • For quantitative comparison, dose-response curves can be generated to determine the EC50 value (the concentration of a compound that elicits a half-maximal response).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism (e.g., Erwinia amylovora, Botrytis cinerea) is grown on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

2. Preparation of Compound Dilutions:

  • The test compounds (e.g., this compound, other oxylipins) are dissolved in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution.

  • A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate using an appropriate growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The plate is incubated at an optimal temperature for the growth of the microorganism (e.g., 25-30°C for many plant pathogens) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify microbial growth. The percentage of growth inhibition can then be calculated relative to a no-drug control.

Conclusion

This compound emerges as an oxylipin with notable biological activities, particularly as an antimicrobial agent against plant pathogens and as a modulator of lipid metabolism through PPARα activation. The available data suggests that while it is an effective antimicrobial, other oxylipins may exhibit stronger activity against specific pathogens. In the context of mammalian cell signaling, its activity as a PPARα agonist is noteworthy, although it appears to be less potent than its isomer, 13-oxo-ODA.

Further research is required to directly compare the anti-inflammatory and other biological effects of this compound with well-established mammalian oxylipins like prostaglandins and leukotrienes. Such studies would provide a more complete understanding of its potential therapeutic applications and its position within the broader landscape of oxylipin signaling. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses.

References

Validating 9-OxoOTrE as a Specific PPARα Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) with other well-established Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The data presented herein is based on available experimental evidence to validate the specificity and potential efficacy of this compound as a PPARα agonist.

Introduction to this compound and PPARs

This compound, also known as 9-oxo-OTA, is an oxidized derivative of α-linolenic acid found in natural sources such as tomatoes.[1][2][3] Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ). PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. This has made PPARα a key target for the development of drugs to treat dyslipidemia.[1][3]

Comparative Agonist Activity

To objectively assess the potency and specificity of this compound, its performance is compared against well-characterized synthetic PPAR agonists: Fenofibrate (a PPARα agonist), Rosiglitazone (a PPARγ agonist), and GW501516 (a PPARδ agonist).

AgonistTarget PPAR IsoformEC50 ValueReference
This compound (9-oxo-OTA) PPARαNot explicitly stated, but activity confirmed at 30 µM[4]
Fenofibrate PPARα~18-30 µM
Rosiglitazone PPARγ~50 nM
GW501516 PPARδ~1 nM

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Validation of this compound as a PPARα Agonist

The specificity of this compound for PPARα has been demonstrated through several key experiments.

Luciferase Reporter Gene Assay

A luciferase reporter assay is a common method to determine if a compound can activate a specific receptor. In this assay, cells are engineered to express a luciferase enzyme under the control of a promoter that is activated by the receptor of interest.

Experimental Evidence: In a study by Takahashi et al. (2015), treatment of cells with 30 µM of this compound resulted in a significant increase in luciferase activity, indicating the activation of PPARα.[4] This activation was shown to be specific, as the co-treatment with GW6471, a known PPARα antagonist, inhibited this effect. The study also demonstrated a dose-dependent activation of PPARα by this compound, although a specific EC50 value was not reported.[4]

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the amount of a specific RNA. This allows researchers to determine if a compound is upregulating the expression of target genes of a particular receptor.

Experimental Evidence: Treatment of murine primary hepatocytes with this compound led to an increased mRNA expression of known PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACO).[1][3] These genes encode for key enzymes involved in fatty acid oxidation. The effects of this compound on the expression of these genes were absent in hepatocytes from PPARα-knockout mice, further confirming that the action of this compound is mediated through PPARα.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPARα signaling pathway and the general workflow of the experimental validation methods.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_OxoOTrE This compound PPARa_RXR PPARα/RXR Heterodimer 9_OxoOTrE->PPARa_RXR Binds to PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACO) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Translation & Metabolic Effect

Diagram 1: PPARα Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_qpcr qRT-PCR for Target Gene Expression L_Cells Cells transfected with PPRE-luciferase reporter and PPARα expression vector L_Treatment Treat with this compound +/- Antagonist L_Cells->L_Treatment L_Measurement Measure Luminescence L_Treatment->L_Measurement L_Result Increased Luminescence = PPARα Activation L_Measurement->L_Result Q_Cells Primary Hepatocytes (Wild-type and PPARα-KO) Q_Treatment Treat with this compound Q_Cells->Q_Treatment Q_RNA Isolate RNA and Synthesize cDNA Q_Treatment->Q_RNA Q_PCR Perform qRT-PCR for CPT1A, ACO, etc. Q_RNA->Q_PCR Q_Result Increased mRNA levels in WT but not KO = PPARα-dependent gene induction Q_PCR->Q_Result

Diagram 2: Experimental Workflows for Validating this compound Activity.

Detailed Experimental Protocols

Luciferase Reporter Gene Assay Protocol (General)
  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a PPARα expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase control vector for normalization.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound or control compounds (e.g., Fenofibrate as a positive control, vehicle as a negative control). For antagonist experiments, cells are co-treated with this compound and a PPARα antagonist (e.g., GW6471).

  • Lysis and Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) Protocol (General)
  • Cell Culture and Treatment: Primary murine hepatocytes are isolated and cultured. Cells are treated with a specific concentration of this compound (e.g., 30 µM) or a vehicle control for a designated period (e.g., 24 hours).

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the hepatocytes using a suitable RNA isolation kit. The concentration and purity of the RNA are determined, and first-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression levels of PPARα target genes (e.g., Cpt1a, Aco) and a housekeeping gene (e.g., Gapdh or Actb) are quantified using SYBR Green-based real-time PCR. Gene-specific primers are used for amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization. The results are expressed as fold change relative to the vehicle-treated control cells.

Conclusion

The available evidence strongly suggests that this compound is a specific agonist of PPARα. It activates the receptor, leading to the upregulation of target genes involved in fatty acid oxidation in a PPARα-dependent manner. While direct quantitative comparisons of potency (EC50) with synthetic agonists are not yet fully established in the public domain, the qualitative and gene expression data provide a solid foundation for its validation. Further studies to determine the precise EC50 and binding affinity (Kd) of this compound for PPARα would be beneficial for a more comprehensive understanding of its potential as a therapeutic or research compound.

References

A Comparative Guide to 9-OxoOTrE and Rosiglitazone: Natural vs. Synthetic PPAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally derived peroxisome proliferator-activated receptor (PPAR) agonist, 9-oxo-10(E),12(E)-octadecadienoic acid (9-OxoOTrE), also known as 9-oxo-ODA, and the synthetic PPAR agonist, rosiglitazone. This objective analysis, supported by experimental data, will illuminate their distinct mechanisms of action, target specificities, and physiological effects.

Introduction to this compound and Rosiglitazone

This compound is a naturally occurring oxidized linoleic acid derivative found in tomatoes.[1][2] It has been identified as a potent agonist of PPARα, a key regulator of lipid metabolism.[1][2][3] In contrast, rosiglitazone is a member of the thiazolidinedione (TZD) class of synthetic drugs and is a highly selective and potent agonist of PPARγ.[4] PPARγ is a primary regulator of adipogenesis and insulin sensitivity.[[“]] This fundamental difference in PPAR isoform specificity dictates their distinct biological activities and therapeutic applications.

Mechanism of Action: Distinct PPAR Isoform Activation

Peroxisome proliferator-activated receptors are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression. There are three main PPAR isoforms: α, β/δ, and γ, each with distinct tissue distributions and physiological roles.

This compound: Primarily functions as a PPARα agonist.[1][2] Upon binding to PPARα, this compound initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes. These genes are predominantly involved in fatty acid catabolism, including those for fatty acid transport and β-oxidation.[1] This mechanism underlies its role in reducing triglyceride accumulation.[1]

Rosiglitazone: Acts as a selective agonist for PPARγ.[4] Activation of PPARγ by rosiglitazone promotes the differentiation of preadipocytes into mature fat cells, enhances insulin-stimulated glucose uptake in adipose tissue and skeletal muscle, and modulates the expression of genes involved in glucose and lipid metabolism.[6][7] Rosiglitazone's therapeutic effect in type 2 diabetes stems from its ability to improve insulin sensitivity.[7]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and rosiglitazone, highlighting their potency and selectivity for their respective PPAR isoforms.

ParameterThis compound (9-oxo-ODA)RosiglitazoneReference(s)
Primary Target PPARαPPARγ[1][2][4]
EC50 Not explicitly reported, but activates PPARα at 10-20 µM~60 nM (for PPARγ)[2][4]
Binding Affinity (Kd) Not reported~40 nM (for PPARγ)
Other PPAR Activity Effect on PPARγ not reportedNo activity at PPARα and PPARβ/δ[4]

Downstream Effects and Physiological Roles

The distinct PPAR isoform preferences of this compound and rosiglitazone lead to different downstream physiological effects.

This compound (via PPARα activation):

  • Lipid Metabolism: Increases the expression of genes involved in fatty acid oxidation, leading to decreased triglyceride levels in hepatocytes.[1] It has been shown to inhibit cellular triglyceride accumulation.[1]

  • Energy Homeostasis: Promotes fatty acid catabolism, which can contribute to overall energy expenditure.[[“]]

Rosiglitazone (via PPARγ activation):

  • Glucose Homeostasis: Enhances insulin sensitivity and improves glycemic control in models of type 2 diabetes.[7]

  • Adipogenesis: Promotes the differentiation of adipocytes, leading to a redistribution of fat from visceral to subcutaneous depots.[[“]] This can, however, be associated with an overall increase in body weight.[8]

  • Inflammation: Exhibits anti-inflammatory properties.[9]

Experimental Protocols

The characterization of PPAR agonists like this compound and rosiglitazone typically involves the following key experimental methodologies:

PPAR Luciferase Reporter Assay

This cell-based assay is used to determine the ability of a compound to activate a specific PPAR isoform.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, COS-1) is co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA of the PPAR isoform of interest (e.g., human PPARα or PPARγ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound or rosiglitazone). A known PPAR agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the PPRE-driven luciferase is normalized to the control reporter activity.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compound. Dose-response curves are generated to determine the EC50 value.[10]

PPAR Competitive Binding Assay

This in vitro assay measures the ability of a compound to bind to the ligand-binding domain (LBD) of a specific PPAR isoform. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Assay Components:

    • GST-tagged PPAR-LBD (e.g., PPARα-LBD or PPARγ-LBD).

    • A terbium-labeled anti-GST antibody (donor fluorophore).

    • A fluorescently labeled PPAR ligand (Fluormone™, acceptor fluorophore) that binds to the LBD.

  • Assay Principle: In the absence of a competing compound, the binding of the Fluormone™ to the PPAR-LBD brings the terbium-labeled antibody and the Fluormone™ in close proximity, resulting in a high TR-FRET signal.

  • Competition: The test compound is incubated with the assay components. If the compound binds to the PPAR-LBD, it will displace the Fluormone™, leading to a decrease in the TR-FRET signal.

  • Data Analysis: The decrease in the TR-FRET ratio is measured, and an IC50 value is determined from the dose-response curve, indicating the binding affinity of the test compound.

Visualizing the Pathways and Processes

PPAR Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARα PPARα This compound->PPARα Binds Rosiglitazone Rosiglitazone PPARγ PPARγ Rosiglitazone->PPARγ Binds PPARα_RXR PPARα/RXR Heterodimer PPARα->PPARα_RXR PPARγ_RXR PPARγ/RXR Heterodimer PPARγ->PPARγ_RXR RXR RXR RXR->PPARα_RXR RXR->PPARγ_RXR PPRE PPRE PPARα_RXR->PPRE Binds to PPARγ_RXR->PPRE Binds to Target_Genes_α Target Genes (Fatty Acid Oxidation) PPRE->Target_Genes_α Activates Transcription Target_Genes_γ Target Genes (Insulin Sensitization, Adipogenesis) PPRE->Target_Genes_γ Activates Transcription

Caption: PPAR signaling pathway for this compound and Rosiglitazone.

Experimental Workflow for PPAR Agonist Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay PPAR Competitive Binding Assay (e.g., TR-FRET) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Reporter_Assay PPAR Luciferase Reporter Assay Target_Gene_Expression Target Gene Expression (qPCR in cell lines) Reporter_Assay->Target_Gene_Expression Target_Gene_Expression->Data_Analysis Animal_Model Animal Model of Metabolic Disease Compound_Admin Compound Administration Animal_Model->Compound_Admin Physiological_Measurements Physiological Measurements (Blood glucose, Triglycerides) Compound_Admin->Physiological_Measurements Gene_Expression_Tissue Gene Expression in Tissues Physiological_Measurements->Gene_Expression_Tissue Conclusion Conclusion Gene_Expression_Tissue->Conclusion Start Start Start->Binding_Assay Start->Reporter_Assay Data_Analysis->Animal_Model

Caption: Experimental workflow for comparing PPAR agonists.

Conclusion

This compound and rosiglitazone represent two distinct classes of PPAR agonists with different molecular targets and physiological outcomes. This compound, a natural compound, is a PPARα agonist with potential applications in managing dyslipidemia by promoting fatty acid oxidation. Rosiglitazone, a synthetic drug, is a selective PPARγ agonist that improves insulin sensitivity, making it a therapeutic option for type 2 diabetes.

The choice between targeting PPARα or PPARγ depends on the desired therapeutic outcome. For conditions characterized by high triglycerides and abnormal lipid metabolism, PPARα agonists like this compound may be beneficial. For insulin resistance and type 2 diabetes, PPARγ agonists like rosiglitazone have been the focus of drug development. This comparative guide underscores the importance of understanding the isoform-specific effects of PPAR agonists for targeted drug discovery and development. Further research into the quantitative potency and potential off-target effects of natural agonists like this compound is warranted to fully elucidate their therapeutic potential.

References

Cross-Validation of Analytical Methods for 9-OxoOTrE Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 9-oxo-octadecatrienoic acid (9-OxoOTrE) is critical for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of the primary analytical methods employed for the detection and quantification of this compound, with a focus on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

The selection of an appropriate analytical method is contingent on various factors including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. While UPLC-MS/MS has emerged as a gold standard for the analysis of oxylipins due to its high selectivity and sensitivity, ELISA offers a high-throughput and more accessible alternative. This guide presents a side-by-side comparison of these methods, supported by experimental data and detailed protocols to aid researchers in choosing the most suitable approach for their studies.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of UPLC-MS/MS for the analysis of a panel of oxylipins including this compound, and the typical performance of a competitive ELISA for small molecules.

Performance MetricUPLC-MS/MSCompetitive ELISA (Typical)
Linearity (R²) 0.990–0.999[1]> 0.99
Accuracy (% Recovery) 67.8% to 129.3%[1]80% - 120%
Intra-assay Precision (% CV) < 20%[1]≤ 10%[2]
Inter-assay Precision (% CV) < 20%[1]≤ 15%[2]
Limit of Quantification (LOQ) Analyte-dependent, typically in the low ng/mL to pg/mL rangeAnalyte-dependent, typically in the ng/mL to pg/mL range
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Can be subject to cross-reactivity with structurally similar molecules[3]
Throughput Lower, sequential sample analysisHigher, suitable for screening large numbers of samples
Instrumentation Cost HighLow to moderate

Experimental Protocols

UPLC-MS/MS Method for Oxylipin Profiling

This method describes the simultaneous profiling of 57 targeted oxylipins, including this compound, in human plasma.[1]

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are subjected to protein precipitation to remove larger molecules.

  • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is then loaded onto an SPE cartridge for further purification and concentration of the oxylipins.[1]

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted oxylipins are separated on a reverse-phase C18 column using a gradient elution.[1]

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive quantification of each oxylipin based on its specific precursor and product ion transitions.[4]

General Protocol for a Competitive ELISA

This protocol outlines the general steps for a competitive ELISA, which is a common format for the quantification of small molecules like this compound.[3]

1. Plate Coating: A microplate is coated with a capture antibody specific for this compound.

2. Competitive Binding: The sample containing this compound and a known amount of enzyme-labeled this compound (tracer) are added to the wells of the microplate. The sample and tracer compete for binding to the limited number of capture antibody sites.

3. Washing: The plate is washed to remove any unbound sample and tracer.

4. Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

5. Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical workflows for this compound quantification.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction Precipitation->SPE UPLC UPLC Separation SPE->UPLC MSMS Tandem MS Detection UPLC->MSMS Data Data Analysis MSMS->Data

Caption: UPLC-MS/MS workflow for this compound analysis.

ELISA_Workflow cluster_assay Competitive ELISA Coating Plate Coating Binding Competitive Binding Coating->Binding Washing Washing Binding->Washing Substrate Substrate Addition Washing->Substrate Detection Signal Detection Substrate->Detection

Caption: General workflow for a competitive ELISA.

References

Comparative Analysis of 9-OxoOTrE Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount to understanding complex biological processes. This guide provides a comparative overview of methodologies for the analysis of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a key oxidized linoleic acid metabolite. We will delve into established analytical platforms, present available quantitative data, and detail experimental protocols to assist in the selection of the most appropriate methods for your research needs.

Quantitative Data Summary

While direct comparative studies detailing varying levels of this compound across different biological matrices are limited, data on the closely related 9-oxo-octadecadienoic acid (9-oxoODE) in rat plasma provides a valuable reference point. The following table summarizes these findings, offering a glimpse into the expected concentration ranges of such oxylipins.

AnalyteMatrixConcentration (nmol/L)Analytical MethodReference
9-oxoODERat Plasma218.1 ± 53.7Q-TOF MS[1]
13-oxoODERat Plasma57.8 ± 19.2Q-TOF MS[1]
9-HODERat Plasma57.8 ± 18.7Q-TOF MS[1]
13-HODERat Plasma123.2 ± 31.1Q-TOF MS[1]

Methodological Comparison: LC-MS/MS vs. Alternatives

The gold standard for the sensitive and specific quantification of oxylipins like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] However, other methods have been employed and are worth considering depending on the research context.

MethodAdvantagesDisadvantages
LC-MS/MS High sensitivity and specificity.[2][3] Ability to multiplex and analyze multiple oxylipins simultaneously.Requires expensive instrumentation and skilled operators. Matrix effects can influence quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution. Well-established for fatty acid analysis.[5][6]Requires derivatization of the analyte, which adds a step to the workflow and can introduce variability.[5]
Immunoassays (EIA, RIA) High throughput and relatively low cost.[3][4]Can suffer from cross-reactivity with structurally similar molecules. Limited availability of specific antibodies for less common oxylipins.[3]

Detailed Experimental Protocols

A robust and reproducible experimental protocol is critical for accurate lipidomic analysis. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, compiled from established practices for oxylipin quantification.

Sample Preparation: Lipid Extraction

The extraction of oxylipins from biological matrices is a critical step to remove interfering substances and concentrate the analytes.[2][4] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of plasma, add 10 µL of an internal standard mixture (containing a deuterated analog of the analyte if available).

  • Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 40 µL of 85% methanol for LC-MS/MS analysis.[7]

Solid-Phase Extraction (SPE) Protocol:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the acidified sample (e.g., plasma diluted with water and acidified with formic acid).

  • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elute the oxylipins with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a robust LC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other isomers.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards need to be optimized by direct infusion of standards. For the related 9-oxoODE, the deprotonated molecular ion [M-H]⁻ is at m/z 293.2122.[1]

Signaling Pathway and Workflow Diagrams

To visualize the biological context and experimental process, the following diagrams are provided.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPK MAPK (ERK, JNK) MyD88->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory Upregulates Transcription Nucleus Nucleus NFkB->Nucleus Translocates MAPK->ProInflammatory Upregulates Transcription MAPK->Nucleus Translocates OxoOTrE This compound OxoOTrE->IKK Inhibits OxoOTrE->MAPK Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

G start Biological Sample (e.g., Plasma) extraction Lipid Extraction (LLE or SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

References

Validating the Role of 9-OxoOTrE in Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Oxo-octadecatrienoic acid (9-OxoOTrE) with other alternatives in the context of metabolic disease models, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound and its Therapeutic Potential

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (this compound), an oxidized derivative of α-linolenic acid, has emerged as a molecule of interest in the study of metabolic diseases.[1][2] Research has identified its presence in natural sources such as tomatoes and has begun to uncover its potential therapeutic effects.[1][2] The primary mechanism of action for this compound in a metabolic disease context appears to be the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor highly expressed in the liver that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][3] Its activation leads to enhanced fatty acid oxidation and a reduction in fat storage, making PPARα agonists a therapeutic target for conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][4]

Comparative Analysis of this compound and Alternative PPARα Agonists

The therapeutic landscape for metabolic diseases includes several established and investigational PPARα agonists. Here, we compare the performance of this compound with other relevant compounds based on available in vitro and in vivo data.

Table 1: In Vitro Comparison of PPARα Agonist Activity

CompoundAssay TypeCell Line/SystemKey FindingsReference
This compound Luciferase Reporter AssayMurine Primary HepatocytesSignificantly induced PPARα activation.[1][2]
13-oxo-ODA Luciferase Reporter Assay-Stronger PPARα activation than 9-oxo-ODA and CLA.[5]
Fenofibric Acid Luciferase Reporter AssayHuman PPARα-expressing cell lineDose-dependent induction of luciferase activity.[6]
WY14643 Luciferase Reporter AssayHuman PPARα-expressing cell lineDose-dependent induction of luciferase activity.[6]
GW7647 Luciferase Reporter AssayHuman PPARα Reporter CellsReference agonist for human PPARα activation.[7]

Table 2: In Vivo Comparison of Effects on Lipid Metabolism

CompoundAnimal ModelKey OutcomesReference
This compound (inferred) -Promotes fatty acid uptake and β-hydroxybutyrate secretion in primary hepatocytes, suggesting potential to lower triglycerides in vivo.[1]
13-oxo-ODA Obese KK-Ay mice on a high-fat dietDecreased plasma and hepatic triglyceride levels.[5][8]
Fenofibrate -Clinically used lipid-lowering agent.[4]
Pemafibrate -A highly selective PPARα agonist that improves triglyceride and HDL-C levels.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of this compound.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the PPARα receptor.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as HepG2 human hepatoma cells or primary hepatocytes.

    • Co-transfect cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.

  • Compound Treatment:

    • Plate the transfected cells and allow them to adhere.

    • Treat the cells with varying concentrations of this compound, a positive control (e.g., fenofibric acid), and a vehicle control.

  • Luciferase Activity Measurement:

    • After an incubation period (typically 24 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer. Increased light emission indicates higher PPARα activation.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the dose-response curve to determine the EC50 value.

In Vivo Dyslipidemia Model (High-Fat Diet-Induced Obese Mice)

This model is used to evaluate the effect of this compound on lipid metabolism in a physiological setting.

  • Animal Model Induction:

    • Use a susceptible mouse strain, such as C57BL/6 or KK-Ay mice.[5][10]

    • Feed the mice a high-fat diet (HFD) for a specified period (e.g., 8-16 weeks) to induce obesity, dyslipidemia, and hepatic steatosis.

  • Compound Administration:

    • Divide the HFD-fed mice into groups: vehicle control, this compound treatment, and positive control (e.g., fenofibrate).

    • Administer the compounds daily via oral gavage or by incorporating them into the diet.

  • Outcome Measures:

    • Plasma Lipid Profile: Collect blood samples at baseline and at the end of the study to measure total cholesterol, triglycerides, LDL-C, and HDL-C.

    • Hepatic Triglyceride Content: At the end of the study, euthanize the animals, collect liver tissue, and measure the triglyceride content.

    • Gene Expression Analysis: Extract RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).

  • Statistical Analysis:

    • Compare the outcomes between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanisms and experimental approaches, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cluster_2 Mitochondrion 9_OxoOTrE This compound PPARa_RXR PPARα-RXR Heterodimer 9_OxoOTrE->PPARa_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Fatty Acid Oxidation Enzymes mRNA->Proteins Translation FAO Increased Fatty Acid Oxidation Proteins->FAO Triglycerides Decreased Triglycerides FAO->Triglycerides

Figure 1. Signaling pathway of this compound via PPARα activation.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell_Culture Hepatocyte Culture Transfection Transfect with PPARα and PPRE-Luciferase Plasmids Cell_Culture->Transfection Treatment_IV Treat with this compound (or alternative) Transfection->Treatment_IV Luciferase_Assay Measure Luciferase Activity Treatment_IV->Luciferase_Assay Data_Analysis_IV Analyze PPARα Activation Luciferase_Assay->Data_Analysis_IV HFD Induce Dyslipidemia in Mice (High-Fat Diet) Grouping Group Animals (Vehicle, this compound, Positive Control) HFD->Grouping Treatment_IVO Daily Compound Administration Grouping->Treatment_IVO Monitoring Monitor Body Weight & Food Intake Treatment_IVO->Monitoring Endpoint_Analysis Endpoint Analysis: - Plasma & Hepatic Lipids - Gene Expression Monitoring->Endpoint_Analysis

References

comparing the potency of 9-OxoOTrE from different natural sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a naturally occurring oxylipin with known antimicrobial properties. While direct comparative studies on the potency of this compound isolated from various natural sources are limited in publicly available literature, this document synthesizes existing data on its intrinsic activity, its presence in different plant species, and the methodologies required for its assessment.

Quantitative Comparison of Antimicrobial Potency

The study determined the concentration required for 50% growth inhibition (IC50) for several oxylipins, including this compound. These values are summarized in the table below.

MicroorganismTarget OrganismThis compound (9-KOT) IC50 (µM)Reference
Botrytis cinereaFungus50 - 130[1]
Cladosporium herbarumFungus25 - 70[1]
Phytophthora infestansOomycete50 - 130[1]
Phytophthora parasiticaOomycete25 - 70[1]

It is important to note that the potency of a crude natural extract containing this compound may differ from these values due to the presence of other synergistic or antagonistic compounds.

Natural Sources and Biosynthesis

This compound is a product of the 9-lipoxygenase (9-LOX) pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids in plants. This pathway is often activated in response to biotic and abiotic stress, suggesting a role for this compound in plant defense mechanisms.

One of the few plant species explicitly mentioned in the literature to contain this compound is Isatis tinctoria (woad) .[2] However, quantitative data on the concentration of this compound in woad and other plants remains scarce in the available research.

The biosynthesis of this compound via the 9-lipoxygenase pathway is a key area of study for understanding its natural production.

9-Lipoxygenase_Pathway cluster_0 Membrane Lipids cluster_1 9-Lipoxygenase Pathway Linolenic_Acid α-Linolenic Acid (18:3) 9_LOX 9-Lipoxygenase (9-LOX) Linolenic_Acid->9_LOX Oxygenation 9_HPOT 9(S)-Hydroperoxyoctadecatrienoic Acid (9-HPOT) 9_LOX->9_HPOT Dehydratase Dehydratase 9_HPOT->Dehydratase 9_OxoOTrE 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic Acid (this compound) Dehydratase->9_OxoOTrE

Biosynthesis of this compound via the 9-Lipoxygenase Pathway.

Experimental Protocols

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the antimicrobial potency of this compound, based on the methodology described by Prost et al. (2005).[1]

1. Microorganism Culture:

  • Bacterial strains are grown in a suitable liquid medium (e.g., Luria-Bertani broth).
  • Fungal and oomycete strains are cultured on solid agar plates (e.g., Potato Dextrose Agar). Spores or mycelial fragments are used to inoculate liquid cultures.

2. Preparation of Test Compound:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol).
  • Serial dilutions are made to achieve the desired test concentrations.

3. Microtiter Plate Assay:

  • The assay is performed in 96-well microtiter plates.
  • Each well contains:
  • A specific concentration of the test compound (or solvent control).
  • Liquid culture medium.
  • A standardized inoculum of the target microorganism.
  • The final volume in each well is typically 100-200 µL.

4. Incubation:

  • Plates are incubated under optimal growth conditions (temperature, humidity, and agitation) for the specific microorganism.
  • Incubation times can range from 24 to 72 hours.

5. Growth Measurement:

  • Microbial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
  • For filamentous fungi, growth can be estimated visually or by using a dye that stains fungal biomass.

6. Data Analysis:

  • The percentage of growth inhibition is calculated for each concentration of the test compound relative to the solvent control.
  • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Culture" [label="Culture Microorganism", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Compound" [label="Prepare this compound Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; "Setup_Plate" [label="Set up 96-well Plate\n(Compound, Medium, Inoculum)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Measure_Growth" [label="Measure Microbial Growth (OD)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Analyze" [label="Calculate % Inhibition\nDetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Culture"; "Culture" -> "Setup_Plate"; "Prepare_Compound" -> "Setup_Plate"; "Setup_Plate" -> "Incubate"; "Incubate" -> "Measure_Growth"; "Measure_Growth" -> "Analyze"; "Analyze" -> "End"; }

Workflow for Antimicrobial Potency Assay.
Extraction and Purification of this compound from Natural Sources (General Workflow)

Extraction_Workflow Start Start Harvest Harvest & Freeze Plant Material (e.g., Isatis tinctoria leaves) Start->Harvest Grind Grind Frozen Tissue Harvest->Grind Extract Lipid Extraction (e.g., Folch method) Grind->Extract Partition Phase Partitioning Extract->Partition Collect_Organic Collect Organic Phase Partition->Collect_Organic Dry Dry & Reconstitute Collect_Organic->Dry Purify Purification (e.g., HPLC) Dry->Purify Analyze Analysis & Quantification (e.g., LC-MS) Purify->Analyze End End Analyze->End

General Workflow for Extraction and Purification of this compound.

Future Research Directions

To provide a more definitive comparison of this compound potency from different natural sources, future research should focus on:

  • Quantitative analysis of this compound concentrations in a wide range of plant species, particularly those with a history of traditional medicinal use for infections.

  • Direct comparative studies of the antimicrobial potency of extracts from various natural sources containing this compound.

  • Investigation of synergistic and antagonistic effects of co-extracted compounds on the bioactivity of this compound.

This guide serves as a foundational resource for researchers interested in the antimicrobial potential of this compound from natural sources. The provided data and protocols offer a starting point for further investigation into this promising bioactive compound.

References

The Emerging Role of 9-OxoOTrE as a Clinical Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 9-Oxo-octadecatrienoic acid (9-OxoOTrE) with Established Lipid Peroxidation Biomarkers.

The landscape of clinical biomarkers is in a constant state of evolution, with novel candidates emerging that promise enhanced sensitivity and specificity for disease diagnosis, prognosis, and therapeutic monitoring. Among these is 9-Oxo-octadecatrienoic acid (this compound), a product of lipid peroxidation, which is gaining attention as a potential indicator of oxidative stress. This guide provides a comprehensive comparison of this compound with established biomarkers of lipid peroxidation, namely 9-hydroxyoctadecadienoic acid (9-HODE) and F2-Isoprostanes, supported by experimental data and detailed methodologies to aid researchers in their evaluation and potential adoption of this emerging biomarker.

At a Glance: this compound vs. Established Biomarkers

While clinical validation of this compound is in its nascent stages, a comparative analysis with well-established biomarkers provides a valuable framework for understanding its potential utility. The following table summarizes the key characteristics of this compound, 9-HODE, and F2-Isoprostanes.

FeatureThis compound9-HODEF2-Isoprostanes
Biomarker Class Oxidized Fatty AcidOxidized Fatty AcidProstaglandin-like compounds
Precursor Molecule α-Linolenic AcidLinoleic AcidArachidonic Acid
State of Clinical Validation Emerging/PreclinicalEstablished for specific conditionsGold Standard for Oxidative Stress
Associated Conditions Oxidative Stress (general)Atherosclerosis, Nonalcoholic Steatohepatitis (NASH), Inflammation, Skin Photoaging[1][2][3]Broad range of diseases associated with oxidative stress, including cardiovascular and neurodegenerative diseases[4][5]
Primary Analytical Method LC-MS/MSLC-MS/MSGC-MS, LC-MS/MS[6][7][8]

Performance in Clinical Settings: A Comparative Overview

Direct comparative performance data for this compound in a clinical setting is not yet available. However, the established performance of 9-HODE and F2-Isoprostanes in specific diseases provides a benchmark against which this compound will need to be validated.

BiomarkerDisease/ConditionSample TypeKey Performance Findings
9-HODE Nonalcoholic Steatohepatitis (NASH)PlasmaSignificantly elevated in NASH patients compared to those with simple steatosis. A risk score incorporating 9-HODE showed high diagnostic accuracy for NASH.[1]
9-HODE Skin PhotoagingStratum CorneumLevels of 9-HODE are significantly increased in the skin of individuals with high UV exposure, suggesting its role as a mediator of chronic photoaging.[2]
F2-Isoprostanes General Oxidative StressUrine, PlasmaConsidered the most reliable index of in vivo oxidant stress.[4][7] Elevated levels are associated with a wide range of diseases.
F2-Isoprostanes AsthmaExhaled Breath Condensate, UrineLevels of 8-isoprostane are positively associated with asthma severity.[5]

Signaling Pathways and Biological Relevance

The biological activity of these lipid peroxidation products is a critical aspect of their utility as biomarkers, as it links their presence to pathophysiological mechanisms.

Lipid Peroxidation and Biomarker Formation

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation HODE 9-HODE Lipid_Peroxidation->HODE from Linoleic Acid OxoOTrE This compound Lipid_Peroxidation->OxoOTrE from α-Linolenic Acid F2_Isoprostanes F2-Isoprostanes Lipid_Peroxidation->F2_Isoprostanes from Arachidonic Acid

Lipid peroxidation of polyunsaturated fatty acids by reactive oxygen species leads to the formation of various biomarkers.

Signaling Roles of 9-HODE

9-HODE is not merely a marker of damage but also an active signaling molecule that can influence cellular processes relevant to disease progression.[3] It exerts its effects through various receptors, including G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][9]

HODE_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 9_HODE 9-HODE GPR132 GPR132 9_HODE->GPR132 PPARg PPAR-γ 9_HODE->PPARg Inflammation Pro-inflammatory Gene Expression GPR132->Inflammation FABP4 FABP4 Expression PPARg->FABP4

9-HODE can activate cell surface (GPR132) and nuclear (PPAR-γ) receptors to modulate gene expression.

Experimental Protocols: Measurement in Clinical Samples

Accurate and reproducible measurement is paramount for the validation and clinical utility of any biomarker. The primary methods for the quantification of these lipid-derived biomarkers are based on mass spectrometry.

Workflow for Biomarker Quantification

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine, Tissue) Extraction Lipid Extraction Sample_Collection->Extraction Purification Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) Extraction->Purification Derivatization Chemical Derivatization (for GC-MS) Purification->Derivatization for F2-Isoprostanes (GC-MS) Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Purification->Analysis for this compound & 9-HODE Derivatization->Analysis Quantification Quantification Analysis->Quantification

General workflow for the analysis of lipid peroxidation biomarkers from biological samples.
Protocol for this compound and 9-HODE Measurement by LC-MS/MS

This protocol is adapted from methods for the analysis of oxidized fatty acids in biological matrices.[1][10]

  • Sample Preparation and Lipid Extraction:

    • To 200 µL of plasma, add an internal standard (e.g., 15(S)-HETE-d8).

    • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

    • Vortex briefly and add 2.0 mL of hexane.

    • Vortex for 3 minutes and centrifuge at 2000g for 5 minutes.

    • Collect the upper hexane layer. Repeat the hexane extraction and combine the layers.

    • Evaporate the hexane extract under a stream of nitrogen.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried extract in 100 µL of 85% methanol.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution, for example, starting with 85% methanol containing 0.2% acetic acid, ramping up to 100% methanol with 0.2% acetic acid.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Specific parent-to-daughter ion transitions for this compound and 9-HODE should be used for quantification.

Protocol for F2-Isoprostane Measurement by GC-MS

This protocol is a summary of the well-established method for F2-isoprostane analysis.[6][7][8]

  • Sample Preparation and Purification:

    • To a plasma or urine sample, add a deuterated internal standard (e.g., [²H₄]-15-F₂t-IsoP).

    • Perform solid-phase extraction (SPE) using a C18 column to isolate the lipids.

    • Further purify the sample using thin-layer chromatography (TLC).

  • Chemical Derivatization:

    • Convert the purified F2-isoprostanes to pentafluorobenzyl (PFB) esters.

    • Convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Sample Analysis by GC-MS:

    • Inject the derivatized sample onto a capillary GC column.

    • Analyze using a mass spectrometer in negative ion chemical ionization (NICI) mode.

    • Quantify by monitoring the specific ions for the endogenous F2-isoprostane and the deuterated internal standard.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, biomarker of lipid peroxidation. While it shares a common origin with more established markers like 9-HODE and F2-Isoprostanes, its clinical validity remains to be rigorously established. The provided comparative framework highlights the benchmarks that this compound will need to meet in terms of analytical robustness and clinical correlation. For researchers and drug development professionals, the exploration of this compound could offer new insights into diseases with an oxidative stress component. Future studies should focus on head-to-head comparisons of these biomarkers in well-defined patient cohorts to delineate their respective diagnostic and prognostic capabilities. The detailed methodologies provided herein offer a starting point for such validation studies.

References

A Head-to-Head Comparison: 9-OxoOTrE vs. Arachidonic Acid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative bioactivities, signaling pathways, and experimental analysis of the plant-derived oxylipin 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE) and the well-established family of arachidonic acid (AA) metabolites.

This guide provides a comprehensive, data-driven comparison of this compound and key arachidonic acid metabolites, including prostaglandins and leukotrienes. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this document serves as a valuable resource for scientists investigating inflammatory processes, lipid signaling, and novel therapeutic targets.

Introduction: A Tale of Two Lipid Mediator Families

Lipid mediators are critical signaling molecules that regulate a vast array of physiological and pathological processes, with inflammation being a prominent area of their influence. Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is the precursor to a complex network of potent pro-inflammatory and pro-resolving mediators, including prostaglandins, leukotrienes, thromboxanes, and lipoxins. These eicosanoids are generated through the enzymatic activities of cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes and have been the focus of intense research and drug development for decades.

In contrast, this compound is a plant-derived oxylipin, an oxidized derivative of α-linolenic acid. While less studied than its AA-derived counterparts, emerging research suggests that this compound possesses distinct biological activities, including the activation of Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism and inflammation. This guide aims to provide a clear, head-to-head comparison of these two families of lipid mediators to aid researchers in understanding their relative biological effects and to facilitate future investigations.

Comparative Biological Activities: A Quantitative Overview

Direct comparative studies of this compound and arachidonic acid metabolites in the same experimental systems are limited. However, by compiling data from various sources, we can draw a semi-quantitative comparison of their effects on key biological processes.

Biological ProcessThis compoundArachidonic Acid MetabolitesKey References
Inflammation Primarily anti-inflammatory effects reported.Diverse roles: Pro-inflammatory (e.g., PGE2, LTB4) and anti-inflammatory/pro-resolving (e.g., Lipoxins, Resolvins).[1][2][3][4]
Receptor Activation Potent activator of PPARα.[1][5]Act on a wide range of G-protein coupled receptors (GPCRs) (e.g., EP, BLT, CysLT receptors) and nuclear receptors (e.g., PPARγ by 15d-PGJ2).[6][7][8][1][5][6][7][8]
Cytokine Production Data on direct effects on cytokine production is emerging. Related oxo-fatty acids show inhibitory effects on pro-inflammatory cytokines.[3][9]PGE2 can both stimulate and inhibit cytokine production depending on the context. LTB4 is a potent inducer of pro-inflammatory cytokines.[1][10][11][1][3][9][10][11]
Cellular Migration Limited data available.Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils.[12][13][12][13]
Cancer A related compound, 9-oxo-(10E,12E)-octadecadienoic acid, induces apoptosis in ovarian cancer cells.AA metabolites have complex and often contradictory roles in cancer, influencing proliferation, angiogenesis, and metastasis.

Table 1: Summary of Comparative Biological Activities. This table provides a high-level overview of the known biological activities of this compound and arachidonic acid metabolites.

Signaling Pathways: Distinct Mechanisms of Action

The signaling mechanisms of this compound and arachidonic acid metabolites are fundamentally different, providing a basis for their distinct biological effects.

This compound Signaling Pathway

The primary signaling pathway identified for this compound is the activation of PPARα.[1][5] As a nuclear receptor, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism and inflammation.

Figure 1. this compound Signaling Pathway.
Arachidonic Acid Metabolite Signaling Pathways

Arachidonic acid metabolites signal through a diverse array of cell surface G-protein coupled receptors (GPCRs) and nuclear receptors, leading to a wide range of cellular responses. The diagram below illustrates the signaling pathways for two major classes of AA metabolites: prostaglandins (exemplified by PGE2) and leukotrienes (exemplified by LTB4).

AA_Metabolite_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AA Arachidonic Acid COX COX-1/2 AA->COX Metabolized by LOX 5-LOX AA->LOX Metabolized by PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs EP_Receptor EP Receptors (GPCR) PGs->EP_Receptor Bind to BLT_Receptor BLT Receptors (GPCR) LTs->BLT_Receptor Bind to cAMP cAMP EP_Receptor->cAMP Activate Ca2 Ca²⁺ Mobilization BLT_Receptor->Ca2 Activate PKC PKC Activation BLT_Receptor->PKC Activate Gene_Expression Gene Expression cAMP->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Chemotaxis) Ca2->Cellular_Response PKC->Cellular_Response Gene_Expression->Cellular_Response

Figure 2. Arachidonic Acid Metabolite Signaling.

Experimental Protocols

This section details methodologies for key experiments to enable researchers to conduct comparative studies of this compound and arachidonic acid metabolites.

Simultaneous Quantification by UPLC-MS/MS

This protocol is designed for the simultaneous detection and quantification of this compound and a panel of eicosanoids in biological samples.

Sample Preparation:

  • To 1 mL of plasma or cell culture supernatant, add an internal standard mix containing deuterated standards for the analytes of interest (e.g., PGE2-d4, LTB4-d4).

  • Acidify the sample to pH 3 with 1 M formic acid.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified sample.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol.

    • Elute the analytes with 5 mL of methyl formate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol:water (50:50, v/v) for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte.

Workflow Diagram:

UPLC_MSMS_Workflow Sample Biological Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Add Internal Standards & Acidify UPLC UPLC Separation Extraction->UPLC Elute & Reconstitute MSMS MS/MS Detection (MRM) UPLC->MSMS Ionize & Fragment Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis Detect & Record

Figure 3. UPLC-MS/MS Workflow for Lipid Mediator Analysis.
PPARα Reporter Assay

This cell-based assay is used to determine the ability of a compound to activate the PPARα receptor.[14][15]

Protocol:

  • Cell Culture: Use a cell line stably transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter (e.g., HepG2 cells).

  • Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds (this compound, known PPARα agonists like GW7647, and relevant AA metabolites) for 24 hours.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value for each compound.

Macrophage Cytokine Production Assay

This assay measures the effect of lipid mediators on the production of inflammatory cytokines by macrophages.[1][10][11]

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in 24-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound or AA metabolites for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound and determine the IC50 values.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the distinct biochemical and functional profiles of this compound and arachidonic acid metabolites. While AA metabolites exhibit a broad spectrum of pro-inflammatory and pro-resolving activities mediated by a diverse range of receptors, this compound's known effects are primarily channeled through the activation of the nuclear receptor PPARα, suggesting a more targeted role in regulating lipid metabolism and inflammation.

The lack of direct comparative studies underscores a significant gap in our understanding of the relative potency and efficacy of these lipid mediators. Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare the effects of this compound and a panel of AA metabolites in the same in vitro and in vivo models of inflammation.

  • Elucidating the this compound Signaling Pathway: Investigating potential PPARα-independent signaling pathways for this compound and exploring its downstream targets in greater detail.

  • Exploring Therapeutic Potential: Evaluating the therapeutic potential of this compound and its derivatives in inflammatory diseases, metabolic disorders, and cancer, both alone and in combination with existing therapies that target the arachidonic acid cascade.

By addressing these research questions, the scientific community can gain a more complete understanding of the complex interplay of lipid mediators in health and disease, paving the way for the development of novel therapeutic strategies.

References

Assessing the Specificity of 9-OxoOTrE's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), an oxidized metabolite of α-linolenic acid. By examining its activity on key cellular targets and comparing it with its isomers and other related lipid mediators, this document aims to provide a clear assessment of its mechanism of action.

Comparative Analysis of PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are key nuclear receptors involved in lipid and glucose metabolism. The activation of different PPAR isoforms (α, γ, and δ) can lead to distinct physiological outcomes. The following data summarizes the comparative activity of this compound and its related compounds on PPARα and PPARγ.

Table 1: Comparative Activation of PPARα and PPARγ by this compound and Related Compounds

CompoundTargetActivityRelative Potency/Efficacy
This compound (9-oxo-OTA) PPARαAgonistActivates PPARα and induces the expression of its target genes in hepatocytes.[1][2]
13-oxo-OTrE (13-oxo-OTA) PPARγAgonistActivates PPARγ, promoting adipogenesis and glucose uptake in adipocytes.[3][4]
9-oxo-ODA PPARαAgonistActivates PPARα at concentrations of 10-20 µM.[5]
13-oxo-ODA PPARαAgonistStronger activator of PPARα compared to 9-oxo-ODA.[6]

Key Findings:

  • Isoform Specificity: this compound demonstrates preferential activation of PPARα, while its isomer, 13-oxo-OTrE, primarily targets PPARγ.[1][3] This suggests a degree of specificity in their mechanisms of action, dictated by the position of the oxo group.

  • Isomer Potency: In the case of the related oxidized linoleic acid derivatives (oxo-ODAs), the 13-oxo isomer is a more potent activator of PPARα than the 9-oxo isomer.[6] This highlights that subtle structural differences can significantly impact biological activity.

Antimicrobial Activity Profile

Oxylipins, including this compound, are known to possess antimicrobial properties, particularly in plants where they play a role in defense against pathogens. The following table presents a comparison of the antimicrobial activity of various oxylipins.

Table 2: Comparative Antimicrobial Activity (IC50, µM) of Oxylipins against Plant Pathogens

CompoundBotrytis cinereaCladosporium herbarumPhytophthora infestansPhytophthora parasitica
13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid 50-13025-70>15025-70
12-oxo-phytodienoic acid (12-oxo-PDA) 50-13025-70>15025-70
9-hydroperoxy-octadecatrienoic acid (9-HPOT) 50-13025-70>15025-70
13-hydroperoxy-octadecatrienoic acid (13-HPOT) 50-13025-70>15025-70
9-hydroxy-octadecatrienoic acid (9-HOT) 50-130>150>15025-70
13-hydroxy-octadecatrienoic acid (13-HOT) 50-13025-70>15025-70

Key Observations:

  • Broad-Spectrum Activity: Many oxylipins exhibit inhibitory activity against a range of fungal and oomycete plant pathogens.

  • Variable Efficacy: The potency of antimicrobial action varies between different oxylipins and target organisms. For instance, while several compounds are effective against Botrytis cinerea and Phytophthora parasitica, they are less effective against Phytophthora infestans.

Assessment of Off-Target Effects and Broader Specificity

While the primary mechanism of action for this compound in mammals appears to be the activation of PPARα, a comprehensive assessment of its specificity requires an evaluation of its potential off-target effects.

Currently, there is a lack of extensive screening data for this compound against a broad panel of nuclear receptors and other cellular targets. However, studies on related lipid mediators and fatty acid mimetics suggest that a degree of promiscuity can be expected. Oxidized fatty acids are known to interact with a variety of proteins, and their reactive nature can lead to covalent modifications of cellular macromolecules.

Further research, such as chemoproteomic profiling and broader nuclear receptor activation screening, is necessary to fully elucidate the specificity of this compound and identify any potential off-target liabilities. Genomic profiling of cells treated with this compound could also reveal NR-dependent and -independent effects.[7][8]

Experimental Protocols

PPARα Luciferase Reporter Gene Assay

This assay is used to determine if a test compound can activate the peroxisome proliferator-activated receptor alpha (PPARα).

Materials:

  • HepG2-tet-off-hPPARα-Luc cells (a human hepatoblastoma cell line engineered to express full-length human PPARα and a luciferase reporter gene under the control of a PPARα-responsive promoter).

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS), charcoal dextran-treated.

  • Tetracycline.

  • Test compound (e.g., this compound).

  • Positive control (e.g., GW7647, a known PPARα agonist).

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed HepG2-tet-off-hPPARα-Luc cells into 96-well plates at a density of 1.3 × 10⁴ cells/well.

  • Induction of PPARα Expression: Incubate the cells in DMEM supplemented with 10% charcoal dextran-treated FBS in the absence of tetracycline to induce the expression of human PPARα. A control group with tetracycline (2 µg/ml) should be included to confirm PPARα-dependent activity.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and the positive control. A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Luciferase Activity Measurement: Following incubation, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the agonistic activity of the test compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_OxoOTrE This compound PPARa_RXR PPARα/RXR Heterodimer 9_OxoOTrE->PPARa_RXR Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Activates Metabolic_Effects Lipid Metabolism Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Caption: this compound activates the PPARα/RXR heterodimer, leading to gene expression changes that regulate lipid metabolism.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HepG2-tet-off-hPPARα-Luc cells in 96-well plate Start->Seed_Cells Induce_PPARa Induce hPPARα expression (remove tetracycline) Seed_Cells->Induce_PPARa Treat_Cells Treat cells with this compound, positive control, and vehicle Induce_PPARa->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence with a luminometer Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate fold induction Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PPARα luciferase reporter gene assay to assess the activity of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-OxoOTrE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), a lipid molecule utilized in various research applications. Due to conflicting safety classifications from suppliers, with some labeling it as a "Dangerous Good for transport," a cautious approach is mandated. Therefore, this compound should be handled and disposed of as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be collected as hazardous chemical waste.

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure screw-top cap.

  • Collect liquid waste separately from solid waste.[1]

2. Labeling of Waste Containers:

  • Properly label the hazardous waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.

  • The label must include:

    • The full chemical name: "9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid" or "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • A clear indication of the hazards (e.g., "Caution: Chemical Waste," "Handle with Care").

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general traffic, and segregated from incompatible chemicals. Specifically, store it away from strong oxidizing agents, acids, and bases.

  • Secondary containment, such as a larger, chemically-resistant bin, is highly recommended to contain any potential leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup for the this compound waste.

  • Follow all institutional procedures for hazardous waste disposal requests.

5. Decontamination of Surfaces and Equipment:

  • For surfaces or equipment contaminated with this compound, a multi-step decontamination process is recommended:

    • Gross Decontamination: Carefully wipe the surface with an absorbent material (e.g., paper towels) to remove the bulk of the lipid. Dispose of the absorbent material as hazardous solid waste.

    • Washing: Wash the surface with a laboratory-grade detergent solution.

    • Rinsing: Rinse the surface thoroughly with water.

    • Solvent Rinse (for non-sensitive surfaces): For glassware and other solvent-compatible equipment, a final rinse with ethanol or another suitable organic solvent can be performed to ensure complete removal of any residual lipid. Collect the solvent rinse as hazardous liquid waste.

  • For spills, follow your laboratory's established spill response protocol for chemical spills.

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₈H₂₈O₃
Molecular Weight 292.4 g/mol
Physical State Typically supplied as a solution in an organic solvent (e.g., ethanol).
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.
Storage Temperature Store at -20°C as a solution in a tightly sealed, light-resistant container.
Hazard Classification Not uniformly classified; however, it is prudent to treat it as a hazardous substance due to its classification as a "Dangerous Good for transport" by some vendors.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the specific neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. General methods for the degradation of unsaturated ketones or fatty acids, such as oxidation or reduction, are not recommended for on-site disposal due to the potential for uncontrolled reactions and the generation of other hazardous byproducts. The most appropriate and safest method of disposal is through a licensed hazardous waste management facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Labeled, Leak-Proof, Compatible Waste Container segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Date, PI, Location container->label storage Store in Designated Satellite Accumulation Area with Secondary Containment label->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end Waste Disposed of by Certified Vendor pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 9-OxoOTrE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-OxoOTrE (9-oxo-10E,12Z,15Z-octadecatrienoic acid) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Quantitative Data Summary

PropertyValue (for α-Linolenic Acid)
Molecular Formula C18H30O2
Molecular Weight 278.42 g/mol
Appearance Liquid
Melting Point -11 °C (12 °F)[1]
Boiling Point 230 - 232 °C (446 - 450 °F) at 1 hPa[1]
Solubility Insoluble in water

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.[2]

  • Eye Protection : Chemical splash goggles should be worn at all times to protect from potential splashes.[2][3]

  • Hand Protection : Nitrile rubber gloves are recommended for handling this compound and should be disposed of immediately if contaminated.[2][3]

  • Body Protection : A chemical-resistant lab coat or apron is required to protect against spills and contamination of personal clothing.[2][3]

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times.

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure outlines the safe handling from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling concentrated solutions.[2]
  • Ensure that an eyewash station and safety shower are readily accessible.[3]
  • Have spill control materials, such as absorbent pads and neutralizers, available in the immediate work area.[3]

2. Handling Procedure:

  • Before use, allow the container of this compound to reach room temperature to prevent moisture condensation.
  • When diluting, always add the acid to the solvent, not the other way around.
  • Use a safety bottle carrier or a plastic bucket when transporting the chemical between locations.[2]
  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

3. Storage:

  • Store this compound in a dedicated corrosives or acid cabinet.[2]
  • Keep the container tightly sealed to prevent exposure to air and light, as unsaturated fatty acids can be sensitive to oxidation.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Liquid Waste :

    • Small quantities of non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water, but this requires approval from the institution's Environmental Health and Safety (EHS) department.

    • For larger quantities or if drain disposal is not permitted, collect the waste in a designated, labeled, and sealed container for hazardous waste pickup.[4][5]

  • Solid Waste :

    • Contaminated materials such as gloves, absorbent pads, and empty containers should be collected in a designated hazardous waste container.

    • Empty containers must be thoroughly rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.[4]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards.[5]

Safe Handling Workflow Diagram

Safe_Handling_of_9_OxoOTrE cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Assemble Materials B->C D Dispense this compound C->D Begin Handling E Perform Experiment D->E F Store Unused Chemical E->F G Segregate Waste (Liquid & Solid) F->G Generate Waste H Label Waste Containers G->H I Store in Designated Area H->I J Schedule Waste Pickup I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.